Product packaging for 2,6-Dimethylterephthalic acid(Cat. No.:CAS No. 80238-12-6)

2,6-Dimethylterephthalic acid

Cat. No.: B181706
CAS No.: 80238-12-6
M. Wt: 194.18 g/mol
InChI Key: SIQYOFNSIZEILQ-UHFFFAOYSA-N
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Description

2,6-Dimethylterephthalic acid is a dimethyl-substituted derivative of terephthalic acid (TPA), a high-volume commodity chemical primarily used as a precursor to polyethylene terephthalate (PET) and other polyesters . The specific placement of methyl groups at the 2 and 6 positions of the benzene ring makes this compound a valuable and specialized monomer in research and development for advanced polymers and materials science. Researchers utilize this compound to synthesize novel polymeric structures with modified properties, as the additional methyl groups can influence chain packing, crystallinity, and ultimately the material's thermal and mechanical characteristics. This compound serves as a critical building block in the exploration of new polyester fibers, resins, and engineering plastics. Its structure is also of significant interest in the development of metal-organic frameworks (MOFs) and other specialized organic materials where steric and electronic properties are tuned for specific applications. As a solid organic acid, it typically requires standard laboratory safety precautions. This compound is intended for research purposes in a controlled laboratory environment. WARNING: This product is for research use only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B181706 2,6-Dimethylterephthalic acid CAS No. 80238-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-3-7(9(11)12)4-6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQYOFNSIZEILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289227
Record name 2,6-dimethylterephthalic acid
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80238-12-6
Record name 80238-12-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dimethylterephthalic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylterephthalic acid, a substituted aromatic dicarboxylic acid, presents a unique molecular scaffold with potential applications in the synthesis of novel polymers, specialized coatings, and as a building block in drug discovery. Its rigid structure, featuring both carboxylic acid functionalities and methyl group substitutions, allows for the development of materials with tailored thermal and mechanical properties, as well as the design of specific ligand-receptor interactions in a biological context. This technical guide provides an in-depth exploration of the plausible synthetic pathways for this compound. Due to the limited specific literature on this compound, this guide outlines two primary proposed synthesis routes, drawing upon established principles of organic chemistry and analogous, well-documented reactions. The information is presented to aid researchers in the conceptualization and potential execution of its synthesis.

Proposed Synthesis Pathways

Two logical synthetic strategies for this compound are presented: the selective oxidation of a suitable tetramethylbenzene isomer and the carboxylation of a dimethylbenzoic acid derivative.

Pathway 1: Selective Oxidation of 1,2,4,6-Tetramethylbenzene

This pathway is analogous to the industrial production of terephthalic acid via the oxidation of p-xylene. The key challenge in this approach is achieving selective oxidation of the methyl groups at the 1 and 4 positions of the benzene ring while leaving the methyl groups at the 2 and 6 positions intact.

1,2,4,6-Tetramethylbenzene 1,2,4,6-Tetramethylbenzene Intermediate 2,6-Dimethyl-p-toluic acid 1,2,4,6-Tetramethylbenzene->Intermediate [O], Catalyst (e.g., Co/Mn/Br) 2_6_DMTA This compound Intermediate->2_6_DMTA [O], Catalyst

Figure 1: Proposed selective oxidation pathway.
Pathway 2: Carboxylation of 2,6-Dimethylbromobenzene

This route involves a two-step process starting from 2,6-dimethylbromobenzene. The first step is the introduction of a carboxylic acid group, followed by a second carboxylation at the para-position. This pathway offers a more controlled, stepwise approach to the final product.

2_6_DMB 2,6-Dimethylbromobenzene Grignard Grignard Reagent (2,6-Dimethylphenyl- magnesium bromide) 2_6_DMB->Grignard Mg, THF 2_6_DMBA 2,6-Dimethylbenzoic acid Grignard->2_6_DMBA 1. CO2 2. H3O+ 2_6_DMTA This compound 2_6_DMBA->2_6_DMTA Carboxylation (e.g., Kolbe-Schmitt or modern catalytic method)

Figure 2: Proposed carboxylation pathway.

Quantitative Data from Analogous Reactions

ParameterPathway 1: Selective Oxidation (Analogous to p-Xylene Oxidation)Pathway 2: Carboxylation (Analogous to Benzoic Acid Synthesis)
Catalyst Co(OAc)₂/Mn(OAc)₂/HBrNot applicable for Grignard; Pd-based or Cu-based for modern methods
Solvent Acetic AcidDiethyl ether or THF for Grignard; various for modern methods
Temperature 150-225 °C0 °C to reflux for Grignard; 100-150 °C for modern methods
Pressure 15-30 atm (of air or O₂)1 atm (CO₂) for Grignard; higher pressures for other methods
Reaction Time 2-6 hours1-4 hours
Typical Yield 80-95% (for terephthalic acid)>90% (for benzoic acid from Grignard)

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis pathways. These are intended as a guide and would require significant optimization for the specific synthesis of this compound.

Protocol 1: Selective Oxidation of 1,2,4,6-Tetramethylbenzene (Hypothetical)

Materials:

  • 1,2,4,6-Tetramethylbenzene

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Hydrogen bromide (48% in acetic acid)

  • Glacial acetic acid

  • High-pressure autoclave reactor with stirrer, gas inlet, and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reactor Setup: The high-pressure autoclave is charged with 1,2,4,6-tetramethylbenzene, cobalt(II) acetate, manganese(II) acetate, and glacial acetic acid.

  • Reaction Initiation: The reactor is sealed, and the stirrer is started. The system is pressurized with air or a mixture of oxygen and nitrogen. The temperature is gradually raised to the desired setpoint (e.g., 175 °C). A solution of hydrogen bromide in acetic acid is then introduced to initiate the oxidation.

  • Reaction Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by techniques such as HPLC or GC-MS to determine the conversion of the starting material and the formation of intermediates and the final product.

  • Product Isolation: Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released. The solid product is collected by filtration.

  • Purification: The crude this compound is washed with hot acetic acid and then with water to remove catalyst residues and byproducts. The product is then dried in an oven.

Protocol 2: Carboxylation of 2,6-Dimethylbromobenzene (Generalized)

Step A: Synthesis of 2,6-Dimethylbenzoic Acid via Grignard Reaction

Materials:

  • 2,6-Dimethylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (aqueous solution)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 2,6-dimethylbromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is refluxed until the magnesium is consumed.

  • Carboxylation: The Grignard solution is cooled in an ice bath and then slowly poured over crushed dry ice with vigorous stirring.

  • Work-up: After the excess dry ice has sublimed, the reaction mixture is quenched with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether.

  • Isolation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,6-dimethylbenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Step B: Para-Carboxylation of 2,6-Dimethylbenzoic Acid (Conceptual)

This step is more speculative and would likely require the development of a modern catalytic method. A hypothetical protocol based on such a method is outlined below.

Materials:

  • 2,6-Dimethylbenzoic acid

  • A suitable palladium or copper catalyst

  • A specific ligand for the catalyst

  • A carboxylating agent (e.g., CO gas, or a chloroformate derivative followed by hydrolysis)

  • A suitable high-boiling point solvent

  • High-pressure reactor

Procedure:

  • Reactor Setup: The high-pressure reactor is charged with 2,6-dimethylbenzoic acid, the catalyst, ligand, and solvent.

  • Reaction: The reactor is sealed, purged with an inert gas, and then pressurized with the carboxylating agent (e.g., CO). The mixture is heated to the required temperature and stirred for the duration of the reaction.

  • Product Isolation and Purification: After cooling and depressurization, the reaction mixture would be worked up according to the specific nature of the catalyst and reagents used, likely involving extraction and crystallization to isolate the this compound.

Conclusion

The synthesis of this compound, while not extensively documented, can be approached through logical and established synthetic transformations. The selective oxidation of 1,2,4,6-tetramethylbenzene and the stepwise carboxylation of 2,6-dimethylbromobenzene represent two plausible and promising routes. This guide provides the foundational information, including conceptual diagrams, analogous quantitative data, and generalized experimental protocols, to empower researchers in their efforts to synthesize this intriguing molecule. Further experimental investigation and optimization will be crucial to developing a robust and efficient synthesis for this compound, unlocking its potential in various scientific and industrial applications.

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethylterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylterephthalic acid, a substituted aromatic dicarboxylic acid, presents a unique molecular scaffold of interest in medicinal chemistry and materials science. Its structural rigidity, conferred by the benzene ring, combined with the presence of two carboxylic acid moieties and two methyl groups, allows for diverse chemical modifications and potential interactions with biological targets. Understanding the fundamental physicochemical properties of this compound is paramount for its application in drug design, polymer synthesis, and other advanced research fields. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details the experimental methodologies for their determination, and outlines a logical workflow for its synthesis and characterization.

Core Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the basic molecular information and computed physicochemical properties. It is important to note that experimental values for properties such as melting point, boiling point, and pKa are not readily found in the cited literature.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
CAS Number 80238-12-6[1]
XLogP3-AA (Computed) 1.7[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2
Topological Polar Surface Area 74.6 Ų[1]

Experimental Protocols

The following sections detail the standard experimental protocols that would be employed to determine the key physicochemical properties of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of 2,6-dimethylnaphthalene. While a specific protocol for this exact transformation is not detailed in the searched literature, a general method for the oxidation of alkylnaphthalenes to naphthalenedicarboxylic acids is well-established.[2]

Principle: The alkyl side chains of the naphthalene core are oxidized to carboxylic acids using a strong oxidizing agent, typically in the presence of a catalyst and under elevated temperature and pressure.

General Protocol:

  • A high-pressure autoclave reactor is charged with 2,6-dimethylnaphthalene, a suitable solvent (e.g., acetic acid), and a catalyst (e.g., a cobalt-manganese-bromine system).

  • The reactor is sealed and purged with an inert gas, such as nitrogen.

  • The reactor is pressurized with air or oxygen and heated to the desired reaction temperature (typically 150-250 °C).

  • The reaction is allowed to proceed with vigorous stirring for a specified duration.

  • After cooling and depressurization, the reaction mixture is filtered to collect the crude product.

  • The crude this compound is then purified by recrystallization from an appropriate solvent.

Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range. The capillary method is a standard technique for this determination.

Methodology:

  • A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.

  • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound would be determined in various solvents of differing polarities (e.g., water, ethanol, dimethyl sulfoxide) to establish a solubility profile.

Methodology:

  • A known volume (e.g., 1 mL) of the selected solvent is added to a series of vials.

  • Increasingly larger, precisely weighed amounts of this compound are added to each vial.

  • The vials are sealed and agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • The solutions are visually inspected for the presence of undissolved solid. The lowest concentration at which solid material remains is used to determine the saturation point.

  • Alternatively, for quantitative analysis, the saturated solutions can be filtered, and the concentration of the dissolved solute can be determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

pKa Determination

Principle: The pKa is a measure of the acidity of a compound. For a dicarboxylic acid like this compound, two pKa values would be expected, corresponding to the dissociation of the two carboxylic acid protons. Potentiometric titration is a common method for pKa determination.

Methodology:

  • A precise amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility.

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • The titration is continued past the second equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The two equivalence points are identified from the points of inflection on the curve. The pKa values are determined from the pH at the half-equivalence points (the midpoint between the start of the titration and the first equivalence point, and the midpoint between the first and second equivalence points).

Visualizations

The following diagrams illustrate key logical workflows relevant to the characterization of this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Profiling Purification->Solubility pKa pKa Determination Purification->pKa Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy DataCompilation Data Compilation & Tabulation MeltingPoint->DataCompilation Solubility->DataCompilation pKa->DataCompilation Spectroscopy->DataCompilation Report Technical Guide / Whitepaper DataCompilation->Report

Caption: Workflow for the synthesis and physicochemical characterization of this compound.

Conclusion

References

An In-depth Technical Guide to 2,6-Dimethylterephthalic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 2,6-Dimethylterephthalic acid (DMTA), a key building block in the synthesis of advanced polymers. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the compound's identifiers, properties, synthesis methodologies, and applications, with a focus on its role in the development of high-performance materials.

Core Identifiers and Properties

This compound is an aromatic dicarboxylic acid. Its molecular structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two methyl groups at positions 2 and 6, imparts rigidity and specific stereochemistry to the polymers derived from it.

Table 1: Identifiers for this compound [1][2]

IdentifierValue
CAS Number 80238-12-6
IUPAC Name 2,6-dimethylbenzene-1,4-dicarboxylic acid
Molecular Formula C₁₀H₁₀O₄
Synonyms 2,6-Dimethyl-1,4-benzenedicarboxylic acid

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining its processing conditions and suitability for various applications.

Table 2: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Weight 194.18 g/mol
Molecular Formula C₁₀H₁₀O₄
InChI Key SIQYOFNSIZEILQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1C(=O)O)C)C(=O)O
Purity Typically ≥95%

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is not as widely documented as that of its isomer, terephthalic acid. However, the synthesis can be achieved through the oxidation of a suitable precursor, such as 1,4-dialkyl-2,6-dimethylbenzene. The general principle involves the oxidation of the alkyl groups at positions 1 and 4 to carboxylic acids. A plausible and effective method is the oxidation of 2,6-dimethyl-p-cymene (4-isopropyl-1,3-dimethylbenzene), adapting well-established procedures for alkylbenzene oxidation.

Experimental Protocol: Oxidation of 2,6-Dimethyl-p-cymene

This protocol is based on established methods for the oxidation of alkylbenzenes to their corresponding carboxylic acids, such as the synthesis of terephthalic acid from p-methylacetophenone.[3]

Materials:

  • 2,6-Dimethyl-p-cymene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethanol

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Büchner funnel and flask

  • Beakers and other standard laboratory glassware

Procedure:

  • Initial Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a solution of sodium hydroxide in water is prepared. To this, 2,6-dimethyl-p-cymene is added.

  • Oxidation: The mixture is heated to reflux with vigorous stirring. Potassium permanganate is added portion-wise to the boiling mixture. The rate of addition should be controlled to maintain a steady reflux without external heating.

  • Reaction Completion and Quenching: After the addition of potassium permanganate is complete, the reaction mixture is refluxed for an additional several hours to ensure complete oxidation. Any remaining permanganate can be destroyed by the addition of a small amount of ethanol.

  • Isolation of the Product: The hot mixture is filtered through a Büchner funnel to remove the manganese dioxide byproduct. The filter cake is washed with hot water.

  • Precipitation: The combined filtrates are heated to near boiling and then acidified with concentrated sulfuric acid.

  • Purification: The precipitated this compound is collected by filtration, washed with cold water, and then dried.

Logical Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of this compound start Start with 2,6-Dimethyl-p-cymene oxidation Oxidation with KMnO4 in NaOH(aq) start->oxidation Step 1 filtration Hot filtration to remove MnO2 oxidation->filtration Step 2 acidification Acidification of filtrate with H2SO4 filtration->acidification Step 3 isolation Isolation and purification of this compound acidification->isolation Step 4

Caption: A logical workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons and the methyl protons. The chemical shifts would be indicative of the substitution pattern.
¹³C NMR Resonances for the carboxylic acid carbons, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons.
FT-IR Characteristic broad O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, and C-H stretches of the aromatic ring and methyl groups.

Applications in Polymer Science

This compound is a valuable monomer in the synthesis of high-performance polyesters and liquid crystal polymers (LCPs).[4] The methyl groups on the aromatic ring influence the polymer's properties by altering chain packing and intermolecular interactions. This can lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in electronics, automotive, and aerospace industries.

Polymerization Workflow: Synthesis of a Polyester from this compound

The following workflow outlines the general steps for the synthesis of a polyester, such as poly(p-phenylene 2,6-dimethylterephthalate), via polycondensation.

G cluster_polymerization Polyester Synthesis Workflow monomers Monomers: this compound (or its diester) and a Diol (e.g., hydroquinone) polycondensation Polycondensation Reaction at high temperature and under vacuum monomers->polycondensation Step 1 polymer Formation of high molecular weight Polyester polycondensation->polymer Step 2 processing Isolation and Processing of the Polymer polymer->processing Step 3

Caption: General workflow for the synthesis of a polyester using this compound.

The incorporation of this compound into polymer backbones is a key strategy for tuning material properties to meet the requirements of advanced applications. Further research into the synthesis and polymerization of this monomer will continue to drive innovation in materials science.

References

Solubility Profile of 2,6-Dimethylterephthalic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,6-dimethylterephthalic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document establishes a foundational understanding by leveraging solubility data from the structurally analogous and commercially significant compounds: terephthalic acid (TPA) and dimethyl terephthalate (DMT). This guide details established experimental protocols for solubility determination, enabling researchers to generate precise data for this compound.

Introduction to this compound

This compound is a specialty chemical, a derivative of terephthalic acid, characterized by the presence of two methyl groups on the benzene ring.[1] This substitution influences the molecule's steric and electronic properties, which in turn are expected to affect its solubility characteristics compared to its parent compound, terephthalic acid. It serves as a monomer in the synthesis of advanced polymers and materials, where its unique structure can impart modified thermal and mechanical properties to the resulting products.[1]

Chemical Structure:

  • IUPAC Name: 2,6-dimethylbenzene-1,4-dicarboxylic acid[2]

  • Molecular Formula: C₁₀H₁₀O₄[2][3]

  • Molecular Weight: 194.18 g/mol [2][3]

Inferred Solubility Profile

The two methyl groups on the aromatic ring of this compound are expected to increase its solubility in less polar organic solvents compared to terephthalic acid, due to an increase in the non-polar surface area. Conversely, the presence of these non-polar methyl groups may slightly decrease its solubility in highly polar solvents.

Comparison with Terephthalic Acid (TPA)

Terephthalic acid is notoriously insoluble in water and most common organic solvents at room temperature.[4] Its poor solubility is attributed to the strong intermolecular hydrogen bonding between the carboxylic acid groups. To achieve significant solubility, high temperatures and polar aprotic solvents are often required.[4][5]

Comparison with Dimethyl Terephthalate (DMT)

Dimethyl terephthalate, the dimethyl ester of terephthalic acid, is significantly more soluble in organic solvents than TPA.[6][7] This is due to the absence of the strong hydrogen bonding associated with the carboxylic acid groups. DMT is a white solid that can be purified by distillation, indicating its volatility.[6] It is soluble in ether and hot alcohol, and slightly soluble in ethanol.[8][9]

Quantitative Solubility Data for Related Compounds

To provide a quantitative context, the following table summarizes the solubility of terephthalic acid in various organic solvents. This data can serve as a baseline for estimating the solubility of this compound.

SolventTemperature (°C)Solubility ( g/100g solvent)
Dimethyl Sulfoxide (DMSO)2520
N-Methyl-2-pyrrolidone (NMP)90Lower than in DMSO
Dimethylamine90Lower than in DMSO
Methanol250.1
Methanol1503.1

Note: The data presented above is for Terephthalic Acid (TPA) and is intended to provide a comparative reference.[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established experimental methodologies are recommended.

Isothermal Saturation Method

The isothermal saturation method, a widely used gravimetric technique, is a reliable approach for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal the vessel to prevent evaporation A->B C Agitate at constant temperature (e.g., in a thermostatic shaker) B->C D Allow sufficient time to reach equilibrium (e.g., 24-48 hours) C->D E Allow undissolved solid to settle D->E F Withdraw a known volume of the supernatant using a heated/pre-equilibrated syringe E->F G Filter the sample to remove any particulate matter F->G H Evaporate the solvent from the filtrate G->H I Weigh the residual solid H->I J Calculate solubility (e.g., in g/100g solvent) I->J

Caption: Isothermal Saturation Method Workflow

Detailed Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vessel. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration: Place the vessel in a constant temperature bath or shaker and agitate for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Analysis: Once equilibrium is established, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant. The solvent is then removed (e.g., by evaporation or under vacuum), and the mass of the remaining dissolved solid is determined gravimetrically.

Dynamic (Laser Monitoring) Method

The dynamic method involves monitoring the dissolution of the solid in the solvent as the temperature is changed at a controlled rate. A laser beam is passed through the suspension, and the point at which the solution becomes clear (i.e., all solid has dissolved) is detected. This method is particularly useful for determining solubility at various temperatures.

Conclusion

While direct quantitative solubility data for this compound is sparse, a reasonable estimation of its solubility behavior can be inferred from its structural analogs, terephthalic acid and dimethyl terephthalate. The presence of the methyl groups is anticipated to enhance its solubility in organic solvents compared to terephthalic acid. For precise quantitative data, established experimental protocols such as the isothermal saturation method or dynamic laser monitoring are recommended. This guide provides the necessary foundational knowledge and experimental frameworks for researchers and professionals working with this compound.

References

Unraveling the Elusive Crystal Structure of 2,6-Dimethylterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylterephthalic acid, a substituted aromatic dicarboxylic acid, holds potential as a building block in the synthesis of novel polymers and pharmaceutical compounds. A thorough understanding of its three-dimensional structure is paramount for predicting its physicochemical properties and its interactions in larger molecular assemblies. However, as of the latest available data, the single-crystal X-ray structure of this compound has not been publicly reported in crystallographic databases, including the Cambridge Structural Database (CSD). This guide provides a comprehensive overview of the compound's known properties and outlines a detailed, generalized experimental workflow for the determination of its crystal structure.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₀O₄, is a derivative of terephthalic acid with two methyl groups substituted at the 2 and 6 positions of the benzene ring.[1] This substitution pattern is expected to influence the molecule's planarity and its hydrogen bonding motifs, which are critical determinants of its crystal packing. The physical and chemical properties of this compound are summarized in Table 1.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol [1]
IUPAC Name This compound[1]
CAS Number 80238-12-6[2]

Experimental Protocol for Crystal Structure Determination

While a specific protocol for this compound is not available, the following represents a standard and rigorous methodology for the synthesis, crystallization, and structural determination of a small organic molecule.

Synthesis

A potential synthetic route to this compound involves the oxidation of 2,6-dimethyl-p-xylene. The following is a generalized procedure:

  • Oxidation: 2,6-dimethyl-p-xylene is oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid, in a suitable solvent system (e.g., a mixture of pyridine and water).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched. The crude product is then isolated by filtration.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent to yield a high-purity crystalline powder.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. Several methods can be employed:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is prepared. The solution is loosely covered and left undisturbed at a constant temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent in which the compound is less soluble but which is miscible with the "good" solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[3][4][5]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool down to room temperature very slowly, often in an insulated container, to promote the growth of large, well-ordered crystals.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the crystal structure of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction & Analysis cluster_result Final Output synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation / Vapor Diffusion) purification->crystal_growth data_collection Single-Crystal X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution crystal_structure Crystal Structure Data (CIF File) structure_solution->crystal_structure

A generalized workflow for the determination of the crystal structure of a small organic molecule.

Conclusion

While the definitive crystal structure of this compound remains to be determined and reported, this guide provides the necessary foundational knowledge and a detailed experimental framework for researchers to pursue this endeavor. The successful elucidation of its three-dimensional structure will be a valuable contribution to the fields of materials science and drug development, enabling a more profound understanding of its properties and facilitating its application in the design of new functional materials and therapeutic agents.

References

An In-depth Technical Guide on the Historical Development of Dimethyl-Substituted Aromatic Dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Scope: The synthesis of 2,6-dimethylterephthalic acid is not extensively documented in publicly available scientific literature. This guide will focus on the historical development of the synthesis of the closely related and industrially significant terephthalic acid and its dimethyl ester, dimethyl terephthalate (DMT). These compounds form the cornerstone of polyester production, and their synthetic evolution provides a rich history of industrial organic chemistry. Additionally, a brief overview of the synthesis of 2,5-dimethylterephthalic acid will be provided as an illustrative example of a dimethyl-substituted terephthalic acid isomer.

Introduction

The synthesis of aromatic dicarboxylic acids, particularly terephthalic acid, has been a pivotal area of research and development in the chemical industry for over a century. These molecules are crucial monomers for the production of a wide range of polymers, most notably polyethylene terephthalate (PET). The historical journey of their synthesis reflects the evolution of chemical manufacturing, from early, harsh oxidation methods to highly efficient and selective catalytic processes. This technical guide provides a comprehensive overview of the key historical developments in the synthesis of terephthalic acid and dimethyl terephthalate, detailing the core chemical processes, experimental protocols, and quantitative data associated with the major industrial routes.

Early Developments: Nitric Acid Oxidation of p-Xylene

One of the earliest commercially viable routes for producing terephthalic acid involved the liquid-phase oxidation of p-xylene using nitric acid.[1] This method, while effective in achieving the desired transformation, was fraught with challenges, including hazardous reaction conditions and the production of impure terephthalic acid contaminated with colored byproducts.[1][2] To obtain a polymer-grade monomer, the crude terephthalic acid had to be esterified to dimethyl terephthalate (DMT), which was then purified through successive crystallizations and distillations.[2]

Data Presentation
ParameterValueReference(s)
Oxidant 30-40% Nitric Acid[1][2]
Temperature 160-200 °C[1]
Pressure 8.5-13.5 bar[1]
Key Challenge Explosive and hazardous reaction; product contamination[1][2]
Experimental Protocol

Disclaimer: This protocol is a representative synthesis based on historical descriptions and should be performed with extreme caution by trained professionals in a controlled laboratory setting.

Materials:

  • p-Xylene

  • 30-40% Nitric Acid

  • Methanol

  • Suitable pressure reactor

  • Distillation and crystallization apparatus

Procedure:

  • The p-xylene is charged into a high-pressure reactor.

  • Diluted nitric acid (30-40%) is added as the oxidizing agent.

  • The reactor is heated to a temperature between 160-200 °C and pressurized to 8.5-13.5 bar.[1]

  • The reaction is allowed to proceed, resulting in the formation of crude terephthalic acid, which precipitates from the reaction mixture.

  • The crude terephthalic acid is separated and then esterified with methanol to produce dimethyl terephthalate (DMT).

  • The crude DMT is subjected to a series of purification steps, including crystallization and distillation, to yield a product of acceptable purity for polymerization.[2]

Visualization

Nitric_Acid_Oxidation p_xylene p-Xylene terephthalic_acid Crude Terephthalic Acid p_xylene->terephthalic_acid Nitric Acid Oxidation (160-200°C, 8.5-13.5 bar) dmt Dimethyl Terephthalate (DMT) terephthalic_acid->dmt Esterification (Methanol) purified_dmt Purified DMT dmt->purified_dmt Purification (Crystallization, Distillation)

Caption: Nitric Acid Oxidation and Esterification Route to DMT.

The Witten-Imhausen (Dynamit-Nobel) Process

Developed in the 1950s, the Witten-Imhausen process, also known as the Dynamit-Nobel process, provided a significant advancement over the hazardous nitric acid route.[3] This multi-step process involves the liquid-phase air oxidation of p-xylene in the presence of a cobalt catalyst, followed by esterification with methanol.[1][3] A key feature of this process is the stepwise oxidation and esterification, where p-xylene is first oxidized to p-toluic acid, which is then esterified to methyl p-toluate. The second methyl group is subsequently oxidized and esterified to yield DMT.[3]

Data Presentation
ParameterValueReference(s)
Oxidant Air[3]
Catalyst Cobalt salts (e.g., cobalt acetate)[1]
Oxidation Temperature 140-180 °C[1]
Oxidation Pressure 5-8 bar[1]
Esterification With methanol[3]
DMT Selectivity (from p-xylene) ~85%[3]
DMT Selectivity (from methanol) ~80%[3]
Experimental Protocol

Disclaimer: This protocol is a representative synthesis based on historical descriptions of the Witten-Imhausen process.

Materials:

  • p-Xylene

  • Cobalt catalyst (e.g., cobalt acetate)

  • Air (as oxidant)

  • Methanol

  • Pressure reactor with a distillation setup

Procedure:

  • A mixture of p-xylene and a cobalt catalyst is charged into a reactor.

  • The mixture is heated to 140-180 °C and pressurized with air to 5-8 bar to initiate the first oxidation step, forming p-toluic acid.[1]

  • The resulting p-toluic acid is then esterified with methanol in a separate or concurrent step to produce methyl p-toluate.

  • The methyl p-toluate is then subjected to a second air oxidation under similar conditions to form monomethyl terephthalate.

  • Finally, the monomethyl terephthalate is esterified with methanol to produce dimethyl terephthalate (DMT).

  • The crude DMT is then purified by distillation and recrystallization from methanol or xylene to achieve the desired purity.[3]

Visualization

Witten_Imhausen_Process cluster_oxidation1 First Oxidation cluster_esterification1 First Esterification cluster_oxidation2 Second Oxidation cluster_esterification2 Second Esterification p_xylene p-Xylene p_toluic_acid p-Toluic Acid p_xylene->p_toluic_acid Air, Co Catalyst (140-180°C, 5-8 bar) methyl_p_toluate Methyl p-Toluate p_toluic_acid->methyl_p_toluate Methanol monomethyl_terephthalate Monomethyl Terephthalate methyl_p_toluate->monomethyl_terephthalate Air, Co Catalyst dmt Dimethyl Terephthalate (DMT) monomethyl_terephthalate->dmt Methanol purified_dmt Purified DMT dmt->purified_dmt Purification

Caption: The Witten-Imhausen Process for DMT Synthesis.

The Amoco (Mid-Century) Process

The Amoco process, developed in the mid-1950s and commercialized in the late 1970s, represents the current state-of-the-art for terephthalic acid production and is the most widely used technology globally.[1][4] This process involves the direct liquid-phase catalytic oxidation of p-xylene to terephthalic acid using air as the oxidant.[4] The key innovation of the Amoco process is the use of a multi-component catalyst system, typically consisting of cobalt and manganese salts with a bromine-containing promoter, in an acetic acid solvent.[2] This powerful catalytic system allows for the direct and efficient oxidation of both methyl groups of p-xylene to carboxylic acids.[2]

Data Presentation
ParameterValueReference(s)
Oxidant Air[2]
Catalyst Cobalt and Manganese salts (e.g., acetates)[2]
Promoter Bromine source (e.g., HBr, NaBr)[2]
Solvent Acetic Acid[2]
Temperature 175-225 °C[2][4]
Pressure 15-30 bar[2][4]
p-Xylene Conversion > 98%[2]
Terephthalic Acid Yield > 95 mol%[2]
Experimental Protocol

Disclaimer: This protocol is a representative synthesis based on descriptions of the Amoco process.

Materials:

  • p-Xylene

  • Acetic Acid (solvent)

  • Cobalt acetate (catalyst)

  • Manganese acetate (catalyst)

  • Hydrogen bromide (promoter)

  • Compressed air

  • High-pressure reactor

Procedure:

  • A feed mixture of p-xylene, acetic acid, and the catalyst components (cobalt acetate, manganese acetate, and hydrogen bromide) is continuously fed into a high-pressure reactor.[2]

  • The reactor is maintained at a temperature of 175-225 °C and a pressure of 15-30 bar.[2][4]

  • Compressed air is fed into the reactor in excess to provide the necessary oxygen for the oxidation.

  • The reaction is highly exothermic, and the terephthalic acid product precipitates out of the acetic acid solvent as it is formed due to its low solubility.[2]

  • The resulting slurry of crude terephthalic acid (CTA) is then subjected to a purification process, typically involving hydrogenation to remove impurities like 4-carboxybenzaldehyde (4-CBA), to produce purified terephthalic acid (PTA).[1]

Visualization

Amoco_Process p_xylene p-Xylene intermediates Intermediates (p-Toluic Acid, 4-CBA) p_xylene->intermediates Air, Co/Mn/Br Catalyst Acetic Acid, 175-225°C, 15-30 bar cta Crude Terephthalic Acid (CTA) intermediates->cta Further Oxidation pta Purified Terephthalic Acid (PTA) cta->pta Purification (e.g., Hydrogenation)

Caption: The Amoco Process for Terephthalic Acid Synthesis.

Synthesis of 2,5-Dimethylterephthalic Acid

While not as commercially significant as terephthalic acid, 2,5-dimethylterephthalic acid is a valuable difunctional monomer for producing specialty polyesters and polyamides with enhanced properties such as thermal stability and mechanical strength. Its synthesis provides an example of the production of a dimethyl-substituted terephthalic acid isomer. The synthesis typically starts from p-xylene, which is first converted to 2,5-dimethyl-p-xylene, followed by oxidation.

Experimental Workflow

A potential synthetic route to 2,5-dimethylterephthalic acid can be conceptualized as a multi-step process.

Visualization

Dimethylterephthalic_Acid_Synthesis cluster_alkylation Alkylation cluster_oxidation Oxidation cluster_purification Purification p_xylene p-Xylene dimethyl_p_xylene 2,5-Dimethyl-p-xylene p_xylene->dimethyl_p_xylene Alkylation Agent dimethylterephthalic_acid 2,5-Dimethylterephthalic Acid dimethyl_p_xylene->dimethylterephthalic_acid Oxidizing Agent (e.g., KMnO4 or catalytic oxidation) purified_acid Purified 2,5-Dimethylterephthalic Acid dimethylterephthalic_acid->purified_acid Recrystallization

Caption: Conceptual Synthesis of 2,5-Dimethylterephthalic Acid.

Conclusion

The historical development of terephthalic acid and dimethyl terephthalate synthesis showcases a remarkable progression in chemical engineering and catalysis. From the early, hazardous nitric acid oxidation methods to the sophisticated and highly efficient Amoco process, the industry has continually strived for improved safety, efficiency, and product purity. This evolution has been instrumental in enabling the widespread production and use of polyesters like PET, which have become ubiquitous in modern life. The principles learned from the development of these large-scale processes continue to inform the synthesis of other valuable aromatic dicarboxylic acids and their derivatives.

References

Spectroscopic Analysis of 2,6-Dimethylterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethylterephthalic acid. Due to the limited availability of public experimental spectral data for this specific isomer, this document presents predicted Nuclear Magnetic Resonance (NMR) data for this compound and, for comparative purposes, experimental data for the closely related isomer, 2,5-Dimethylterephthalic acid. Furthermore, detailed experimental protocols for key spectroscopic techniques are provided to aid in the analysis of this and similar compounds.

Spectroscopic Data

A thorough search of scientific literature and spectral databases did not yield publicly available experimental NMR, Infrared (IR), or Mass Spectrometry (MS) data for this compound. This is not uncommon for less-commercialized chemical isomers. One supplier of a related compound, 2,6-dimethyl-terephthalamic acid, explicitly states that they do not collect analytical data for it, which may be indicative of the general lack of readily available data for this class of compounds.

In the absence of experimental data, computational prediction methods serve as a valuable tool for estimating spectral properties.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using established computational algorithms and provide an expected range for chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ) [ppm]Multiplicity
-COOH12.0 - 13.0Broad Singlet
Ar-H~7.9Singlet
-CH₃~2.5Singlet

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ) [ppm]
-C=O~168
Ar-C (quaternary, attached to COOH)~135
Ar-C (quaternary, attached to CH₃)~138
Ar-CH~130
-CH₃~20
Experimental Spectroscopic Data for 2,5-Dimethylterephthalic Acid (for comparison)

To provide a reference point for a structurally similar molecule, the following tables present the available experimental spectroscopic data for 2,5-Dimethylterephthalic acid.

Table 3: Experimental ¹H NMR Spectral Data for 2,5-Dimethylterephthalic Acid

ProtonsChemical Shift (δ) [ppm]MultiplicitySolvent
Ar-H7.85sDMSO-d₆
-CH₃2.55sDMSO-d₆

Data sourced from publicly available spectra.

Table 4: Experimental IR Spectral Data for 2,5-Dimethylterephthalic Acid

TechniqueKey Absorption Bands (cm⁻¹)Assignment
KBr Wafer2500-3300 (broad)O-H stretch (carboxylic acid dimer)
~1700C=O stretch
~1610, ~1450Aromatic C=C stretch
~1300C-O stretch / O-H bend

Data sourced from public spectral databases.[1]

Table 5: Mass Spectrometry Data for 2,5-Dimethylterephthalic Acid

Techniquem/zAssignment
Electron Impact (EI)194[M]⁺ (Molecular Ion)
179[M - CH₃]⁺
149[M - COOH]⁺

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols are suitable for the analysis of solid aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as the acidic protons of the carboxylic acid groups can exchange with protic solvents. DMSO-d₆ is often a good choice for carboxylic acids.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

    • Place the mixture into a pellet press and apply high pressure to form a thin, transparent pellet.[2]

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[3]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

  • Data Acquisition:

    • Place the KBr pellet or the salt plate in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

Mass Spectrometry (MS)
  • Ionization Method Selection: Choose a suitable ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules and often provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is useful for obtaining the molecular ion peak with less fragmentation.[4]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For solid samples, this may involve dissolving the sample in a suitable solvent and introducing it via a direct insertion probe or through a liquid chromatography system.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns. The molecular ion peak will correspond to the molecular weight of the compound (194.18 g/mol for this compound).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound and the general structure of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation start Synthesized Compound purification Purification (e.g., Recrystallization, Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis (Chemical Shifts, Coupling Constants, Functional Groups, m/z) nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,6-Dimethylterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylterephthalic acid (DMTA), a derivative of terephthalic acid, is a rigid, aromatic dicarboxylic acid. Its molecular structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two methyl groups at positions 2 and 6, imparts significant thermal stability. This property makes it a valuable monomer in the synthesis of high-performance polymers, such as specialty polyesters and polyamides, which are utilized in applications demanding high thermal and chemical resistance. Understanding the thermal stability and decomposition behavior of this compound is crucial for its effective use in material science and for ensuring safety during its processing at elevated temperatures.

This technical guide provides a comprehensive overview of the thermal properties of this compound, including its thermal stability as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and its potential thermal decomposition pathways. The information presented herein is based on established principles of thermal analysis and the known behavior of analogous aromatic carboxylic acids.

Thermal Stability Analysis: TGA and DSC

The thermal stability of a compound is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and glass transitions.

Predicted Thermal Events for this compound
Thermal EventPredicted Temperature Range (°C)TechniqueNotes
Sublimation> 300TGA/DSCA significant mass loss without decomposition, observed as an endothermic event in DSC.
Melting Point> 350 (with decomposition)DSCA sharp endothermic peak. The presence of methyl groups may influence the melting behavior compared to terephthalic acid.
Onset of Decomposition> 400TGAThe temperature at which significant mass loss due to chemical breakdown begins.
Major Decomposition400 - 550TGAThe primary temperature range over which the molecule breaks down into smaller fragments.

Note: The data in this table is predictive and should be confirmed by experimental analysis.

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on aromatic carboxylic acids like this compound.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is of high purity and finely powdered to ensure uniform heat distribution.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere and carry away any evolved gases.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. Slower heating rates (e.g., 5°C/min) can be used for better resolution of thermal events.

    • Data Collection: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition step.

    • Identify the temperatures at which 5% (Td5) and 50% (Td50) mass loss occur.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

Objective: To determine the melting point and other phase transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the powdered this compound sample into a clean, tared aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation during the analysis. An unsealed or pinhole-lidded pan may be used if sublimation is the focus of the study.

  • Instrument Setup:

    • Reference: An empty, sealed aluminum pan.

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 400°C) at a heating rate of 10°C/min.

      • Hold isothermally for 2 minutes.

      • Cool the sample back to 30°C at a rate of 10°C/min.

      • A second heating scan may be performed to investigate the effect of thermal history.

    • Data Collection: Record the differential heat flow between the sample and reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization.

    • Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHf) for the melting transition.

Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a free-radical mechanism, similar to that of terephthalic acid. The presence of electron-donating methyl groups may influence the stability of certain intermediates.

A proposed decomposition pathway begins with the homolytic cleavage of the C-C bond between the carboxylic acid group and the aromatic ring, or the O-H bond within the carboxylic acid group at elevated temperatures. This initial step would generate highly reactive radical species. Subsequent reactions could involve decarboxylation (loss of CO2), leading to the formation of various aromatic and aliphatic hydrocarbon fragments.

The following diagram illustrates a plausible, albeit simplified, thermal decomposition pathway for this compound.

Decomposition_Pathway cluster_0 Initial Compound cluster_1 Initial Decomposition cluster_2 Decarboxylation cluster_3 Further Fragmentation 2_6_DMTA This compound Radical_1 Carboxylic Radical Intermediate 2_6_DMTA->Radical_1 Heat (Δ) Radical_2 Aryl Radical Radical_1->Radical_2 -H• Product_1 2,6-Dimethylbenzoic acid radical Radical_1->Product_1 -OH• Radical_2->Product_1 +H• CO2_2 CO2 Radical_2->CO2_2 Decarboxylation CO2_1 CO2 Product_1->CO2_1 Decarboxylation Product_2 m-Xylene Product_1->Product_2 -COOH• Other_Fragments Other Hydrocarbon Fragments Product_2->Other_Fragments Further Decomposition

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow

The logical flow of a comprehensive thermal analysis of this compound involves several key stages, from initial sample characterization to detailed analysis of its thermal behavior and decomposition products.

Experimental_Workflow cluster_0 Sample Preparation & Characterization cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Evolved Gas Analysis (Optional) Sample_Purity Purity Analysis (e.g., HPLC, NMR) Sample_Prep Sample Grinding & Drying Sample_Purity->Sample_Prep TGA Thermogravimetric Analysis (TGA) Sample_Prep->TGA DSC Differential Scanning Calorimetry (DSC) Sample_Prep->DSC TGA_Data Determine Decomposition Temperatures & Mass Loss TGA->TGA_Data TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) or FTIR (TGA-FTIR) TGA->TGA_MS DSC_Data Determine Melting Point & Enthalpy of Fusion DSC->DSC_Data EGA_Data Identify Gaseous Decomposition Products TGA_MS->EGA_Data

Caption: General experimental workflow for the thermal analysis of this compound.

Conclusion

This compound is a thermally stable aromatic dicarboxylic acid with significant potential in the development of high-performance polymers. While specific, publicly available experimental data on its thermal decomposition is limited, this guide provides a robust framework for its analysis based on established thermal analysis techniques and the behavior of analogous compounds. The provided experimental protocols for TGA and DSC offer a starting point for researchers to determine the precise thermal properties of this compound. The proposed decomposition pathway serves as a hypothesis for understanding its degradation mechanism at elevated temperatures. Further experimental investigation, particularly using coupled techniques like TGA-MS, is recommended to fully elucidate the decomposition products and reaction kinetics.

Disclaimer: The quantitative data and decomposition pathway presented in this guide are predictive and based on the analysis of structurally similar compounds. Experimental verification is essential to determine the precise thermal properties of this compound.

A Technical Guide to 2,6-Dimethylterephthalic Acid: Commercial Availability, Suppliers, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylterephthalic acid (CAS No. 80238-12-6), a substituted aromatic dicarboxylic acid, serves as a valuable building block in organic synthesis and materials science. Its rigid, sterically hindered structure makes it a unique monomer for the development of high-performance polymers and a versatile scaffold in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, a curated list of suppliers, and a summary of available technical data. While detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this specific isomer are not abundantly available in public literature, this guide presents analogous procedures for related terephthalic acid derivatives to provide a foundational understanding for researchers.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, primarily catering to the research and development market. The compound is typically offered in small quantities, ranging from milligrams to several grams, with purities generally suitable for laboratory synthesis and analytical applications.

For larger quantities or specialized purity requirements, researchers are advised to contact suppliers directly to inquire about bulk and custom synthesis capabilities. The following table summarizes the offerings from several key suppliers.

SupplierProduct/CAS NumberPurityAvailable Quantities & Price
Sigma-Aldrich This compound (CAS: 80238-12-6)98%250 mg (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
40.00),1g(40.00), 1 g (40.00),1g(
115.00)
Parkway Scientific HI-326 (CAS: 80238-12-6)> 95%1 g (
395),3g(395), 3 g (395),3g(
950)[1]
AKSci W8535 (CAS: 80238-12-6)> 95%100 mg (
46),250mg(46), 250 mg (46),250mg(
56), 1 g (
182),5g(182), 5 g (182),5g(
630)[2]
MySkinRecipes Reagent Code: #171455 (CAS: 80238-12-6)96%25 mg (฿880.00), 100 mg (฿2,680.00)[3]
Ambeed 80238-12-6Data available upon requestInquire for pricing and quantities[4]
Generic Supplier 2, 6-Dimethylterephthalic acid (CAS: 80238-12-6)min 96%100 mg ($61.94)[5]

Note: Prices and availability are subject to change and may not include shipping and handling fees. Researchers should confirm the latest information with the respective suppliers.

Experimental Protocols: Analogous Methodologies

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are not readily found in the surveyed literature. However, established methods for similar terephthalic acid derivatives can provide a strong starting point for developing robust procedures.

Synthesis

A plausible synthetic route to this compound could involve the oxidation of 2,6-dimethyl-p-xylene. A general procedure for the oxidation of a substituted xylene to the corresponding terephthalic acid is described in Organic Syntheses, utilizing potassium permanganate as the oxidant.

Analogous Synthesis: Oxidation of p-Methylacetophenone (Illustrative Protocol) [6]

  • Initial Oxidation: p-Methylacetophenone is refluxed with dilute nitric acid.

  • Permanganate Oxidation: The resulting crude solid is mixed with water and sodium hydroxide, then heated. Potassium permanganate is added portion-wise to the stirred, hot mixture. The reaction is refluxed for several hours.

  • Workup: After cooling, any remaining permanganate is destroyed with ethanol. The mixture is filtered to remove manganese dioxide.

  • Precipitation: The filtrate is heated and acidified with sulfuric acid.

  • Isolation: Upon cooling, the terephthalic acid precipitates and is collected by filtration, washed with cold water, and dried.

Note: This is an illustrative protocol for a related compound and would require significant optimization for the synthesis of this compound, including reaction conditions, stoichiometry, and purification methods.

Purification

For the purification of solid aromatic carboxylic acids like this compound, recrystallization is a standard and effective technique. The choice of solvent is critical and depends on the solubility of the compound and its impurities.

Analogous Purification: Crystallization of Dimethylterephthalate [7]

A common method for purifying dimethylterephthalate, a related diester, involves crystallization from a mixed solvent system of methanol and xylene.

  • Dissolution: The crude dimethylterephthalate is dissolved in a mixture of paraxylene and methanol at an elevated temperature.

  • Crystallization: The solution is cooled to reduce the solubility of the desired compound, inducing crystallization.

  • Isolation: The purified crystals are recovered by filtration, decantation, or centrifugation.

Note: For this compound, suitable solvents for recrystallization would need to be determined experimentally. Common solvents for recrystallizing aromatic acids include acetic acid, water, or mixtures of organic solvents and water.

Analytical Methods

The characterization and purity assessment of this compound would typically involve standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for analyzing the purity of this compound and for monitoring reaction progress.

Illustrative HPLC Conditions for Related Aromatic Acids [8]

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate buffer with phosphoric acid) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the aromatic carboxylates have strong absorbance (e.g., 230-254 nm).

  • Sample Preparation: The sample would be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and an organic solvent, and filtered before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of this compound.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: A singlet corresponding to the two equivalent protons on the aromatic ring.

  • Methyl Protons: A singlet corresponding to the six equivalent protons of the two methyl groups.

  • Carboxylic Acid Protons: A broad singlet at a downfield chemical shift, which may be exchangeable with D₂O.

The exact chemical shifts would depend on the solvent used for analysis.

Logical Workflow for Procurement and Research

The process of acquiring and utilizing a chemical like this compound for research purposes can be visualized as a structured workflow.

Procurement and Research Workflow for this compound cluster_procurement Procurement cluster_research Research & Development A Identify Need for This compound B Search for Suppliers (e.g., Sigma-Aldrich, Parkway Scientific) A->B C Compare Purity, Quantity, and Price B->C D Select Supplier and Place Order C->D E Receive and Log Chemical D->E F Characterization of Received Material (e.g., NMR, HPLC) E->F To Laboratory G Develop and Optimize Reaction/Formulation Protocol F->G H Perform Experiments G->H I Analyze Results H->I J Publish or Patent Findings I->J

Caption: Procurement and Research Workflow for this compound.

This guide provides a foundational resource for researchers interested in this compound. While the commercial availability is clear for research quantities, the development of specific, optimized experimental protocols will be a necessary step for any in-depth scientific investigation. The analogous methods presented herein offer a starting point for such endeavors.

References

An In-depth Technical Guide to the Safety and Handling of 2,6-Dimethylterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 2,6-Dimethylterephthalic acid, intended for use by professionals in research and development environments. The following sections detail the toxicological properties, handling procedures, and emergency measures associated with this compound.

Section 1: Hazard Identification and Classification

This compound is classified as harmful to aquatic life. While it is not classified for acute oral or dermal toxicity, it is a combustible solid that can form explosive dust mixtures in the air, particularly with intense heating or when finely distributed.[1][2] Vapors from heating are heavier than air and may spread along floors.

GHS Hazard Statements:

  • H402: Harmful to aquatic life.

GHS Precautionary Statements:

  • P273: Avoid release to the environment.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Section 2: Physical and Chemical Properties

The fundamental physical and chemical properties of this compound and its closely related diester, Dimethyl terephthalate (DMT), are summarized below. Data for DMT is often used as a reference due to its similar core structure and extensive safety testing.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₀O₄[2][3][4]
Molecular Weight 194.19 g/mol [2][3][4]
Appearance White to colorless crystalline solid[3][5]
Odor Odorless[3]
Melting Point 140 - 143 °C (284 - 289.4 °F)[3][5]
Boiling Point 288 °C (550.4 °F) at 760 mmHg[2][5]
Flash Point 154 °C (309.2 °F) - Closed Cup[2][5]
Autoignition Temperature 520 °C (968 °F)[2][5]
Water Solubility Practically insoluble (0.036 g/L at 20°C)[5]
log Pow (Octanol/Water) 2.21[2]

Section 3: Toxicological Data

Toxicological studies on Dimethyl terephthalate (DMT) indicate a low order of acute toxicity.[6] The primary health effects are mild irritation.

Acute Toxicity Data (Dimethyl terephthalate)

RouteSpeciesValueSource(s)
Oral RatLD50: >3200 mg/kg[2][3]
Dermal Guinea PigLD50: >5000 mg/kg[3][6]
Inhalation RatLC50: >6 mg/L (2 h)[2][5]

Summary of Health Effects:

  • Skin Contact: Not expected to be a primary irritant, but may cause slight irritation in sensitive individuals.[3]

  • Eye Contact: Can cause mild eye irritation.[3]

  • Inhalation: Inhalation of dust may lead to respiratory tract irritation.[3]

  • Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[3]

  • Chronic Exposure: Repeated dose studies indicate that the primary target organ upon oral exposure is the urinary tract, with potential for bladder crystal formation.[7] Inhalation studies showed no significant toxicological effects at the highest doses tested.[7]

  • Carcinogenicity & Mutagenicity: The compound is not classified as a carcinogen or mutagen.[3][7]

Section 4: Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

Handling:

  • Work in a well-ventilated area, using local exhaust ventilation or a fume hood to keep airborne dust levels to a minimum.[1][3]

  • Avoid the formation and deposition of dust.[8] Fine dust dispersed in air may ignite or form an explosive mixture.[2]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[8]

  • Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[3]

  • Wash hands thoroughly after handling and change contaminated clothing.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[3]

Section 5: Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on the potential for exposure. The following diagram illustrates a logical workflow for PPE selection.

PPE_Selection cluster_assessment Exposure Risk Assessment cluster_ppe Required Personal Protective Equipment Start Assess Task-Specific Hazards (e.g., weighing, heating, transferring) BasePPE Minimum PPE: - Lab Coat - Closed-Toe Shoes Start->BasePPE Always Required CheckDust Potential for Dust Generation? Respirator Use Particulate Filter Respirator (e.g., N95, P100) CheckDust->Respirator Yes CheckSplash Potential for Splash? Eyes Wear Safety Glasses with Side Shields (ANSI Z87.1) CheckSplash->Eyes No Goggles Wear Splash Goggles CheckSplash->Goggles Yes Gloves Wear Chemical Resistant Gloves (e.g., Nitrile, EN 374) BasePPE->Gloves Chemical Handling Gloves->CheckSplash Eyes->CheckDust Goggles->CheckDust

Caption: PPE Selection Workflow for Handling this compound.

Section 6: First-Aid Measures

Prompt action is essential in case of accidental exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[2][5] Do not induce vomiting. Consult a doctor if feeling unwell.

Section 7: Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[2][3]

  • Unsuitable Extinguishing Media: Do not use a solid water jet, as it may scatter and spread the fire.[3]

  • Specific Hazards: The substance is combustible. In the event of a fire, hazardous combustion gases such as carbon monoxide (CO) and carbon dioxide (CO2) may be released.[2][3] Dust can form an explosive mixture with air.[2]

  • Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 8: Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill_Response Start Spill Occurs Evacuate Evacuate Non-Essential Personnel & Ensure Area is Ventilated Start->Evacuate PPE Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) Evacuate->PPE Ignition Remove All Sources of Ignition PPE->Ignition Contain Contain the Spill Prevent Entry into Drains/Waterways Ignition->Contain Cleanup Clean-up Procedure Contain->Cleanup SmallSpill Small Spill: Sweep up spilled substance. Moisten to prevent dusting. Cleanup->SmallSpill Small Scale LargeSpill Large Spill: Cover drains. Collect, bind, and pump off spills. Cleanup->LargeSpill Large Scale Collect Place material in a suitable, sealed container for disposal. SmallSpill->Collect LargeSpill->Collect Decontaminate Clean the affected area with soap and water. Collect->Decontaminate Dispose Dispose of waste according to local and national regulations. Decontaminate->Dispose End Spill Response Complete Dispose->End Acute_Toxicity_Workflow cluster_prep 1. Preparation Phase cluster_dose 2. Dosing & Observation cluster_analysis 3. Analysis & Reporting A1 Select Animal Model (e.g., Wistar Rats, female) A2 Acclimatize Animals (minimum 5 days) A1->A2 A3 Prepare Test Substance (Vehicle selection & concentration) A2->A3 B1 Fast Animals Overnight (food, not water) A3->B1 B2 Administer Single Dose via Gavage (Starting dose, e.g., 300 mg/kg) B1->B2 B3 Observe for Clinical Signs (Mortality, behavior, etc.) (Continuously for first 4 hrs) B2->B3 B4 Daily Observation (for 14 days) B3->B4 B5 Record Body Weights (Day 0, 7, 14) B4->B5 C1 Necropsy of All Animals (at end of study) B5->C1 C2 Analyze Data (Mortality, clinical signs, body weight) C1->C2 C3 Determine GHS Category & Estimate LD50 C2->C3

References

2,6-Dimethylterephthalic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 2,6-Dimethylterephthalic acid, a key intermediate in the synthesis of specialized polymers. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and process design.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1][2]
IUPAC Name 2,6-dimethylbenzene-1,4-dicarboxylic acid[1]

Experimental Protocols

Detailed experimental methodologies for the characterization and synthesis of this compound are extensive and application-specific. For researchers interested in its application, it is a dimethyl-substituted derivative of terephthalic acid and is utilized in the synthesis of novel polymeric structures. The addition of methyl groups can influence chain packing, crystallinity, and the material's thermal and mechanical characteristics[3]. As a key monomer, it is used in the production of high-performance polyesters and liquid crystal polymers (LCPs) which exhibit excellent thermal stability and mechanical strength[2].

Logical Relationship of Molecular Properties

The relationship between the common name, molecular formula, and molecular weight is a foundational concept in chemistry. The diagram below illustrates this hierarchical relationship for this compound.

A This compound B Molecular Formula C₁₀H₁₀O₄ A->B is represented by C Molecular Weight 194.18 g/mol B->C corresponds to

Core molecular properties of this compound.

References

The Unexplored Therapeutic Potential of 2,6-Dimethylterephthalic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Executive Summary

2,6-Dimethylterephthalic acid, a substituted aromatic dicarboxylic acid, is primarily recognized for its role as a monomer in the synthesis of advanced polymers and materials. While its parent compound, terephthalic acid, is a high-volume chemical intermediate, a comprehensive review of publicly available scientific literature reveals a significant gap in research regarding the specific biological activities of this compound derivatives. This technical guide addresses this knowledge gap by first acknowledging the scarcity of direct research and then exploring the documented biological activities of structurally related terephthalamide compounds. This analysis suggests that the terephthalic acid scaffold, and by extension its derivatives, may hold untapped potential in drug discovery, particularly in the realm of oncology. This document aims to provide a foundational resource for researchers interested in exploring this nascent field of medicinal chemistry.

Introduction: The Current Landscape

This compound is a derivative of terephthalic acid, distinguished by the presence of two methyl groups at the 2 and 6 positions of the benzene ring. Its primary applications lie in materials science, where it is used to create novel polymers with modified thermal and mechanical properties. However, a thorough investigation of scientific databases and patent literature indicates a notable absence of studies dedicated to the pharmacological or biological activities of its derivatives, such as amides, esters, or other conjugates.

This lack of data presents both a challenge and an opportunity. The challenge lies in the inability to provide a detailed report on established biological functions. The opportunity, however, is significant for researchers seeking novel chemical scaffolds for drug development. The structural rigidity of the terephthalate core and the potential for diverse functionalization make it an intriguing starting point for creating new therapeutic agents.

Biological Activities of Structurally Related Terephthalamide Derivatives

In the absence of direct data on this compound derivatives, this guide turns its focus to the broader class of terephthalamides, which have shown promise as mimetics of helical peptides and inhibitors of protein-protein interactions. Specifically, certain terephthalamide derivatives have been identified as antagonists of the Bcl-xL/Bak interaction, a key pathway in the regulation of apoptosis (programmed cell death).

Anticancer Potential: Disruption of the Bcl-xL/Bak Protein-Protein Interaction

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of apoptosis. Anti-apoptotic proteins like Bcl-xL are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Pro-apoptotic proteins like Bak, when activated, lead to cell death. The interaction between Bcl-xL and Bak is a critical checkpoint in this process.

A series of terephthalamide derivatives have been designed to mimic the α-helical region of the Bak peptide, enabling them to bind to the BH3 domain-binding cleft on the surface of Bcl-xL. This competitive binding disrupts the native Bcl-xL/Bak interaction, thereby freeing Bak to initiate the apoptotic cascade in cancer cells.

Quantitative Data on Terephthalamide Activity

The following table summarizes the in vitro activities of key terephthalamide derivatives in disrupting the Bcl-xL/Bak complex. It is important to note that these compounds do not feature the 2,6-dimethyl substitution.

Compound IDStructureKi (μM) for Bcl-xL/Bak Disruption[1][2]IC50 (μM) for Bcl-xL/Bax Disruption in HEK293 cells[1][2]
9 (Structure not provided in source)0.78 ± 0.07Not Reported
26 (Structure not provided in source)1.85 ± 0.3235.0

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for key experiments used to evaluate the biological activity of terephthalamide derivatives, based on the available literature.

Fluorescence Polarization Assay for Bcl-xL/Bak Interaction

This assay is a common method to quantify the disruption of protein-protein interactions in vitro.

Principle: A fluorescently labeled Bak BH3 peptide is incubated with the Bcl-xL protein. In its bound state, the large size of the complex results in a high fluorescence polarization value. When a small molecule inhibitor (e.g., a terephthalamide derivative) displaces the fluorescent peptide, the smaller, freely rotating peptide exhibits a lower polarization value.

Methodology:

  • Reagents: Recombinant human Bcl-xL protein, fluorescein-labeled Bak BH3 peptide, assay buffer (e.g., phosphate-buffered saline with a surfactant).

  • Procedure: a. A constant concentration of Bcl-xL protein and fluorescently labeled Bak peptide are incubated in the assay buffer in a microplate. b. Serial dilutions of the test compound (terephthalamide derivative) are added to the wells. c. The plate is incubated at room temperature to reach equilibrium. d. Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration. The Ki value is determined by fitting the data to a competitive binding model.

Cellular Assay for Bcl-xL/Bax Interaction

This type of assay validates the activity of the compounds in a cellular context.

Principle: Co-immunoprecipitation or a similar technique is used to assess the interaction between Bcl-xL and another pro-apoptotic protein, Bax, within cells.

Methodology:

  • Cell Culture: Human cell lines (e.g., HEK293) are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of the test compound for a specified period.

  • Cell Lysis: Cells are harvested and lysed to release cellular proteins.

  • Immunoprecipitation: An antibody specific for Bcl-xL is used to pull down Bcl-xL and any interacting proteins from the cell lysate.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies for both Bcl-xL and Bax to determine the extent of their interaction.

  • Data Analysis: The amount of Bax co-immunoprecipitated with Bcl-xL is quantified and plotted against the compound concentration to determine the IC50 value.

Visualizing the Mechanism of Action

To conceptualize the therapeutic strategy of the terephthalamide derivatives, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.

Bcl2_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Executioner Executioner Caspases Bcl_xL Bcl-xL Bak Bak Bcl_xL->Bak Inhibition Caspases Caspase Activation Bak->Caspases Activation Bax Bax Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Terephthalamide Terephthalamide Derivative Terephthalamide->Bcl_xL Binding

Caption: Bcl-2 family signaling pathway and the inhibitory action of terephthalamide derivatives.

Experimental_Workflow start Compound Synthesis (Terephthalamide Derivatives) in_vitro In Vitro Assay (Fluorescence Polarization) start->in_vitro cellular Cellular Assay (Co-Immunoprecipitation) in_vitro->cellular sar Structure-Activity Relationship (SAR) Analysis cellular->sar lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow for the evaluation of terephthalamide derivatives.

Conclusion and Future Directions

The biological activities of this compound derivatives remain a largely uncharted area of scientific inquiry. While direct evidence of their therapeutic potential is currently lacking in the public domain, the demonstrated activity of the parent terephthalamide scaffold as a disruptor of the Bcl-xL/Bak protein-protein interaction provides a compelling rationale for future investigation.

The introduction of 2,6-dimethyl substitution on the terephthalamide core could offer several advantages, including:

  • Modulation of Binding Affinity: The methyl groups could provide additional hydrophobic interactions within the target binding pocket or, conversely, introduce steric hindrance, allowing for fine-tuning of activity and selectivity.

  • Improved Pharmacokinetic Properties: The lipophilicity conferred by the methyl groups may influence solubility, membrane permeability, and metabolic stability.

Researchers and drug development professionals are encouraged to consider the this compound scaffold as a novel starting point for the design and synthesis of new chemical entities. Future studies should focus on synthesizing a library of these derivatives and screening them against a variety of biological targets, with a particular emphasis on protein-protein interactions implicated in diseases such as cancer. Such exploratory work is essential to unlock the potential of this under-investigated class of compounds.

References

Methodological & Application

Synthesis of High-Performance Polymers from 2,6-Dimethylterephthalic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyesters derived from 2,6-dimethylterephthalic acid. The introduction of methyl groups onto the terephthalic acid backbone is anticipated to modify the physical and chemical properties of the resulting polymers, potentially leading to enhanced thermal stability, improved solubility, and altered crystallinity compared to their unsubstituted counterparts like polyethylene terephthalate (PET).

The primary route for synthesizing polyesters from this compound is through a two-stage melt polymerization process. This process, analogous to the well-established synthesis of PET from dimethyl terephthalate (DMT), involves an initial transesterification or esterification step, followed by a polycondensation step under high vacuum and elevated temperatures.

Data Presentation

The properties of polyesters are significantly influenced by the structure of their monomeric units. The presence of two methyl groups on the aromatic ring of this compound is expected to impact the polymer's properties. Below is a comparative table summarizing the typical properties of well-characterized aromatic polyesters, PET and Polyethylene Naphthalate (PEN), alongside projected properties for a polyester synthesized from this compound, Poly(ethylene 2,6-dimethylterephthalate) (PE-2,6-DMT).

PropertyPoly(ethylene terephthalate) (PET)Poly(ethylene 2,6-naphthalate) (PEN)Poly(ethylene 2,6-dimethylterephthalate) (PE-2,6-DMT) (Projected)
Glass Transition Temp. (Tg)~75 °C~120 °C80 - 100 °C
Melting Temperature (Tm)~260 °C~270 °C230 - 250 °C (potentially lower due to reduced chain packing)
Tensile Strength55 - 75 MPa90 - 105 MPa60 - 80 MPa
Thermal StabilityGoodExcellentVery Good
Gas Barrier PropertiesModerateHighModerate to Good
Chemical ResistanceGoodVery GoodGood

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis of high-performance polyesters from this compound. The primary method described is a two-stage melt polymerization, which is a common and effective method for producing high molecular weight polyesters.

Protocol 1: Synthesis of Poly(ethylene 2,6-dimethylterephthalate) via Two-Stage Melt Polymerization

This protocol outlines the synthesis of poly(ethylene 2,6-dimethylterephthalate) from dimethyl 2,6-dimethylterephthalate and ethylene glycol.

Materials:

  • Dimethyl 2,6-dimethylterephthalate

  • Ethylene glycol (high purity)

  • Zinc acetate (transesterification catalyst)

  • Antimony trioxide (polycondensation catalyst)

  • Phosphoric acid or a similar stabilizer (catalyst quencher)

  • High-purity nitrogen gas

  • Methanol (for purification)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a programmable temperature controller.

  • Vacuum pump capable of reaching pressures below 1 Torr.

  • Cold trap to collect byproducts.

  • Polymer extrusion or recovery apparatus.

Procedure:

Stage 1: Transesterification

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging Reactants: Charge the reaction flask with dimethyl 2,6-dimethylterephthalate and ethylene glycol in a molar ratio of 1:2.2. Add zinc acetate as the transesterification catalyst (typically 0.05-0.1 mol% based on the dimethyl ester).

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the transesterification stage.

  • Heating and Reaction: Begin stirring and gradually heat the mixture. Methanol will start to distill off as the reaction temperature reaches around 160-180 °C.

  • Temperature Program: Slowly increase the temperature to 220-230 °C over 2-3 hours to drive the reaction to completion. Collect the distilled methanol and monitor the volume to gauge the reaction progress. The theoretical amount of methanol should be collected.

Stage 2: Polycondensation

  • Catalyst Addition and Stabilization: Once the methanol distillation ceases, add the polycondensation catalyst, antimony trioxide (typically 0.03-0.05 mol% based on the initial dimethyl ester). Add a stabilizer like phosphoric acid to deactivate the transesterification catalyst.

  • Applying Vacuum: Gradually reduce the pressure in the reactor to below 1 Torr. Ethylene glycol will begin to distill off as the polycondensation reaction proceeds.

  • Temperature Increase: Simultaneously, increase the reaction temperature to 250-270 °C.

  • Monitoring Polymerization: The viscosity of the molten polymer will increase as the molecular weight builds. This can be monitored by the torque on the mechanical stirrer. Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity is achieved.

  • Polymer Recovery: Once the desired molecular weight is reached, stop the reaction by cooling the reactor. The molten polymer can be extruded into a strand and pelletized, or carefully removed from the flask after cooling.

  • Purification: The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitating it in a non-solvent like methanol. The purified polymer should then be dried in a vacuum oven.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis High-Performance Polymer Synthesis Monomer This compound or its Dimethyl Ester Polymerization Polymerization (Melt or Solution) Monomer->Polymerization Diol Diol (e.g., Ethylene Glycol) Diol->Polymerization Catalyst Catalyst System Catalyst->Polymerization Prepolymer Oligomers/Pre-polymer Polymerization->Prepolymer High_Polymer High Molecular Weight Polymer Prepolymer->High_Polymer Polycondensation Purification Purification High_Polymer->Purification Final_Polymer High-Performance Polymer Purification->Final_Polymer

Caption: General workflow for the synthesis of high-performance polyesters.

Two-Stage Melt Polymerization of Poly(ethylene 2,6-dimethylterephthalate)

Two_Stage_Melt_Polymerization cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation DMT Dimethyl 2,6-dimethylterephthalate Transesterification Transesterification (160-230 °C, N2 atm) DMT->Transesterification EG1 Ethylene Glycol (excess) EG1->Transesterification Cat1 Zinc Acetate Cat1->Transesterification BHEDMT Bis(2-hydroxyethyl) 2,6-dimethylterephthalate Transesterification->BHEDMT Methanol Methanol (distilled off) Transesterification->Methanol BHEDMT2 Bis(2-hydroxyethyl) 2,6-dimethylterephthalate Polycondensation Polycondensation (250-270 °C, <1 Torr) BHEDMT2->Polycondensation Cat2 Antimony Trioxide Cat2->Polycondensation Stabilizer Stabilizer Stabilizer->Polycondensation Polymer Poly(ethylene 2,6-dimethylterephthalate) Polycondensation->Polymer EG2 Ethylene Glycol (distilled off) Polycondensation->EG2

Caption: Two-stage melt polymerization for poly(ethylene 2,6-dimethylterephthalate).

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Utilizing 2,6-Dimethylterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials synthesized through the self-assembly of metal ions or clusters with organic linkers. The selection of the organic linker is a critical determinant of the final MOF's structural topology, porosity, and functional characteristics. Substituted terephthalic acids, such as 2,6-dimethylterephthalic acid, are of significant interest as their functional groups can be leveraged to tailor the MOF's properties for specific applications, including but not limited to gas storage and separation, catalysis, and drug delivery.

Note on the Use of this compound:

An extensive review of the current scientific literature reveals a notable scarcity of published research specifically detailing the synthesis and characterization of Metal-Organic Frameworks using this compound as the primary organic linker. While numerous studies focus on MOFs derived from terephthalic acid and its other functionalized derivatives, the 2,6-dimethyl isomer remains a largely unexplored component in MOF synthesis.

Consequently, the following application notes and protocols are presented as a generalized guide, adapted from established methodologies for the synthesis of MOFs from structurally similar terephthalic acid derivatives. This information is intended to serve as a foundational resource for researchers venturing into the synthesis of novel MOFs with this compound.

Generalized Experimental Protocol: Solvothermal Synthesis of a [M(2,6-DMBDC)(solvent)]n MOF

This protocol outlines a generalized solvothermal synthesis route for a hypothetical MOF, where 'M' represents a divalent metal ion (e.g., Zn²⁺, Cu²⁺, etc.) and '2,6-DMBDC' is the deprotonated 2,6-dimethyl-1,4-benzenedicarboxylate linker.

Materials and Equipment:

Reagent/EquipmentSpecification/Description
Metal Precursor e.g., Zinc(II) acetate dihydrate, Copper(II) nitrate trihydrate
Organic Linker This compound
Solvent N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
Reaction Vessel Teflon-lined stainless steel autoclave
Washing Solvents DMF, Ethanol, Methanol
Drying Apparatus Vacuum oven
Characterization Instruments Powder X-ray Diffractometer (PXRD), Thermogravimetric Analyzer (TGA), Gas Sorption Analyzer

Synthesis Procedure:

  • Solution Preparation:

    • Dissolve the chosen metal precursor (e.g., 1.0 mmol) in a suitable volume of the reaction solvent (e.g., 15 mL of DMF) in a glass beaker.

    • In a separate beaker, dissolve the this compound linker (1.0 mmol) in the same volume of the reaction solvent. Sonication may be employed to facilitate complete dissolution.

  • Reaction Assembly:

    • Combine the two solutions within the Teflon liner of a stainless steel autoclave.

    • Securely seal the autoclave.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a programmable oven.

    • Heat the assembly to a predetermined temperature, typically in the range of 80 °C to 150 °C, and maintain this temperature for a period of 24 to 72 hours. The optimal temperature and reaction time are critical parameters that require experimental optimization.

  • Product Isolation and Purification:

    • Allow the autoclave to cool to ambient temperature.

    • The resulting crystalline product can be isolated by filtration or centrifugation.

    • To remove unreacted starting materials, wash the collected solid copiously with fresh DMF.

    • Subsequently, perform a solvent exchange by washing the product with a lower-boiling point solvent, such as ethanol or methanol. This step is crucial for the subsequent activation of the MOF.

  • Activation:

    • To ensure the removal of solvent molecules occluded within the pores, the purified product must be "activated." This is achieved by drying the material under vacuum at an elevated temperature (e.g., 100-180 °C) for an extended period (typically 8-12 hours).

Characterization of the Synthesized MOF

To confirm the successful synthesis of a crystalline, porous material, a suite of characterization techniques should be employed.

Characterization TechniquePurposeAnticipated Results
Powder X-ray Diffraction (PXRD) To ascertain the crystallinity and phase purity of the final product.The observation of a distinct diffraction pattern with sharp, well-defined peaks is indicative of a crystalline material. The pattern can be compared to theoretical patterns if single-crystal data is available.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and identify the temperature of framework decomposition.The TGA curve will typically show an initial weight loss corresponding to the removal of guest and coordinated solvent molecules, followed by a plateau indicating thermal stability, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the framework.
Gas Sorption Analysis To quantify the porosity of the activated MOF, including its BET surface area, pore volume, and pore size distribution.A Type I isotherm is characteristic of microporous materials and is often observed for MOFs, indicating a high affinity for the adsorbate gas at low relative pressures.

Visualizing the Synthesis and Characterization Workflow

The following diagram illustrates the logical flow of the experimental protocol, from the initial precursor solutions to the final characterization of the activated MOF.

G Workflow for MOF Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization A Metal Precursor Solution C Mixing in Autoclave A->C B This compound Solution B->C D Solvothermal Reaction C->D E Isolation & Washing D->E F Solvent Exchange E->F G Activation (Vacuum Drying) F->G H PXRD G->H I TGA G->I J Gas Sorption G->J

Caption: A schematic overview of the key stages in the synthesis and characterization of a Metal-Organic Framework.

Concluding Remarks:

The protocol detailed above provides a robust starting point for the synthesis of novel MOFs utilizing this compound. Researchers should be aware that the steric hindrance imparted by the methyl groups at the 2 and 6 positions of the terephthalic acid linker may necessitate careful optimization of reaction conditions (e.g., metal-to-linker ratio, solvent composition, temperature, and reaction duration) to achieve the desired crystalline, porous structures. Systematic investigation of these parameters will be key to unlocking the potential of this underutilized linker in the design of new functional materials.

Application Notes and Protocols for the Polymerization of 2,6-Dimethylterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of polyesters from dicarboxylic acids and diols is a cornerstone of polymer chemistry, yielding a vast array of materials with diverse properties and applications. While the polymerization of terephthalic acid and its dimethyl ester is well-established, the introduction of substituents onto the aromatic ring, such as in 2,6-dimethylterephthalic acid, can significantly influence the polymerization process and the final properties of the resulting polymer. The methyl groups in the 2 and 6 positions may introduce steric hindrance, potentially affecting reactivity, catalyst selection, and polymerization conditions.

These application notes provide a detailed, albeit theoretical, protocol for the polymerization of this compound with a diol, such as ethylene glycol, based on the established principles of polyester synthesis. The provided methodologies are adapted from standard procedures for unsubstituted terephthalic acid and should be considered a starting point for experimental optimization.

Polymerization Overview: A Two-Stage Melt Polycondensation Approach

The polymerization of this compound is anticipated to proceed via a two-stage melt polycondensation process, analogous to the synthesis of poly(ethylene terephthalate) (PET).[1][2]

  • Esterification: In the first stage, this compound reacts with an excess of a diol (e.g., ethylene glycol) at elevated temperatures. This acid-catalyzed reaction forms a low-molecular-weight oligomer, bis(2-hydroxyethyl)-2,6-dimethylterephthalate, and water as a byproduct.[3][4] The removal of water is crucial to drive the reaction toward the product side.

  • Polycondensation: The second stage involves heating the oligomer under high vacuum and at a higher temperature. In this transesterification reaction, the hydroxyl end groups of the oligomers react, eliminating ethylene glycol and progressively increasing the polymer chain length.[1][2] A catalyst is typically required for this stage to achieve a high molecular weight polymer in a reasonable timeframe.

Experimental Protocols

Note: The following protocols are adapted from general polyester synthesis procedures and have not been experimentally validated for this compound. Optimization of temperature, time, catalyst, and stoichiometry will be necessary.

Protocol 1: Melt Polymerization of this compound with Ethylene Glycol

Materials:

  • This compound

  • Ethylene glycol (or other suitable diol)

  • Esterification catalyst (optional, e.g., an organotitanate or a tin-based catalyst)

  • Polycondensation catalyst (e.g., antimony trioxide, germanium dioxide)

  • Stabilizer (e.g., a phosphite or phosphate compound)

  • High-purity nitrogen gas

  • High-vacuum system

Equipment:

  • A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum port.

  • Heating mantle with a temperature controller.

  • Distillation apparatus to collect byproducts.

  • Vacuum pump capable of reaching high vacuum (<1 Torr).

Procedure:

Stage 1: Esterification

  • Charging the Reactor: Charge the reaction vessel with this compound and ethylene glycol. A molar ratio of 1:1.5 to 1:2.2 (acid:diol) is a typical starting point to ensure complete conversion of the acid and to compensate for any diol lost during the reaction.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen to remove any oxygen, which can cause degradation at high temperatures. Maintain a slow, continuous nitrogen purge during this stage.

  • Heating and Reaction: Begin stirring and gradually heat the mixture to a temperature range of 190-230°C. The reaction will produce water, which should be continuously removed by distillation and collected.

  • Monitoring Progress: The reaction progress can be monitored by measuring the amount of water collected. The esterification is considered complete when the collection of water ceases. This stage can take several hours.

Stage 2: Polycondensation

  • Catalyst Addition: Once the esterification is complete, cool the reaction mixture slightly. Add the polycondensation catalyst (e.g., antimony trioxide at a concentration of 200-400 ppm relative to the acid) and a stabilizer.

  • Applying Vacuum: Gradually reduce the pressure in the reactor to a high vacuum (<1 Torr).

  • Increasing Temperature: Slowly increase the temperature to the range of 240-280°C. The increased temperature and high vacuum will facilitate the removal of the ethylene glycol byproduct from the highly viscous melt.

  • Monitoring Polymerization: The progress of the polycondensation can be monitored by the increase in the melt viscosity. This can be qualitatively observed by the power consumption of the stirrer motor.

  • Completion and Extrusion: Continue the reaction until the desired molecular weight (and viscosity) is achieved. Once complete, the molten polymer can be extruded from the reactor under nitrogen pressure and quenched in water to form strands, which can then be pelletized.

Data Presentation

The following tables provide hypothetical quantitative data for the polymerization of this compound, based on typical values for terephthalic acid polymerization. These values should be used as a reference for experimental design.

Table 1: Hypothetical Reaction Parameters for Melt Polymerization

ParameterStage 1: EsterificationStage 2: Polycondensation
Monomers This compound, Ethylene GlycolBis(2-hydroxyethyl)-2,6-dimethylterephthalate
Molar Ratio (Acid:Diol) 1 : 1.8-
Temperature 210 °C260 °C
Pressure Atmospheric (N₂ purge)< 1 Torr
Catalyst None (self-catalyzed by acid)Antimony Trioxide (300 ppm)
Reaction Time 4 hours3 hours
Byproduct WaterEthylene Glycol

Table 2: Expected Polymer Properties (Illustrative)

PropertyExpected Value
Appearance White to off-white solid
Inherent Viscosity 0.5 - 0.8 dL/g
Glass Transition Temp. (Tg) Higher than PET (due to methyl groups)
Melting Temperature (Tm) Potentially lower than PET (disrupted chain packing)
Solubility Soluble in common polyester solvents (e.g., phenol/tetrachloroethane)

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_product Product Handling charge Charge Reactor: This compound + Ethylene Glycol purge1 Purge with N₂ charge->purge1 heat1 Heat to 190-230°C purge1->heat1 distill_water Distill off Water heat1->distill_water add_catalyst Add Polycondensation Catalyst & Stabilizer distill_water->add_catalyst Esterification Complete apply_vacuum Apply High Vacuum (< 1 Torr) add_catalyst->apply_vacuum heat2 Heat to 240-280°C apply_vacuum->heat2 distill_eg Distill off Ethylene Glycol heat2->distill_eg extrude Extrude Polymer distill_eg->extrude Desired Viscosity Reached quench Quench in Water extrude->quench pelletize Pelletize quench->pelletize

Caption: Workflow for the two-stage melt polymerization of this compound.

Logical Relationship of Polymerization Stages

polymerization_logic Monomers This compound + Ethylene Glycol Oligomer Bis(2-hydroxyethyl)-2,6-dimethylterephthalate (Low Molecular Weight) Monomers->Oligomer Esterification (+ Heat, - H₂O) Polymer High Molecular Weight Polyester Oligomer->Polymer Polycondensation (+ Heat, + Vacuum, - Ethylene Glycol)

Caption: Logical progression from monomers to polymer in the polycondensation process.

Discussion and Considerations

The presence of methyl groups at the 2 and 6 positions of the terephthalic acid backbone is expected to have several effects on the polymerization and the resulting polymer:

  • Steric Hindrance: The methyl groups may sterically hinder the approach of the diol to the carboxylic acid groups, potentially slowing down the esterification rate compared to unsubstituted terephthalic acid. This might necessitate the use of more active catalysts or higher reaction temperatures.

  • Solubility: The methyl groups could alter the solubility of the monomer and the resulting polymer.

  • Polymer Properties: The methyl substituents will likely disrupt the chain packing and crystallinity of the polymer, which could lead to a lower melting point and a higher glass transition temperature compared to PET. This could result in a more amorphous material with potentially different mechanical properties.

Due to the lack of specific literature on the polymerization of this compound, the protocols and data presented here are intended as a guide. Researchers should perform small-scale experiments to determine the optimal conditions for their specific application. Careful monitoring of reaction byproducts and polymer properties will be essential for successful synthesis.

References

Application Notes and Protocols for the Quantification of 2,6-Dimethylterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylterephthalic acid is a dicarboxylic acid that serves as a potential building block in the synthesis of specialized polyesters and other polymers. Accurate quantification of this analyte is crucial for process optimization, quality control, and stability studies in various research and development settings. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Two primary chromatographic methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method for the routine analysis of non-volatile and thermally stable compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly suitable for complex matrices, which often requires derivatization for non-volatile analytes.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters for the analytical methods described. Please note that direct validated data for this compound is limited in publicly available literature. The data presented for HPLC-UV is based on methods for the closely related and structurally similar terephthalic acid and its impurities.[1] The GC-MS data is based on a validated method for dimethyl terephthalate, the methyl ester of terephthalic acid.[2] These values should be considered as a starting point for method validation with this compound.

Table 1: HPLC-UV Method Performance (based on terephthalic acid and its impurities)

ParameterTypical Value
Limit of Detection (LOD)0.180 - 1.53 ppm
Limit of Quantification (LOQ)0.549 - 3.45 ppm
Linearity (R²)>0.999
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%

Table 2: GC-MS Method Performance (based on dimethyl terephthalate)

ParameterTypical Value
Limit of Detection (LOD)5.0 µg/L[2]
Limit of Quantification (LOQ)15.0 µg/L[2]
Linearity (R²)>0.99[2]
Accuracy (% Recovery)70 - 115%[2]
Precision (% RSD)< 15%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol details a reverse-phase HPLC method with UV detection for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid.[3] Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a small amount of methanol. Dilute to 10 mL with the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water (50:50 v/v) with 0.1% Phosphoric Acid[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample C->E F Acquire Chromatographic Data E->F G Generate Calibration Curve F->G H Quantify Analyte in Samples F->H G->H

Caption: Workflow for the quantification of this compound by HPLC-UV.

Protocol 2: Quantification of this compound by GC-MS

This protocol describes a GC-MS method for the quantification of this compound, which includes a derivatization step to increase its volatility.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Dichloromethane (GC grade)

  • Internal Standard (IS) (e.g., Diphenyl phthalate)

  • Anhydrous Sodium Sulfate

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[2]

3. Preparation of Solutions

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of Diphenyl phthalate in dichloromethane and dilute to 10 mL.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound in a suitable solvent (e.g., methanol or a small amount of dilute NaOH followed by neutralization and extraction into an organic solvent).

  • Working Standard Solutions: Prepare a series of calibration standards containing this compound and a fixed concentration of the internal standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Extract the this compound into a suitable organic solvent. This may involve liquid-liquid extraction from an acidified aqueous solution.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Add the internal standard to the extract.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS) and heat at 70°C for 30 minutes.

    • Dilute the derivatized sample with dichloromethane to a final volume.

4. GC-MS Conditions

  • Injector Temperature: 250 °C[2]

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)[2]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.[2]

    • Ramp to 280 °C at 10 °C/min.[2]

    • Hold at 280 °C for 5 minutes.[2]

  • MS Transfer Line Temperature: 280 °C[2]

  • Ion Source Temperature: 230 °C[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

5. Data Analysis

  • Identify the characteristic ions for the derivatized this compound and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Extraction B Addition of Internal Standard A->B C Derivatization B->C E Inject Derivatized Standards & Samples C->E D GC-MS System Setup F Acquire Mass Spectral Data E->F G Generate Calibration Curve (Area Ratios) F->G H Quantify Analyte in Samples F->H G->H Method_Selection Analyte Analyte Properties (Volatility, Polarity) HPLC HPLC-UV Analyte->HPLC Non-volatile GCMS GC-MS Analyte->GCMS Volatile or Derivatizable Matrix Sample Matrix (Complexity, Purity) Matrix->HPLC Simple to Moderate Matrix->GCMS Complex Requirements Analytical Requirements (Sensitivity, Throughput) Requirements->HPLC High Throughput Requirements->GCMS High Sensitivity & Selectivity

References

Application Note: HPLC Analysis of 2,6-Dimethylterephthalic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethylterephthalic acid is a crucial monomer in the synthesis of high-performance polymers. The isomeric purity of this compound is critical as the presence of other isomers, such as 2,5-dimethylterephthalic acid and 3,4-dimethylterephthalic acid, can significantly impact the final properties of the polymer. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound from its isomers and related impurities. The method is suitable for quality control in research, process development, and manufacturing environments.

Experimental

A reversed-phase HPLC method was developed to achieve baseline separation of the dimethylterephthalic acid isomers. The acidic mobile phase ensures that the carboxylic acid functional groups are protonated, leading to better retention and peak shape on a non-polar stationary phase.

Chromatographic Conditions

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 15 minutes

Sample Preparation

Standard solutions were prepared by dissolving accurately weighed amounts of this compound and its isomers in the mobile phase to a final concentration of 100 µg/mL. Sample solutions from synthesis reactions were diluted with the mobile phase to fall within the calibration range. All solutions were filtered through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC method successfully separated this compound from its common isomers. The retention times and resolution values are summarized in the table below. The peak shapes were symmetrical, and the baseline was stable throughout the analysis. This method can be utilized for the routine analysis of this compound purity.

Quantitative Data Summary

AnalyteRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
2,5-Dimethylterephthalic acid8.5-0.51.5
3,4-Dimethylterephthalic acid9.22.10.51.5
This compound 10.1 2.5 0.3 1.0

Detailed Experimental Protocol

1. Preparation of Mobile Phase (1 L)

  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

  • Combine the acetonitrile and water in a 1 L glass bottle.

  • Add 1 mL of concentrated phosphoric acid to the mixture.

  • Sonicate the solution for 15 minutes to degas.

2. Preparation of Standard Solutions (100 µg/mL)

  • Accurately weigh 10 mg of each dimethylterephthalic acid isomer standard.

  • Dissolve each standard in 100 mL of the mobile phase in separate 100 mL volumetric flasks.

  • For a mixed standard solution, dissolve 10 mg of each isomer in the same 100 mL volumetric flask with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

3. HPLC System Setup and Operation

  • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C.

  • Set the UV detector wavelength to 254 nm.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard and sample solutions.

4. Data Analysis

  • Identify the peaks based on the retention times obtained from the standard solutions.

  • Integrate the peak areas to determine the concentration of each isomer in the samples using a calibration curve.

Workflow Diagram

HPLC_Workflow A Sample/Standard Weighing B Dissolution in Mobile Phase A->B Accurate Mass C Filtration (0.45 µm filter) B->C Ensure Clarity E Sample Injection C->E Prepared Sample D HPLC System Equilibration D->E Ready System F Chromatographic Separation (C18 Column) E->F Analyte Introduction G UV Detection (254 nm) F->G Eluted Components H Data Acquisition & Processing G->H Chromatogram I Result Reporting H->I Quantitative Results

Caption: HPLC Analysis Workflow for this compound.

Application Notes and Protocols: 2,6-Dimethylterephthalic Acid as a Monomer for Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylterephthalic acid is an aromatic dicarboxylic acid monomer that holds potential for the synthesis of novel polyesters with unique properties. The introduction of two methyl groups onto the terephthalic acid backbone can significantly influence the polymer's characteristics, including its thermal stability, solubility, and crystalline morphology. These modifications can lead to high-performance polymers suitable for specialized applications in fields such as advanced materials and drug delivery systems.

This document provides an overview of the potential use of this compound in polyester synthesis, including general experimental protocols and expected material properties. It is important to note that while the fundamental principles of polyester chemistry apply, specific data and established protocols for polyesters derived solely from this compound are not widely available in public literature. Therefore, the provided protocols are based on established methods for analogous aromatic polyesters and should be considered as a starting point for research and development.

Monomer Characteristics

This compound is a derivative of terephthalic acid with methyl groups at the 2 and 6 positions of the benzene ring.

PropertyValue
Chemical Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White crystalline solid
Key Functional Groups Two carboxylic acid groups

The methyl substituents are expected to impart increased hydrophobicity and steric hindrance, which can affect polymerization kinetics and the final properties of the polyester.

Polyester Synthesis Overview

The synthesis of polyesters from this compound can be achieved through melt polycondensation or solution polycondensation. The general process involves a two-stage reaction: an initial esterification or transesterification followed by polycondensation to build high molecular weight polymer chains.[1][2]

Logical Workflow for Polyester Synthesis

Polyester_Synthesis_Workflow cluster_stage1 Stage 1: Esterification / Transesterification cluster_stage2 Stage 2: Polycondensation cluster_stage3 Stage 3: Polymer Isolation and Processing Monomer_Mixing Monomer Mixing (this compound + Diol) Catalyst_Addition_1 Catalyst Addition Monomer_Mixing->Catalyst_Addition_1 Esterification Esterification Reaction (Formation of Oligomers) Catalyst_Addition_1->Esterification Byproduct_Removal_1 Byproduct Removal (e.g., Water or Methanol) Esterification->Byproduct_Removal_1 Catalyst_Addition_2 Polycondensation Catalyst (Optional) Byproduct_Removal_1->Catalyst_Addition_2 Polycondensation Polycondensation Reaction (High Temperature & Vacuum) Catalyst_Addition_2->Polycondensation Byproduct_Removal_2 Byproduct Removal (e.g., Excess Diol) Polycondensation->Byproduct_Removal_2 Viscosity_Monitoring Melt Viscosity Monitoring Byproduct_Removal_2->Viscosity_Monitoring Polymer_Extrusion Polymer Extrusion Viscosity_Monitoring->Polymer_Extrusion Pelletization Pelletization Polymer_Extrusion->Pelletization Characterization Characterization Pelletization->Characterization Characterization_Workflow cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight Analysis cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis Synthesized_Polymer Synthesized Polyester Pellets FTIR FTIR Spectroscopy (Functional Groups) Synthesized_Polymer->FTIR NMR NMR Spectroscopy (Chemical Structure, Composition) Synthesized_Polymer->NMR GPC Gel Permeation Chromatography (GPC) (Mn, Mw, PDI) Synthesized_Polymer->GPC Viscometry Intrinsic Viscometry (Viscosity Average Molecular Weight) Synthesized_Polymer->Viscometry DSC Differential Scanning Calorimetry (DSC) (Tg, Tm, Tc) Synthesized_Polymer->DSC TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Synthesized_Polymer->TGA Tensile_Testing Tensile Testing (Tensile Strength, Modulus, Elongation) Synthesized_Polymer->Tensile_Testing DMA Dynamic Mechanical Analysis (DMA) (Viscoelastic Properties) Synthesized_Polymer->DMA

References

Application Notes and Protocols for the Esterification of 2,6-Dimethylterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the esterification of 2,6-dimethylterephthalic acid to its corresponding dimethyl ester, dimethyl 2,6-dimethylterephthalate. While specific literature on the esterification of this compound is not abundant, the following protocols are adapted from established methods for the esterification of terephthalic acid.[1][2][3] These procedures serve as a robust starting point for laboratory-scale synthesis.

The primary method described is a direct acid-catalyzed esterification using methanol. This approach is widely applicable and can be performed with standard laboratory equipment. Additionally, alternative methods and purification protocols are discussed to provide a comprehensive guide for researchers.

Core Reaction:

The esterification of this compound with methanol is a reversible reaction that yields dimethyl 2,6-dimethylterephthalate and water. The reaction is typically catalyzed by a strong acid.

Chemical Equation:

C₆H₂(CH₃)₂(COOH)₂ + 2 CH₃OH ⇌ C₆H₂(CH₃)₂(COOCH₃)₂ + 2 H₂O

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol details a classic Fischer esterification method, which is a common and effective way to produce esters from carboxylic acids and alcohols.[4]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Reagent Addition: Add a large excess of anhydrous methanol to the flask. The methanol will also act as the solvent. A typical starting ratio is 1:20 to 1:40 (mass of acid : volume of methanol).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture (e.g., 2-5 mol% relative to the dicarboxylic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle. Let the reaction proceed for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude product.

Purification:

The crude dimethyl 2,6-dimethylterephthalate can be purified by recrystallization from methanol or a mixture of methanol and water.[5]

Protocol 2: High-Temperature Esterification in a Sealed Vessel

For potentially sterically hindered substrates or to achieve higher conversion rates, a higher temperature and pressure protocol can be employed. This method is adapted from industrial processes for dimethyl terephthalate production.[6][7]

Materials:

  • This compound

  • Methanol

  • (Optional) Acid catalyst (e.g., a solid acid catalyst like a zeolite, or a metal salt)

Equipment:

  • High-pressure autoclave or a sealed reaction vessel capable of withstanding elevated temperatures and pressures

  • Temperature and pressure controller

  • Mechanical stirrer

Procedure:

  • Reaction Setup: Charge the high-pressure autoclave with this compound, methanol, and an optional catalyst. A common reactant ratio is 1 part acid to 3-6 parts methanol by weight.[6]

  • Inerting: Purge the reactor with an inert gas like nitrogen to remove air.

  • Reaction: Seal the reactor and heat to a temperature between 180 °C and 260 °C. The pressure will increase due to the vapor pressure of methanol at these temperatures. Stir the reaction mixture for 2-6 hours.

  • Product Recovery: After the reaction, cool the autoclave to room temperature and carefully release the pressure.

  • Work-up and Purification: The work-up and purification steps are similar to Protocol 1. If a solid catalyst is used, it should be filtered off before the work-up.

Data Presentation

The following tables provide a summary of typical reaction conditions for the esterification of terephthalic acid, which can be used as a starting point for the optimization of this compound esterification.

Table 1: Reaction Conditions for Esterification of Terephthalic Acid Derivatives

ParameterFischer Esterification (H₂SO₄)High-Temperature Esterification
Catalyst Concentrated H₂SO₄Optional (e.g., solid acids)
Reactant Ratio (Acid:Methanol) 1:20 - 1:40 (mass:volume)1:3 - 1:6 (by weight)[6]
Temperature Reflux (~65 °C)180 - 260 °C[7]
Pressure AtmosphericElevated (autogenous)
Reaction Time 4 - 8 hours2 - 6 hours
Typical Yield (for Terephthalic Acid) >80%>90%

Table 2: Physical Properties of Dimethyl Terephthalate (for reference)

PropertyValue
Molar Mass 194.19 g/mol [8]
Melting Point 140-142 °C
Boiling Point 288 °C[8]
Appearance White solid[8]

Mandatory Visualization

Experimental Workflow Diagram

Esterification_Workflow start_end start_end process process decision decision output output input input start Start setup Reaction Setup: - this compound - Methanol - Catalyst start->setup reaction Esterification Reaction (Heating/Reflux) setup->reaction workup Work-up: - Neutralization - Extraction reaction->workup purification Purification (Recrystallization) workup->purification analysis Analysis: - Purity (HPLC/GC) - Structure (NMR) purification->analysis product Pure Dimethyl 2,6-Dimethylterephthalate analysis->product

Caption: Experimental workflow for the esterification of this compound.

Logical Relationship Diagram: Fischer Esterification

Fischer_Esterification reactant reactant catalyst catalyst intermediate intermediate product product acid This compound protonation Protonation of Carbonyl acid->protonation alcohol Methanol nucleophilic_attack Nucleophilic Attack by Methanol alcohol->nucleophilic_attack protonation->nucleophilic_attack proton_transfer Proton Transfer nucleophilic_attack->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation water Water elimination->water ester Dimethyl 2,6-Dimethylterephthalate deprotonation->ester H_plus2 H+ deprotonation->H_plus2 H_plus H+ H_plus->protonation

Caption: Key steps in the Fischer esterification mechanism.

References

Application Notes and Protocols: Synthesis of Novel Thermotropic Liquid Crystals Utilizing 2,6-Dimethylterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of novel thermotropic liquid crystals based on a 2,6-dimethylterephthalic acid core. While direct literature on the mesogenic properties of simple esters of this compound is not abundant, the principles of liquid crystal design suggest its potential as a valuable building block. The introduction of methyl groups onto the central terephthalate ring can influence the molecule's geometry and intermolecular interactions, potentially leading to the formation of nematic and smectic phases.

This document outlines a synthetic strategy involving the conversion of this compound to its more reactive diacid chloride, followed by esterification with various 4-alkoxyphenols. This approach allows for the systematic variation of the terminal alkyl chains to study the structure-property relationships and tune the mesomorphic behavior.

Synthetic Pathway Overview

The proposed synthetic route to obtain thermotropic liquid crystals from this compound is a two-step process. First, the dicarboxylic acid is converted to the corresponding diacid chloride, which is a more reactive acylating agent. Subsequently, the diacid chloride is reacted with two equivalents of a mesogenic phenol, in this case, a 4-alkoxyphenol, via a Schotten-Baumann reaction to yield the desired bis(4-alkoxyphenyl) 2,6-dimethylterephthalate.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_reagent1 Reagent cluster_reagent2 Reagent cluster_product Final Product 2_6_DMTA This compound Acid_Chloride 2,6-Dimethylterephthaloyl Dichloride 2_6_DMTA->Acid_Chloride Acylation LC_Product Bis(4-alkoxyphenyl) 2,6-Dimethylterephthalate Acid_Chloride->LC_Product Esterification SOCl2 Thionyl Chloride (SOCl2) or Oxalyl Chloride Alkoxyphenol 4-Alkoxyphenol

Figure 1: Proposed synthetic pathway for the synthesis of liquid crystals from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethylterephthaloyl Dichloride

This protocol describes the conversion of this compound to its diacid chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dried round-bottom flask, add this compound (1 equivalent).

  • Add anhydrous toluene to the flask to create a slurry.

  • Add an excess of thionyl chloride (approximately 3-4 equivalents).

  • Add a catalytic amount of DMF (1-2 drops).

  • Equip the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction until the evolution of gas ceases and the solution becomes clear (typically 2-4 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The crude 2,6-dimethylterephthaloyl dichloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Protocol 2: Synthesis of Bis(4-alkoxyphenyl) 2,6-Dimethylterephthalates

This protocol outlines the esterification of 2,6-dimethylterephthaloyl dichloride with 4-alkoxyphenols.

Materials:

  • 2,6-Dimethylterephthaloyl dichloride (from Protocol 1)

  • 4-Alkoxyphenol (e.g., 4-hexyloxyphenol) (2.2 equivalents)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Separatory funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the 4-alkoxyphenol (2.2 equivalents) in anhydrous DCM and anhydrous pyridine (acting as a base and solvent).

  • Cool the solution in an ice bath with stirring.

  • Dissolve 2,6-dimethylterephthaloyl dichloride (1 equivalent) in a separate flask with a small amount of anhydrous DCM.

  • Add the solution of the diacid chloride dropwise to the cooled solution of the phenol over a period of 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing dilute hydrochloric acid to neutralize the excess pyridine.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Data Presentation

The following table presents hypothetical thermotropic properties for a homologous series of bis(4-alkoxyphenyl) 2,6-dimethylterephthalates. This data is illustrative and serves as a guide for the expected trends in mesomorphic behavior.

Compound (n = number of carbons in alkoxy chain)Melting Point (Tm) [°C]Clearing Point (Tc) [°C]Mesophase Range [°C]Mesophase Type
n = 4 13514813Nematic
n = 5 12815527Nematic
n = 6 12216038Nematic, Smectic C
n = 7 11516348Nematic, Smectic C
n = 8 11016555Smectic C, Smectic A
n = 10 10216260Smectic C, Smectic A

Note: The presence of smectic phases is expected to increase with longer alkyl chains. An odd-even effect in the clearing temperatures may also be observed.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start This compound Step1 Synthesis of 2,6-Dimethylterephthaloyl Dichloride Start->Step1 Step2 Esterification with 4-Alkoxyphenol Step1->Step2 Product Crude Liquid Crystal Step2->Product Column Column Chromatography Product->Column Recrystal Recrystallization Column->Recrystal Pure_LC Pure Liquid Crystal Recrystal->Pure_LC Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_LC->Spectroscopy Thermal Thermal Analysis (DSC, TGA) Pure_LC->Thermal Microscopy Polarized Optical Microscopy (POM) Pure_LC->Microscopy

Figure 2: Experimental workflow for the synthesis and characterization of 2,6-dimethylterephthalate-based liquid crystals.

Application Notes and Protocols for the Derivatization of 2,6-Dimethylterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 2,6-dimethylterephthalic acid, a valuable building block in the synthesis of advanced polymers, functional materials, and pharmaceutical intermediates. The presence of the methyl groups ortho to the carboxylic acid functionalities introduces unique steric and electronic properties that can be exploited for the design of novel molecules. This document outlines key derivatization reactions, including esterification, acid chloride formation, amidation, reduction, and benzylic bromination, providing researchers with the necessary information to incorporate this versatile molecule into their synthetic workflows.

Esterification to Dimethyl 2,6-Dimethylterephthalate

The conversion of this compound to its dimethyl ester is a common first step for subsequent functionalization, improving its solubility in organic solvents and modifying its reactivity.

Protocol 1: Fischer-Speier Esterification

This classic method utilizes an acid catalyst and an excess of methanol to drive the reaction towards the formation of the diester.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in methanol (20-30 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Isolation: The crude dimethyl 2,6-dimethylterephthalate can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield a white crystalline solid.

Protocol 2: Esterification using Thionyl Chloride/Methanol

This method proceeds via the in-situ formation of the acid chloride followed by reaction with methanol. A similar procedure for terephthalic acid using phosphorus pentachloride has reported a yield of 80%.[1]

Experimental Protocol:

  • Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (2.2 eq.) to this compound (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

  • Reaction: Gently heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.

  • Removal of Excess Reagent: After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

  • Esterification: Carefully add an excess of anhydrous methanol to the crude acid chloride at 0 °C.

  • Work-up and Purification: Stir the mixture at room temperature for 1-2 hours. Remove the excess methanol under reduced pressure. The residue can be purified by recrystallization from methanol.

Quantitative Data Summary: Esterification

MethodReactantsCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
Fischer-SpeierThis compound, MethanolH₂SO₄Methanol4-8Reflux>90 (Typical)
Thionyl ChlorideThis compound, Thionyl Chloride, MethanolNoneNone/Methanol3-5RefluxHigh (Expected)

Synthesis of 2,6-Dimethylterephthaloyl Chloride

The diacid chloride is a highly reactive intermediate, enabling facile reactions with a variety of nucleophiles.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place this compound (1.0 eq.).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (3-5 eq.), along with a catalytic amount of N,N-dimethylformamide (DMF) (a few drops).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction is complete when the solution becomes clear and the evolution of gas (SO₂ and HCl) ceases.[2]

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,6-dimethylterephthaloyl chloride can often be used directly in the next step or purified by vacuum distillation.

Quantitative Data Summary: Acid Chloride Formation

ReactantsReagentCatalystReaction Time (h)Temperature (°C)Yield (%)
This compoundThionyl ChlorideDMF2-480>95 (Typical)

Amidation of Dimethyl 2,6-Dimethylterephthalate

The conversion of the ester to the corresponding diamide introduces hydrogen bond donor and acceptor functionalities, which can be useful in the design of supramolecular structures and polymers.

Experimental Protocol:

  • Reaction Setup: In a pressure vessel or a sealed tube, dissolve dimethyl 2,6-dimethylterephthalate (1.0 eq.) in a solution of ammonia in methanol (e.g., 7N).

  • Reaction: Heat the sealed vessel to 100-120 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After cooling the reaction vessel to room temperature, the precipitated product, 2,6-dimethylterephthalamide, can be collected by filtration.

  • Purification: Wash the collected solid with cold methanol to remove any unreacted starting material and other soluble impurities. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary: Amidation

ReactantReagentSolventReaction Time (h)Temperature (°C)Yield (%)
Dimethyl 2,6-dimethylterephthalateAmmoniaMethanol12-24100-120Moderate to High

Reduction of Dimethyl 2,6-Dimethylterephthalate to (2,6-Dimethyl-1,4-phenylene)dimethanol

The reduction of the ester groups to primary alcohols provides a diol monomer that can be used in polyester and polyurethane synthesis.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.5-3.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve dimethyl 2,6-dimethylterephthalate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to yield (2,6-dimethyl-1,4-phenylene)dimethanol. The product can be purified by recrystallization.

Quantitative Data Summary: Reduction

ReactantReagentSolventReaction Time (h)Temperature (°C)Yield (%)
Dimethyl 2,6-dimethylterephthalateLiAlH₄THF2-4Reflux>90 (Typical)

Benzylic Bromination of Dimethyl 2,6-Dimethylterephthalate

The selective bromination of the benzylic methyl groups provides a versatile intermediate for further functionalization through nucleophilic substitution reactions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 2,6-dimethylterephthalate (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (2.2 eq.) and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) (0.05-0.1 eq.).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent lamp for 4-8 hours. Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the methyl proton signal and the appearance of the bromomethyl proton signal.

  • Work-up: After cooling to room temperature, filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude dimethyl 2,6-bis(bromomethyl)terephthalate. The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Quantitative Data Summary: Benzylic Bromination

ReactantReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
Dimethyl 2,6-dimethylterephthalateNBS, AIBNCCl₄4-8RefluxModerate to High

Visualizations

Derivatization_Workflow This compound This compound Dimethyl 2,6-Dimethylterephthalate Dimethyl 2,6-Dimethylterephthalate This compound->Dimethyl 2,6-Dimethylterephthalate Esterification (MeOH, H+) 2,6-Dimethylterephthaloyl Chloride 2,6-Dimethylterephthaloyl Chloride This compound->2,6-Dimethylterephthaloyl Chloride Acid Chloride Formation (SOCl2) 2,6-Dimethylterephthalamide 2,6-Dimethylterephthalamide Dimethyl 2,6-Dimethylterephthalate->2,6-Dimethylterephthalamide Amidation (NH3) (2,6-Dimethyl-1,4-phenylene)dimethanol (2,6-Dimethyl-1,4-phenylene)dimethanol Dimethyl 2,6-Dimethylterephthalate->(2,6-Dimethyl-1,4-phenylene)dimethanol Reduction (LiAlH4) Dimethyl 2,6-bis(bromomethyl)terephthalate Dimethyl 2,6-bis(bromomethyl)terephthalate Dimethyl 2,6-Dimethylterephthalate->Dimethyl 2,6-bis(bromomethyl)terephthalate Benzylic Bromination (NBS, AIBN)

Figure 1. Key derivatization pathways of this compound.

Esterification_Workflow start Start step1 Suspend this compound in Methanol start->step1 step2 Add H₂SO₄ Catalyst step1->step2 step3 Reflux for 4-8h step2->step3 step4 Remove Excess Methanol step3->step4 step5 Dissolve in EtOAc Wash with NaHCO₃ & Brine step4->step5 step6 Dry, Filter, & Concentrate step5->step6 step7 Recrystallize from Methanol step6->step7 end Dimethyl 2,6-Dimethylterephthalate step7->end

Figure 2. Experimental workflow for Fischer-Speier esterification.

Reduction_Workflow start Start step1 Suspend LiAlH₄ in THF start->step1 step2 Add Dimethyl 2,6-Dimethylterephthalate in THF at 0°C step1->step2 step3 Reflux for 2-4h step2->step3 step4 Quench with H₂O, NaOH(aq), H₂O step3->step4 step5 Filter Precipitate step4->step5 step6 Concentrate Filtrate step5->step6 end (2,6-Dimethyl-1,4-phenylene)dimethanol step6->end

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Polyethylene Terephthalate (PET) from Dimethyl Terephthalate (DMT) and Ethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene terephthalate (PET) is a thermoplastic polymer of the polyester family, widely used in fibers for clothing, containers for liquids and foods, and thermoforming for manufacturing. The synthesis of PET from dimethyl terephthalate (DMT) and ethylene glycol (EG) is a classic example of a two-stage melt condensation polymerization process. This process is particularly suited for laboratory-scale synthesis due to the manageable reaction conditions and the high purity of the commercially available monomers.

The synthesis proceeds in two distinct stages:

  • Transesterification: DMT is reacted with an excess of ethylene glycol in the presence of a catalyst to form bis(2-hydroxyethyl) terephthalate (BHET) and methanol as a byproduct. The removal of methanol by distillation drives the reaction to completion.[1][2][3]

  • Polycondensation: The resulting BHET monomer is then heated to a higher temperature under a high vacuum. In this stage, ethylene glycol is eliminated as the BHET molecules link together to form long polymer chains of PET.[1][4] The viscosity of the reaction mixture increases significantly as the molecular weight of the polymer builds.[1]

These application notes provide a detailed protocol for the laboratory-scale synthesis of PET, including reaction conditions, catalyst selection, and methods for monitoring the reaction and recovering the final product.

Data Presentation

The following tables summarize the key quantitative data and reaction parameters for the synthesis of PET from DMT and ethylene glycol.

Table 1: Reaction Conditions for PET Synthesis

ParameterStage 1: TransesterificationStage 2: Polycondensation
Temperature 150 - 210 °C[1][3]250 - 280 °C[1][4]
Pressure AtmosphericHigh Vacuum (< 1 mmHg)[1]
EG:DMT Molar Ratio 1.7 - 2.0 : 1[3]-
Catalyst(s) Zinc Acetate, Manganese Acetate[1]Antimony Trioxide, Titanium Compounds[1]
Byproduct(s) Methanol[1][3]Ethylene Glycol[1]

Table 2: Typical Catalyst Concentrations

CatalystStageTypical Concentration (% by weight of DMT)
Zinc Acetate Transesterification0.05 - 0.1%[1]
Antimony Trioxide Polycondensation0.03 - 0.05%[1]

Table 3: Example of Catalyst Performance in Transesterification

CatalystTemperature (°C)Time (h)DMT Conversion (%)BHET Selectivity (%)
Zn-HT-glycine 180464.196.1

Note: This data is from a specific study and performance may vary with other catalyst systems.

Experimental Protocols

Materials and Equipment
  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • Zinc acetate (transesterification catalyst)

  • Antimony trioxide (polycondensation catalyst)

  • Three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Distillation column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Nitrogen or Argon gas inlet

  • Thermometer or thermocouple

  • High-vacuum pump with a cold trap

  • Mechanical stirrer for viscous melts

Protocol 1: Transesterification of DMT to Bis(2-hydroxyethyl) terephthalate (BHET)
  • Reactor Setup: Assemble the three-neck round-bottom flask with a heating mantle, magnetic stirrer, distillation column, condenser, and receiving flask in a fume hood. Ensure all glassware is thoroughly dried to prevent side reactions.

  • Inert Atmosphere: Purge the entire system with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove any oxygen, which can cause discoloration of the polymer at high temperatures.[1]

  • Charging Reactants: Charge the flask with DMT, ethylene glycol (in a molar ratio of approximately 1:2), and the transesterification catalyst (e.g., zinc acetate at 0.05-0.1% by weight of DMT).[1]

  • Heating and Reaction: Begin stirring and gradually heat the mixture. The transesterification reaction typically starts at around 150°C and is slowly heated to about 210°C.[1][3]

  • Methanol Distillation: As the reaction proceeds, methanol will be produced and begin to distill. Collect the methanol in the receiving flask. The reaction is considered complete when the theoretical amount of methanol has been collected, which typically takes 2-4 hours. The removal of methanol is crucial to drive the equilibrium towards the formation of BHET.[1]

Protocol 2: Polycondensation of BHET to PET
  • Catalyst Addition: Once the transesterification is complete, add the polycondensation catalyst (e.g., antimony trioxide at 0.03-0.05% by weight of the initial DMT) to the molten BHET.[1] It is also common to add a stabilizer like phosphoric acid to deactivate the transesterification catalyst.[1]

  • Temperature Increase: Increase the temperature of the reaction mixture to 250-280°C.[1][4]

  • Application of Vacuum: Gradually apply a high vacuum (less than 1 mmHg) to the system.[1] This is a critical step for removing the ethylene glycol byproduct, which drives the polymerization reaction forward.[1]

  • Polycondensation: As ethylene glycol is removed, the viscosity of the melt will increase significantly. A mechanical stirrer is necessary at this stage to ensure proper mixing and facilitate the removal of ethylene glycol from the highly viscous polymer melt.[1]

  • Monitoring Reaction Progress: The progress of the polycondensation reaction can be monitored by observing the increase in the melt viscosity. In a more sophisticated setup, the torque on the stirrer motor can be used to infer the molecular weight of the polymer.[1] The reaction is continued until the desired viscosity or molecular weight is achieved.

  • Product Recovery: Once the desired molecular weight is reached, break the vacuum by introducing an inert gas. The molten PET can then be extruded from the reactor as a strand, cooled in a water bath, and cut into pellets for analysis.[1]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the laboratory-scale synthesis of PET from DMT and ethylene glycol.

PET_Synthesis_Workflow start Start reactor_setup 1. Assemble Reactor and Charge Reactants (DMT, EG, Zn(OAc)₂) start->reactor_setup transesterification 2. Transesterification (150-210°C, Atmospheric P) reactor_setup->transesterification distillation 3. Distill and Collect Methanol Byproduct transesterification->distillation poly_catalyst 4. Add Polycondensation Catalyst (Sb₂O₃) distillation->poly_catalyst polycondensation 5. Polycondensation (250-280°C, High Vacuum) poly_catalyst->polycondensation eg_removal 6. Remove and Collect Ethylene Glycol Byproduct polycondensation->eg_removal product_recovery 7. Product Recovery (Extrusion and Pelletization) eg_removal->product_recovery end End (PET Pellets) product_recovery->end

Caption: Experimental workflow for PET synthesis.

Characterization of the Final Product

The synthesized PET can be characterized using various analytical techniques to determine its chemical structure, thermal properties, and molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the PET, identifying the characteristic peaks of the ethylene glycol and terephthalate units.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in the polymer, such as the ester carbonyl group (C=O) and the C-O stretching vibrations.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal properties of the PET, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

References

Application Notes and Protocols: Synthesis of High-Performance Polyamides from 2,6-Dimethylterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of specialty high-performance polyamides using 2,6-dimethylterephthalic acid as a key monomer. The introduction of methyl groups onto the terephthalic acid backbone imparts unique properties to the resulting polymers, such as improved solubility, modified thermal characteristics, and altered chain packing, making them valuable materials for specialty applications in fields ranging from advanced materials to drug delivery.

Introduction to Specialty Polyamides from this compound

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. A well-known example is poly(p-phenylene terephthalamide), commercially used in high-strength fiber applications.[1][2][3] By modifying the monomer structure, such as by introducing methyl substituents on the terephthalic acid moiety, the properties of the resulting aramid can be tailored for specific applications.

The presence of two methyl groups in this compound can disrupt the close chain packing observed in unsubstituted aramids. This can lead to increased solubility in organic solvents, which is a significant advantage for processing and fabrication of films and coatings.[4] Furthermore, the methyl groups can influence the liquid crystalline behavior of the polymer solutions, which is critical in the spinning of high-modulus fibers.

This document focuses on the synthesis of poly(p-phenylene 2,6-dimethylterephthalamide), a specialty aramid, via low-temperature solution polycondensation. This method is widely used for the preparation of high molecular weight aramids under controlled conditions.[5]

Synthesis of Poly(p-phenylene 2,6-dimethylterephthalamide)

The synthesis of high molecular weight poly(p-phenylene 2,6-dimethylterephthalamide) is typically achieved through the low-temperature solution polycondensation of 2,6-dimethylterephthaloyl chloride with p-phenylenediamine. The diacid chloride is the more reactive monomer and is therefore prepared from this compound in a separate step.

Preparation of 2,6-Dimethylterephthaloyl Chloride

A crucial first step is the conversion of this compound to its more reactive diacyl chloride derivative. This is commonly achieved by reacting the diacid with a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of 2,6-Dimethylterephthaloyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous hexane or other suitable non-polar solvent

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Heating mantle

  • Magnetic stirrer

  • Apparatus for distillation under reduced pressure

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place this compound.

  • Add an excess of thionyl chloride (typically 2-3 molar equivalents).

  • Add a catalytic amount of DMF (a few drops).

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 2,6-dimethylterephthaloyl chloride can be purified by recrystallization from an anhydrous non-polar solvent like hexane or by vacuum distillation.

Low-Temperature Solution Polycondensation

The polycondensation reaction is carried out in an anhydrous polar aprotic solvent, which serves to dissolve the diamine monomer and the resulting polymer. The addition of salts like calcium chloride (CaCl₂) can enhance the solubility of the aromatic polyamide, facilitating the formation of high molecular weight polymer chains.[5]

Experimental Protocol: Synthesis of Poly(p-phenylene 2,6-dimethylterephthalamide)

Materials:

  • 2,6-Dimethylterephthaloyl chloride

  • p-Phenylenediamine

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Pyridine (as an acid scavenger, optional)

  • Methanol and Water for precipitation and washing

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and a port for solids addition

  • Low-temperature circulator

  • Blender or homogenizer for polymer precipitation

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Set up the jacketed glass reactor and purge with dry nitrogen to ensure an inert atmosphere.

  • Add anhydrous NMP to the reactor and cool it to 0-5 °C using the low-temperature circulator.

  • Add anhydrous CaCl₂ to the NMP and stir until it dissolves completely.

  • Add p-phenylenediamine to the NMP/CaCl₂ solution and stir until it is fully dissolved.

  • Slowly add powdered 2,6-dimethylterephthaloyl chloride to the stirred solution. The addition should be done in portions to control the reaction exotherm.

  • Continue stirring the reaction mixture at a low temperature (0-10 °C) for several hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Once the desired viscosity is achieved, the polymer can be isolated by pouring the reaction mixture into a non-solvent such as water or methanol in a blender to precipitate the polymer.

  • The precipitated polymer is then collected by filtration and washed thoroughly with water and then with methanol to remove the solvent, unreacted monomers, and salts.

  • The final polymer is dried in a vacuum oven at an elevated temperature (e.g., 80-100 °C) to a constant weight.[6]

Quantitative Data and Characterization

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of poly(p-phenylene 2,6-dimethylterephthalamide). The exact values can vary depending on the specific reaction scale and conditions.

ParameterValue/RangeNotes
Monomer Molar Ratio
2,6-Dimethylterephthaloyl Chloride1.0 equivalent
p-Phenylenediamine0.98-1.0 equivalentA slight excess of the diacyl chloride is sometimes used to cap the polymer chains.
Solvent System
SolventN-methyl-2-pyrrolidone (NMP)Must be anhydrous.
CaCl₂ Concentration2-5% (w/v)Acts as a solubilizing agent for the polymer.[5]
Reaction Conditions
Temperature0-10 °CLow temperature is crucial to minimize side reactions.
Reaction Time2-6 hoursMonitored by the increase in solution viscosity.
Product Characteristics
Yield>90%Typically high for this type of polycondensation.[6]
Inherent Viscosity1.5-2.5 dL/gA measure of the polymer's molecular weight.

Visualization of Synthesis and Workflow

Reaction Pathway for Poly(p-phenylene 2,6-dimethylterephthalamide)

The following diagram illustrates the two-step synthesis process, starting from this compound.

reaction_pathway diacid This compound socl2 SOCl₂ diacyl_chloride 2,6-Dimethylterephthaloyl Chloride diacid->diacyl_chloride  Step 1:  Chlorination polymer Poly(p-phenylene 2,6-dimethylterephthalamide) diacyl_chloride->polymer  Step 2:  Polycondensation solvent NMP/CaCl₂ diamine p-Phenylenediamine diamine->polymer  Step 2:  Polycondensation

Synthesis of Poly(p-phenylene 2,6-dimethylterephthalamide).
Experimental Workflow for Polycondensation

This diagram outlines the key steps in the laboratory-scale polycondensation process.

experimental_workflow start Start setup Reactor Setup (N₂ Atmosphere) start->setup dissolve_cac_pd Dissolve CaCl₂ and p-Phenylenediamine in NMP setup->dissolve_cac_pd cool Cool to 0-5 °C dissolve_cac_pd->cool add_monomer Add 2,6-Dimethylterephthaloyl Chloride cool->add_monomer polymerize Polymerization (Stir for 2-6h) add_monomer->polymerize precipitate Precipitate Polymer in Water/Methanol polymerize->precipitate wash_dry Wash and Dry the Polymer precipitate->wash_dry end End Product: High-Performance Polyamide wash_dry->end

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2,6-Dimethylterephthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dimethylterephthalic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The synthesis of this compound is not as commonly documented as that of terephthalic acid (TPA) or dimethyl terephthalate (DMT). However, a logical and effective route is the liquid-phase air oxidation of a suitable precursor, 1,2,4,5-tetramethylbenzene (durene). This process is analogous to the well-established industrial methods for producing similar aromatic carboxylic acids, such as the oxidation of p-xylene to TPA or durene to pyromellitic acid.[1][2] The reaction typically employs a heavy metal catalyst system, such as cobalt and manganese salts, often with a bromide promoter, in an acetic acid solvent under elevated temperature and pressure.[1][3]

Q2: What are the critical reaction parameters that influence the yield?

A2: Several parameters are crucial for maximizing the yield of this compound. These include reaction temperature, oxygen pressure, catalyst composition and concentration, and reaction time.[3] For instance, in analogous oxidations, temperatures are typically maintained between 180–220 °C with oxygen pressures of 2.0–3.0 MPa.[1] Insufficient temperature or pressure can lead to incomplete conversion, while excessively harsh conditions can promote undesirable side reactions.[3]

Q3: What are the common intermediates and byproducts I should be aware of?

A3: The oxidation of the four methyl groups on durene to two carboxylic acid groups proceeds stepwise. Therefore, common intermediates will be molecules where one, two, or three of the methyl groups have been partially or fully oxidized. These can include compounds with remaining methyl groups, formyl (aldehyde) groups, or hydroxymethyl (alcohol) groups. Key byproducts can arise from incomplete oxidation or from side reactions like decarboxylation. Controlling the reaction conditions is vital to minimize these impurities.[4][5]

Troubleshooting Guide

Problem: Low or Inconsistent Yield

Q: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yield is a multifaceted problem that can stem from issues in the reaction, workup, or purification stages. A systematic approach is necessary to identify the root cause.

Troubleshooting Steps:

  • Verify Reaction Completion: The most common cause of low yield is an incomplete reaction. Analyze a crude sample of your reaction mixture using techniques like HPLC or NMR to check for the presence of the starting material (1,2,4,5-tetramethylbenzene) or partially oxidized intermediates.

  • Optimize Reaction Conditions: If the reaction is incomplete, consider adjusting the conditions. A decrease in temperature or oxygen pressure can significantly reduce conversion rates.[3] Ensure your catalyst system (e.g., Co-Mn-Br) is active and present in the correct concentration.[1]

  • Evaluate Catalyst Performance: The catalyst is crucial for efficient oxidation.[2] Ensure the catalyst salts are of high purity and are fully dissolved in the reaction medium. If using a heterogeneous or supported catalyst, verify its activity and ensure it has not been poisoned or deactivated.

  • Review Workup and Purification: Significant product loss can occur during isolation and purification. Inefficient extraction or premature precipitation during workup can lead to lower recovery. During crystallization, ensure the solvent choice and cooling profile are optimized to maximize crystal formation while leaving impurities in the mother liquor.

Low_Yield_Troubleshooting start Low Yield of This compound check_reaction Analyze Crude Product (HPLC, NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material or Intermediates Present complete Reaction Complete check_reaction->complete No Starting Material or Major Intermediates optimize Optimize Reaction Conditions: - Increase Temperature/Pressure - Extend Reaction Time - Check Catalyst Concentration incomplete->optimize review_workup Review Workup & Purification: - Extraction Efficiency - Crystallization Protocol - Solvent Choice complete->review_workup Synthesis_Workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Product Isolation charge Charge Reagents: - Durene - Acetic Acid - Catalysts (Co/Mn/Br) seal Seal & Purge with N₂ charge->seal pressurize Pressurize with Air/O₂ seal->pressurize heat Heat & Stir (180-220°C) pressurize->heat react Hold for 3-6h heat->react cool Cool & Vent react->cool filter Filter Slurry cool->filter wash Wash Solid filter->wash dry Dry Crude Product wash->dry

References

Technical Support Center: Purification of Crude 2,6-Dimethylterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,6-Dimethylterephthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized by the oxidation of 2,6-dimethylnaphthalene, may contain several impurities. The most common are byproducts from incomplete oxidation of the methyl groups. These include:

  • 2-Formyl-6-methylterephthalic acid: An intermediate where one methyl group is oxidized to a carboxylic acid and the other to an aldehyde.

  • 2,6-Di(formyl)terephthalic acid: A byproduct where both methyl groups are oxidized to aldehydes.

  • Unreacted 2,6-dimethylnaphthalene: The starting material for the oxidation reaction.

  • Residual solvents: Solvents used in the synthesis and initial work-up.

  • Catalyst residues: If a catalyst was used in the oxidation step.

Analogous to terephthalic acid production, other impurities such as p-toluic acid and benzoic acid derivatives might also be present, arising from side reactions.[1][2]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for aromatic dicarboxylic acids like this compound are recrystallization and sublimation.

  • Recrystallization: This technique relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. It is effective for removing most types of impurities.

  • Sublimation: This method involves heating the solid compound under vacuum, causing it to transition directly into the gas phase, leaving non-volatile impurities behind. The purified compound is then collected by condensation on a cold surface. Sublimation is particularly useful for removing non-volatile impurities and residual solvents.[3]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for separating and quantifying the main compound and its impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, especially after derivatization of the carboxylic acid to a more volatile ester.[4]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap with the main compound's signals.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- The concentration of the desired compound is too low.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath for a longer period.
Oiling out instead of crystallization. - The compound is precipitating at a temperature above its melting point in the solvent system.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and cool slowly.- Try a different solvent or solvent system.- Perform a preliminary purification step (e.g., charcoal treatment) to remove some impurities.
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent.- Reduce the amount of solvent used for dissolution.- Ensure the filtration apparatus is pre-heated to prevent cooling.- Use a minimal amount of ice-cold solvent for washing the crystals.- Cool the filtrate in an ice bath to recover a second crop of crystals.
Product is still impure after recrystallization. - The chosen solvent does not effectively differentiate between the product and impurities.- Cooling was too rapid, trapping impurities in the crystal lattice.- Select a different recrystallization solvent or a solvent pair.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization.
Sublimation
Issue Possible Cause Solution
No sublimation occurs. - The temperature is too low.- The vacuum is not sufficient.- Gradually increase the temperature of the heating bath.- Check the vacuum system for leaks and ensure the pump is functioning correctly.
The sample melts or decomposes. - The temperature is too high.- Reduce the heating temperature.- Ensure the pressure is low enough to allow sublimation at a lower temperature.
Low yield of sublimed product. - The sublimation was not run for a long enough time.- The cold finger is not cold enough, leading to poor condensation.- Continue the sublimation process until no more solid is observed subliming.- Ensure a continuous flow of cold water through the condenser or that the cold finger is filled with a suitable coolant (e.g., dry ice/acetone).
Sublimate is contaminated with starting material. - The vacuum was applied too quickly, causing fine particles of the crude material to be carried over.- The heating was too rapid, causing bumping of the solid.- Apply the vacuum gradually.- Heat the sample slowly and evenly.

Experimental Protocols

Recrystallization of Crude this compound (Adapted from Terephthalic Acid Purification)
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., water, acetic acid, ethanol, methanol, or a mixture like acetic acid/water). An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a flask, add the chosen solvent to the crude this compound. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Quantitative Data (Based on Analogous Aromatic Dicarboxylic Acids):

Purification Method Solvent/Conditions Initial Purity Final Purity Yield Reference Compound
RecrystallizationAcetic Acid/Water~99%>99.9%~90%Terephthalic Acid[6]
RecrystallizationMethyl p-toluate--77%Dimethyl Terephthalate[7]
Sublimation of Crude this compound
  • Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a flask to hold the crude material, a cold finger or condenser, and a vacuum connection.

  • Sample Preparation: Place the finely ground, dry crude this compound into the bottom of the sublimation flask.

  • Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Heating: Gently and uniformly heat the bottom of the flask using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point of the compound under vacuum.

  • Condensation: The vapor of the this compound will sublime and then deposit as pure crystals on the cold surface of the condenser.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully remove the condenser and scrape the purified crystals onto a clean, dry surface.

Quantitative Data (Based on Analogous Aromatic Dicarboxylic Acids):

Purification Method Temperature Pressure Purity Improvement Reference Compound
Steam Sublimation~520°F (271°C)-Significant reduction in p-carboxybenzaldehydeTerephthalic Acid[8]

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Techniques cluster_analysis Purity Assessment cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Dissolution & Crystallization Sublimation Sublimation Crude->Sublimation Heating under Vacuum HPLC HPLC Analysis Recrystallization->HPLC GCMS GC-MS Analysis Recrystallization->GCMS MP Melting Point Recrystallization->MP Sublimation->HPLC Sublimation->GCMS Sublimation->MP Pure Pure this compound HPLC->Pure GCMS->Pure MP->Pure

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingRecrystallization Start Crude Sample Dissolved in Hot Solvent Cool Cool Solution Start->Cool Crystals Crystals Form? Cool->Crystals NoCrystals No Crystals Crystals->NoCrystals No OilingOut Oiling Out Crystals->OilingOut Oil Forms Filter Filter Crystals Crystals->Filter Yes NoCrystals->Start Concentrate or Induce Nucleation OilingOut->Start Reheat, Add Solvent Pure Pure Crystals Filter->Pure

Caption: Decision-making flowchart for troubleshooting recrystallization issues.

References

Technical Support Center: Polymerization of 2,6-Dimethylterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing and mitigating side reactions during the polymerization of 2,6-Dimethylterephthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions encountered during the polymerization of this compound?

A1: During the high-temperature melt polymerization of this compound with diols (e.g., ethylene glycol), several side reactions can occur, impacting the polymer's properties. The most common side reactions include:

  • Decarboxylation: The loss of carboxyl groups as CO2 from the aromatic diacid at elevated temperatures. This is a known side reaction for naphthalenic diacids and can lead to chain termination, limiting the final molecular weight.[1][2][3]

  • Etherification: The self-condensation of diols to form ether linkages (e.g., diethylene glycol from ethylene glycol). This reaction is often acid-catalyzed and favored at high temperatures, altering the polymer backbone's composition and properties.[4][5][6]

  • Thermal Degradation and Discoloration (Yellowing): At the high temperatures required for polymerization (typically 180-280°C), thermal and thermo-oxidative degradation can occur.[2][7] This often results in polymer discoloration (yellowing or browning), which can be exacerbated by the choice of catalyst.[3][8]

  • Gelation/Cross-linking: The formation of a cross-linked polymer network, leading to an insoluble and infusible gel. This can be caused by impurities with more than two functional groups or by side reactions that create cross-linking points, such as the "Oxa-Michael Addition" if unsaturated species are present.[9][10]

Q2: How does the reaction temperature influence these side reactions?

A2: Reaction temperature is a critical parameter that significantly affects the rate of both the main polymerization reaction and the undesirable side reactions.[11]

  • Higher Temperatures (e.g., >250°C): While necessary to achieve a high rate of polycondensation and facilitate the removal of byproducts like water or methanol, excessively high temperatures accelerate degradation pathways.[11][12] They increase the rate of decarboxylation of the diacid and promote the thermal degradation of the polymer backbone, leading to yellowing and potential chain scission.[2][12] The rate of ether formation from diols also increases with temperature.[5]

  • Lower Temperatures: Can slow down the polymerization process, potentially leading to incomplete reaction and low molecular weight. However, it may allow for better control over the polymer's structure.[11] Finding the optimal temperature profile is key to maximizing molecular weight while minimizing degradation.

Q3: What is the role of the catalyst in promoting or suppressing side reactions?

A3: The choice of catalyst has a crucial influence on the side reactions that occur during polycondensation.[9][10]

  • Antimony Compounds (e.g., Antimony Trioxide): These are widely used catalysts in polyester synthesis. They generally show high catalytic activity with a lower tendency to cause undesirable coloration compared to some other catalysts.[4]

  • Titanium Compounds (e.g., Titanium Alkoxides): Titanium-based catalysts are typically more active than antimony catalysts, allowing for shorter reaction times. However, they are more prone to catalyzing side reactions that lead to polymer yellowing and can also promote thermal degradation at high temperatures.[3][13]

  • Other Metal Compounds (e.g., Zinc, Aluminum): Various metal catalysts are being explored to reduce the environmental impact of heavy metals like antimony and to control specific side reactions. For instance, certain Lewis acids like Zn(OAc)₂ have been shown to suppress etherification side reactions in some polyester systems.[9][13]

Q4: Why does my polymer turn yellow, and how can I prevent it?

A4: Polymer yellowing during the synthesis of aromatic polyesters is a common issue primarily caused by thermo-oxidative degradation at high temperatures.[2][7] The presence of oxygen, even in trace amounts, can lead to the formation of colored byproducts.[2] Certain catalysts, particularly titanium-based ones, can exacerbate this issue.[3]

Prevention Strategies:

  • Maintain an Inert Atmosphere: Conduct the entire polymerization process under a high-purity inert gas stream (e.g., nitrogen or argon) to minimize oxygen exposure.[14]

  • Optimize Temperature and Time: Avoid excessively high temperatures and prolonged reaction times.[14]

  • Catalyst Selection: Consider using antimony-based catalysts, which are known to cause less coloration than titanium-based catalysts.[4][8]

  • Add Antioxidants/Stabilizers: The addition of small amounts of phosphorus-based stabilizers can help to inactivate catalyst residues that promote degradation and can chelate metal ions, thereby improving the color of the final polymer.[2]

Q5: What causes gelation during the polymerization?

A5: Gelation is the formation of a cross-linked, insoluble polymer network and is a critical issue to avoid during polyester synthesis.[9] The primary causes include:

  • Multifunctional Impurities: The presence of impurities in the monomers with more than two functional groups (e.g., a triol or a tricarboxylic acid) will lead to branching and eventual gelation. High monomer purity is essential.

  • Side Reactions: Certain side reactions can create cross-links between polymer chains. For instance, in unsaturated polyesters, radical-induced crosslinking can occur.[9][10] While this compound is saturated, other unforeseen side reactions at high temperatures could potentially lead to cross-linking.

  • Catalyst Activity: Some catalysts may promote side reactions that lead to branching and gelation. The choice and concentration of the catalyst are therefore important control parameters.[9]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions & Actions
Low Molecular Weight of Final Polymer 1. Inefficient removal of condensation byproduct (water/methanol): Equilibrium is not driven towards the polymer. 2. Non-stoichiometric ratio of monomers: An excess of one monomer limits chain growth.[15] 3. Presence of monofunctional impurities: These act as chain terminators.[14] 4. Decarboxylation of the diacid: This leads to a loss of functionality.[1][2] 5. Insufficient reaction time or temperature. [12]1. Improve Vacuum System: Ensure a high vacuum (<1 mbar) is achieved and maintained during the polycondensation stage. Improve stirring to increase surface renewal for efficient byproduct removal.[14] 2. Verify Stoichiometry: Accurately weigh high-purity monomers. Consider performing a titration to verify the acid number of the diacid before the reaction. 3. Purify Monomers: Recrystallize both the diacid and diol to remove impurities.[12] 4. Optimize Temperature Profile: Use the lowest possible temperature that still allows for a reasonable reaction rate and efficient byproduct removal to minimize decarboxylation. 5. Extend Reaction Time: Monitor the melt viscosity (e.g., via stirrer torque) and continue the reaction until a plateau is reached.[12]
Polymer Discoloration (Yellowing) 1. Oxidation due to air leakage: Trace amounts of oxygen at high temperatures cause degradation.[2] 2. Excessively high reaction temperature or prolonged reaction time. [14] 3. Catalyst-induced degradation: Titanium-based catalysts are particularly known to cause yellowing.[3] 4. Impurities in monomers. 1. Ensure Inert Atmosphere: Check all seals and joints of the reactor for leaks. Maintain a positive pressure of high-purity inert gas throughout the reaction.[14] 2. Refine Temperature Program: Lower the maximum reaction temperature and minimize the time the polymer melt is held at this temperature. 3. Change or Reduce Catalyst: Switch to an antimony-based catalyst. If using a titanium catalyst, use the lowest effective concentration. Add a phosphorus-based stabilizer (e.g., phosphoric acid) at the end of the first stage to partially deactivate the catalyst. 4. Use High-Purity Monomers.
Premature Gelation of Reaction Mixture 1. Multifunctional impurities in monomers. 2. Uncontrolled exotherm leading to runaway side reactions. [16] 3. High catalyst concentration promoting cross-linking side reactions. [9]1. Ensure Monomer Purity: Use monomers with the highest available purity and consider additional purification steps. 2. Improve Temperature Control: Ensure accurate temperature monitoring and control. For large-scale reactions, consider a staged temperature increase to manage the reaction exotherm. 3. Optimize Catalyst Concentration: Reduce the amount of catalyst to the minimum required for an acceptable reaction rate.
Identification of Unknown Byproducts 1. Side reactions such as etherification or decarboxylation. [1][5] 2. Degradation of monomers or polymer. 1. Polymer Analysis: After synthesis, dissolve the polymer in a suitable solvent and analyze by Size Exclusion Chromatography (SEC/GPC) to check for bimodal distributions or low molecular weight species. 2. Hydrolysis and Chromatography: Chemically hydrolyze the polymer back to its constituent monomers and analyze the resulting mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify side products like diethylene glycol or decarboxylated species.[10]

Quantitative Data on Side Reactions in Aromatic Polyester Synthesis

The following data is based on studies of Poly(ethylene terephthalate) (PET) and Poly(ethylene naphthalate) (PEN), which are structurally similar to the polymer derived from this compound, and should be considered indicative.

Parameter Condition Observed Effect on Side Reaction/Polymer Property Reference
Catalyst Type Titanium-based vs. Antimony-basedTitanium catalysts lead to a higher degree of yellowness in the final polymer compared to antimony catalysts.[3]
Catalyst Type Titanium-based vs. Antimony-basedTitanium catalysts can have stronger catalytic activity for thermal degradation, resulting in a lower thermal degradation temperature for the polymer.[13]
Reaction Temperature Increase from 260°C to 280°CIncreased formation of diethylene glycol (DEG) due to etherification of ethylene glycol.[5]
Reaction Temperature High temperatures (>280°C)Increased thermal degradation and yellowing of the polymer.[11]
Catalyst Concentration (Antimony) Increase from 0 to 150 ppmThe rate constant for solid-state polycondensation increases, but the activation energy decreases.[4]

Experimental Protocols

Protocol 1: Melt Polycondensation to Minimize Side Reactions

This protocol outlines a two-stage melt polycondensation process for synthesizing high molecular weight polymer from this compound and ethylene glycol while minimizing side reactions.

Materials:

  • This compound (high purity, >99%)

  • Ethylene glycol (high purity, >99%)

  • Antimony(III) oxide (catalyst)

  • Phosphoric acid (stabilizer)

  • High-purity nitrogen or argon gas

Procedure:

  • Monomer and Catalyst Charging:

    • Charge a pre-dried glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with this compound and ethylene glycol in a molar ratio of 1:1.2.

    • Add the antimony(III) oxide catalyst (e.g., 200-300 ppm by weight of the final polymer).

    • Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen.

  • Esterification Stage:

    • Under a slow stream of nitrogen, heat the reactor to 190-220°C with constant stirring.

    • Water will be formed as a byproduct and will be removed through the distillation column.

    • Continue this stage for 2-3 hours, or until approximately 90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Add the phosphoric acid stabilizer (e.g., 50-100 ppm) to the reaction mixture to partially deactivate the catalyst and reduce side reactions.

    • Gradually increase the temperature to 260-275°C.

    • Simultaneously, slowly reduce the pressure in the reactor to below 1 mbar.

    • Excess ethylene glycol will distill off.

    • Continue the reaction under high vacuum and constant stirring for 2-4 hours. The progress of the polymerization can be monitored by the increase in torque on the stirrer, which correlates with the melt viscosity and molecular weight.

    • Once the desired viscosity is achieved, stop the reaction by introducing nitrogen gas to break the vacuum and then cool the reactor.

    • Extrude the molten polymer and cool it to obtain the final product.

Protocol 2: Analysis of Diethylene Glycol (DEG) Content

This protocol describes the analysis of the DEG content, a common etherification side product.

  • Hydrolysis:

    • Weigh approximately 0.5 g of the polymer into a pressure-resistant vial.

    • Add 5 mL of a 2 M solution of sodium hydroxide in methanol.

    • Seal the vial and heat at 100°C for 3 hours to completely hydrolyze the polymer.

    • Cool the vial to room temperature and neutralize the solution with hydrochloric acid.

  • GC-MS Analysis:

    • Inject a sample of the hydrolyzed mixture into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Use a suitable column for separating diols (e.g., a polar capillary column).

    • Identify and quantify the ethylene glycol and diethylene glycol peaks by comparing their retention times and mass spectra to known standards. This will allow for the calculation of the weight percentage of DEG in the original polymer.[10]

Visualizations

Key Reactions in this compound Polymerization

Side_Reactions Key Reactions in this compound Polymerization cluster_diol Diol Side Reaction Monomers This compound + Ethylene Glycol Polymer Poly(ethylene 2,6-dimethylterephthalate) + Water Monomers->Polymer Polycondensation (Desired Reaction) Decarboxylation Decarboxylation Product (Chain Termination) Monomers->Decarboxylation High Temperature Side Reaction Etherification Diethylene Glycol (DEG) (Incorporated into chain) Ethylene Glycol Ethylene Glycol Ethylene Glycol->Etherification High T, Acidic

Caption: Main polymerization reaction and major side reactions.

Troubleshooting Workflow for Low Molecular Weight

Troubleshooting_Low_MW Troubleshooting Workflow for Low Molecular Weight Polymer Start Low Molecular Weight Observed Check_Stoichiometry Verify Monomer Purity & Stoichiometry Start->Check_Stoichiometry Check_Setup Check Reaction Setup (Leaks, Vacuum) Check_Stoichiometry->Check_Setup OK Solution1 Purify/Re-weigh Monomers Check_Stoichiometry->Solution1 Issue Found Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Setup->Optimize_Conditions OK Solution2 Improve Vacuum/ Seal System Check_Setup->Solution2 Issue Found Analyze_Side_Reactions Analyze for Side Products (Decarboxylation, etc.) Optimize_Conditions->Analyze_Side_Reactions OK Solution3 Adjust Temperature/ Time Profile Optimize_Conditions->Solution3 Needs Adjustment Solution4 Modify Conditions to Minimize Side Reactions Analyze_Side_Reactions->Solution4 Side Products Found End High Molecular Weight Achieved Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A logical workflow for diagnosing low molecular weight issues.

Catalyst Selection Logic

Catalyst_Selection Catalyst Selection Guide for Aromatic Polyesters Start Primary Goal? High_Reactivity High Reactivity/ Short Reaction Time? Start->High_Reactivity Low_Color Low Polymer Color (Yellowness)? Start->Low_Color High_Reactivity->Low_Color No Use_Ti Use Titanium-based Catalyst (e.g., Titanium Alkoxide) High_Reactivity->Use_Ti Yes Low_Color->High_Reactivity No Use_Sb Use Antimony-based Catalyst (e.g., Sb2O3) Low_Color->Use_Sb Yes Warning_Ti Warning: Higher risk of yellowing and degradation. Use stabilizer. Use_Ti->Warning_Ti Warning_Sb Note: Lower reactivity, may require longer reaction times. Use_Sb->Warning_Sb

References

Technical Support Center: Scaling Up 2,6-Dimethylterephthalic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 2,6-Dimethylterephthalic acid (2,6-DMT) production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of 2,6-DMT on a larger scale.

Issue 1: Low Overall Yield

Potential CauseRecommended Solution
Incomplete Reactions: One or more steps in the synthesis (e.g., Heck reaction, reduction, cyclization, or esterification) may not be reaching completion at a larger scale.- Optimize Reaction Conditions: Re-evaluate and optimize temperature, pressure, and reaction time for the scaled-up batch. What works in the lab may need adjustment for larger volumes. - Improve Mixing: Ensure efficient agitation to maintain homogeneity, especially in heterogeneous reactions involving catalysts. - Catalyst Loading: Re-assess the catalyst-to-substrate ratio. In some cases, a higher catalyst loading may be necessary at scale, though this has economic implications.
Side Reactions and Byproduct Formation: Increased reaction volume and longer reaction times can favor the formation of unwanted byproducts.- Control Stoichiometry: Carefully control the stoichiometry of reactants. Deviations can lead to the formation of byproducts. - Temperature Control: Implement robust temperature control to prevent localized overheating, which can promote side reactions.
Product Loss During Work-up and Purification: Significant amounts of product may be lost during extraction, filtration, and crystallization steps.- Optimize Extraction: Re-evaluate the choice of extraction solvent and the number of extraction cycles. - Crystallization Conditions: Carefully control the cooling rate and solvent composition during crystallization to maximize crystal formation and recovery.

Issue 2: Product Impurity

Potential CauseRecommended Solution
Isomer Formation: Synthesis routes, particularly those involving cyclization, may produce isomers of 2,6-DMT that are difficult to separate.- Regioselective Synthesis: Employ synthetic strategies that favor the formation of the desired 2,6-isomer.[1][2] - Purification Strategy: A combination of purification techniques, such as fractional crystallization or chromatography, may be necessary to separate isomers.
Residual Solvents and Reagents: Solvents and unreacted starting materials may be present in the final product.- Efficient Drying: Utilize a vacuum oven at an appropriate temperature to remove residual solvents. - Washing: Wash the crystallized product with a suitable cold solvent to remove soluble impurities.
Color Formation: The final product may have an undesirable color due to trace impurities.- Activated Carbon Treatment: Dissolve the crude product and treat it with activated carbon to adsorb color-forming impurities before recrystallization. - Inert Atmosphere: Conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 3: Catalyst Deactivation and Recovery

Potential CauseRecommended Solution
Catalyst Poisoning: Impurities in the starting materials or solvents can poison the catalyst, reducing its activity.- Purify Starting Materials: Ensure the purity of all reactants and solvents before use. - Catalyst Screening: Test different catalysts to find one that is more robust to the specific reaction conditions and potential impurities.
Mechanical Loss of Catalyst: Fine catalyst particles may be lost during filtration and handling, especially at a larger scale.- Filtration Method: Use appropriate filter media and techniques to ensure efficient recovery of the catalyst. - Catalyst Support: Consider using a catalyst on a support that is easier to handle and filter.
Thermal Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.- Optimize Temperature: Operate at the lowest effective temperature to minimize sintering. - Catalyst Choice: Select a catalyst with high thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for 2,6-DMT and their potential scale-up challenges?

A1: A common strategy involves the synthesis of a precursor like 2,6-dimethylnaphthalene (2,6-DMN) or 2,6-dimethyltetralin, followed by oxidation and esterification. One novel regioselective synthesis for a precursor, 2,6-dimethyltetralin, involves a three-step process: a Heck reaction, catalytic reduction, and acid-catalyzed cyclization.[1][2]

  • Scale-up Challenges:

    • Heck Reaction: Catalyst deactivation, ligand stability, and cost of palladium catalysts can be significant at scale.

    • Catalytic Reduction: Handling hydrogen gas under pressure requires specialized equipment and safety protocols. Catalyst filtration and recovery can also be challenging.

    • Acid-Catalyzed Cyclization: Strong acids can be corrosive, and controlling the reaction temperature to avoid side reactions is critical.

    • Oxidation and Esterification: These steps can be exothermic and require careful temperature management. The choice of oxidizing agent and catalyst for esterification will impact process safety and efficiency.

Q2: How can I effectively purify 2,6-DMT at a larger scale?

A2: Crystallization is a common and effective method for purifying 2,6-DMT. The choice of solvent is crucial. For the related compound dimethyl terephthalate, dissolving the impure material in a solvent like p-xylene, followed by crystallization, is a known purification method.[3] The addition of methanol to the xylene solution can improve the suspension of crystals.[3]

  • Key Considerations for Scale-up:

    • Solvent Selection: The solvent should have high solubility for 2,6-DMT at elevated temperatures and low solubility at room temperature.

    • Cooling Profile: A controlled cooling rate is essential to obtain crystals of a desired size and purity. Rapid cooling can lead to the inclusion of impurities.

    • Agitation: Proper mixing during crystallization is necessary to ensure uniform cooling and prevent the formation of large agglomerates.

    • Filtration and Drying: Efficient solid-liquid separation and drying are critical to obtaining a high-purity, free-flowing product.

Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: A combination of analytical techniques should be used:

  • Gas Chromatography (GC): Ideal for monitoring the conversion of starting materials and the formation of 2,6-DMT, as well as for quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile byproducts and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Melting Point: A sharp melting range is a good indicator of high purity.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of 2,6-DMT

This protocol provides a general guideline for the purification of 2,6-DMT by crystallization. The specific solvent and volumes should be optimized for your particular impurity profile.

  • Dissolution: In a suitably sized reactor equipped with a stirrer and condenser, dissolve the crude 2,6-DMT in a minimal amount of a suitable solvent (e.g., p-xylene, or a mixture of p-xylene and methanol) at an elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Slowly cool the solution while stirring to induce crystallization. A controlled cooling ramp is recommended for optimal crystal growth.

  • Isolation: Once the solution has reached room temperature or a lower temperature (e.g., in an ice bath), collect the crystals by filtration using a Büchner funnel or a centrifuge.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the purified 2,6-DMT crystals under vacuum at an appropriate temperature to remove any remaining solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Heck Heck Reaction Reduction Catalytic Reduction Heck->Reduction Cyclization Acid-Catalyzed Cyclization Reduction->Cyclization Esterification Oxidation & Esterification Cyclization->Esterification Dissolution Dissolution Esterification->Dissolution Crude 2,6-DMT Crystallization Crystallization Dissolution->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Final_Product Final_Product Drying->Final_Product Pure 2,6-DMT

Caption: A generalized experimental workflow for the synthesis and purification of 2,6-DMT.

troubleshooting_yield Start Low Overall Yield Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Side_Rxn Side Reactions? Incomplete_Rxn->Side_Rxn No Sol_Incomplete_Rxn Optimize Conditions Improve Mixing Adjust Catalyst Load Incomplete_Rxn->Sol_Incomplete_Rxn Yes Loss_Workup Product Loss in Work-up? Side_Rxn->Loss_Workup No Sol_Side_Rxn Control Stoichiometry Improve Temp Control Side_Rxn->Sol_Side_Rxn Yes Sol_Loss_Workup Optimize Extraction Control Crystallization Loss_Workup->Sol_Loss_Workup Yes

Caption: A troubleshooting decision tree for addressing low overall yield in 2,6-DMT synthesis.

References

optimizing reaction conditions for 2,6-Dimethylterephthalic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Esterification of 2,6-Dimethylterephthalic Acid

Welcome to the technical support center for the esterification of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

A1: The most prevalent method is the direct esterification with an alcohol, typically methanol, to produce dimethyl-2,6-dimethylterephthalate. This reaction is a type of Fischer esterification, which is an acid-catalyzed equilibrium reaction.[1][2][3] To drive the reaction toward the product, an excess of alcohol is used, and the water generated is often removed.[1][3]

Q2: What types of catalysts are effective for this esterification?

A2: Both homogeneous and heterogeneous catalysts are used.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are traditionally used for their high efficiency.[4][5] However, they can be corrosive and difficult to separate from the reaction mixture.[4]

  • Heterogeneous (Solid Acid) Catalysts: These are increasingly preferred due to their ease of separation, reusability, and reduced environmental impact.[4] Zeolites, particularly β-zeolite, have shown excellent performance, offering high conversion rates and selectivity.[2][4][6] Metal catalysts can also be employed.[7]

Q3: What is the main byproduct of this reaction, and how can its formation be minimized?

A3: The primary byproduct is the mono-ester, 2-methyl-6-(methoxycarbonyl)terephthalic acid, resulting from incomplete esterification.[6] Another potential side reaction, especially with strong acid catalysts, is the formation of dimethyl ether from the excess methanol, which consumes the alcohol reactant.[7] To minimize byproducts, it is crucial to optimize reaction conditions such as temperature, reaction time, and catalyst concentration to drive the reaction to completion.

Q4: How does reaction temperature affect the yield and selectivity?

A4: Temperature has a significant impact. Increasing the temperature generally accelerates the reaction rate and increases the conversion of the starting acid.[4] However, excessively high temperatures can lead to the desorption of reactants from the catalyst surface and promote the reverse reaction, which decreases the yield and selectivity of the desired diester.[4] For zeolite-catalyzed reactions, an optimal temperature is often found around 200°C.[4][6]

Q5: Why is an excess of alcohol typically used in the reaction?

A5: The esterification of a carboxylic acid with an alcohol is a reversible equilibrium reaction.[2][3] According to Le Chatelier's principle, using a large excess of one reactant (the alcohol) shifts the equilibrium position towards the products, thereby increasing the yield of the desired ester.[1][3] Ratios of acid to methanol can range from 1:10 to 1:60 depending on the specific process.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the esterification of this compound.

Problem 1: Low or No Yield of the Diester Product

  • Question: My reaction shows very low conversion of the starting this compound. What are the potential causes?

  • Answer:

    • Inactive Catalyst: The acid catalyst may be inactive or used in an insufficient amount. If using a solid catalyst like zeolite, ensure it has been properly activated and stored. For homogeneous catalysts like H₂SO₄, verify the concentration.

    • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium. Esterification can require several hours to complete.[3][4] Ensure the temperature is optimal; too low a temperature will result in a very slow reaction rate.[4]

    • Presence of Water: The presence of water in the reactants or solvent can inhibit the forward reaction, as it is a product of the esterification.[1] Use anhydrous alcohol and dry glassware.

    • Poor Solubility: this compound has low solubility in methanol at lower temperatures. Ensure the reaction temperature is high enough to facilitate dissolution and reaction. High-pressure autoclaves are often used to reach temperatures above the boiling point of the alcohol.[2]

Problem 2: High Proportion of Mono-ester in the Product Mixture

  • Question: My analysis shows a significant amount of the mono-ester byproduct. How can I increase the selectivity for the diester?

  • Answer:

    • Increase Reaction Time: The formation of the diester occurs in a stepwise manner. Insufficient reaction time may lead to the accumulation of the mono-ester intermediate.[6] Extending the reaction duration can promote the second esterification step.

    • Increase Alcohol Excess: A higher concentration of methanol can help drive the second esterification reaction forward.[1][4]

    • Optimize Catalyst Loading: The amount of catalyst can influence selectivity. For zeolite catalysts, a mass ratio of acid to catalyst around 8:1 has been shown to be effective.[4][6]

    • Ensure Efficient Water Removal: If the experimental setup allows, removing the water as it forms (e.g., through a Dean-Stark apparatus, though less common in high-pressure setups) will shift the equilibrium towards the fully esterified product.

Problem 3: Product Purification Difficulties

  • Question: I am struggling to isolate a pure sample of the dimethyl ester from the crude reaction mixture. What purification strategies are effective?

  • Answer:

    • Catalyst Removal: If using a solid catalyst, it can be removed by simple filtration or centrifugation after the reaction is complete.[2] For homogeneous acid catalysts, a neutralization step with a weak base like sodium bicarbonate is required.[3]

    • Removal of Excess Alcohol: Excess alcohol can be removed using a rotary evaporator.[3]

    • Recrystallization: The most common method for purifying the crude solid ester is recrystallization.[3][7] The alcohol used in the reaction (e.g., methanol) or another suitable solvent can be used. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals, which are then collected by vacuum filtration.[3]

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for the esterification of terephthalic acid (a close analogue of this compound) using different catalytic systems. These serve as an excellent starting point for optimization.

Table 1: Esterification using a Heterogeneous β-Zeolite Catalyst [2][4][6]

ParameterOptimized ValueOutcome
Catalystβ-ZeoliteHigh stability and reusability
Temperature200 °COptimal balance of reaction rate and selectivity
Pressure (N₂)1 MPaEnhances reaction rate
Acid:Methanol Ratio1:30 (g/mL)High conversion and selectivity
Acid:Catalyst Ratio8:1 (mass ratio)Efficient catalyst utilization
Reaction Time8 hours~100% conversion, >94% selectivity to diester

Table 2: Esterification using a Homogeneous Sulfuric Acid Catalyst (Fischer Esterification) [3]

ParameterTypical ValueOutcome
CatalystSulfuric Acid (H₂SO₄)High reaction rate
TemperatureReflux (~65 °C for Methanol)Standard atmospheric pressure condition
PressureAtmosphericSimpler experimental setup
Acid:Methanol Ratio1:10 (molar ratio)Drives equilibrium towards product
Catalyst LoadingCatalytic amountA few drops are typically sufficient
Reaction Time2-4 hours~80% Yield

Experimental Protocols

Protocol 1: Esterification using a Heterogeneous β-Zeolite Catalyst in a High-Pressure Reactor [2]

Materials:

  • This compound

  • Methanol (reagent grade, anhydrous)

  • β-Zeolite catalyst

  • Nitrogen gas (high purity)

Equipment:

  • High-pressure autoclave reactor with magnetic stirrer, temperature controller, and pressure gauge

  • Centrifuge or filtration setup

  • Vacuum oven

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Reactor Loading: Charge the high-pressure autoclave with this compound, methanol, and the β-zeolite catalyst in the desired ratios (e.g., 1g acid, 30mL methanol, 0.125g catalyst).

  • Inerting: Seal the reactor and purge it with high-purity nitrogen gas to remove any air and oxygen.

  • Reaction: Pressurize the reactor with nitrogen to the target pressure (e.g., 1 MPa). Begin stirring and heat the reactor to the desired temperature (e.g., 200°C).

  • Reaction Monitoring: Maintain the temperature and stirring for the specified duration (e.g., 8 hours).

  • Product Recovery: After the reaction, cool the autoclave to room temperature and carefully release the pressure.

  • Catalyst Separation: Separate the solid catalyst from the liquid product mixture via centrifugation or vacuum filtration. The catalyst can be washed, dried, and stored for reuse.

  • Analysis: Analyze the liquid product mixture by GC to determine the conversion of the starting acid and the selectivity to the dimethyl ester.

  • Purification: Remove the excess methanol from the liquid phase via rotary evaporation. The resulting crude solid can be purified by recrystallization from hot methanol.

Visualizations

Below are diagrams illustrating the experimental workflow and a logical troubleshooting guide.

G Experimental Workflow for Esterification A 1. Reactor Loading (Acid, Methanol, Catalyst) B 2. Sealing and Inerting (Purge with N2) A->B C 3. Reaction Conditions (Heat to 200°C, Pressurize to 1 MPa) B->C D 4. Reaction (Stir for 8 hours) C->D E 5. Cooldown & Depressurization D->E F 6. Catalyst Separation (Filtration/Centrifugation) E->F G 7. Product Analysis (GC) F->G H 8. Purification (Solvent Evaporation & Recrystallization) G->H I Pure Dimethyl-2,6-dimethylterephthalate H->I

Caption: A typical experimental workflow for the zeolite-catalyzed esterification.

G Troubleshooting Decision Tree Start Low Yield or Purity? Problem1 Problem: Low Conversion Start->Problem1 Low Conversion Problem2 Problem: High Mono-ester Start->Problem2 High Mono-ester Problem Problem Check Check Action Action Check1_1 Check T°C & Time Problem1->Check1_1 Action1_1 Increase Temperature/Time Check1_1->Action1_1 Too Low Check1_2 Check Catalyst Activity Check1_1->Check1_2 OK Action1_2 Replace/Reactivate Catalyst Check1_2->Action1_2 Inactive Check2_1 Check Reaction Time Problem2->Check2_1 Action2_1 Increase Reaction Time Check2_1->Action2_1 Too Short Check2_2 Check Methanol Ratio Check2_1->Check2_2 OK Action2_2 Increase Methanol Excess Check2_2->Action2_2 Too Low

Caption: A decision tree to troubleshoot common esterification issues.

References

preventing byproduct formation in 2,6-Dimethylterephthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethylterephthalic acid. The information provided is based on established principles of aromatic carboxylic acid synthesis, drawing parallels from the well-documented production of terephthalic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the liquid-phase oxidation of a suitable polymethylated aromatic hydrocarbon precursor.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete oxidation of the methyl groups.- Increase reaction temperature within the optimal range (typically 175-225°C for analogous processes).- Increase oxygen partial pressure.- Ensure adequate catalyst concentration (Co/Mn/Br system).- Increase reaction time.
Catalyst deactivation.- Ensure the absence of catalyst poisons in the feedstock.- Use a fresh batch of catalyst.
Poor solubility of intermediates.- Optimize the solvent system (e.g., acetic acid concentration).
High Levels of Monocarboxylic Acid Intermediate (e.g., 2,6-Dimethyl-4-toluic acid) Insufficient oxidation of the second methyl group. This is a common issue as the second group is harder to oxidize.- Increase the concentration of the manganese and bromide components of the catalyst system, which are known to facilitate the oxidation of the toluic acid intermediate.[1][2]- Increase reaction temperature and/or residence time.
Low oxygen availability.- Improve agitation to enhance gas-liquid mass transfer.- Increase the oxygen pressure.
Formation of Colored Impurities Over-oxidation or side reactions.- Lower the reaction temperature, but not to the point of incomplete conversion.- Reduce reaction time.- Implement a purification step such as recrystallization or hydrogenation of the crude product.
Impurities in the starting material.- Use high-purity starting materials.
Formation of Brominated Byproducts (e.g., Bromo-2,6-dimethylterephthalic acid) High bromide concentration or temperature.- Optimize the bromide concentration in the catalyst system.- Avoid excessive reaction temperatures.
Formation of Trimellitic Acid or Other Ring-Oxidized Byproducts Harsh reaction conditions leading to oxidation of the aromatic ring.- Reduce reaction temperature and pressure.- Optimize catalyst composition to favor methyl group oxidation over ring oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most analogous and industrially relevant method is the liquid-phase catalytic oxidation of a corresponding polymethylated aromatic hydrocarbon (e.g., 1,2,4,5-tetramethylbenzene or durene) using air or oxygen as the oxidant. This process is typically carried out in an acetic acid solvent with a catalyst system composed of cobalt, manganese, and bromide salts (similar to the AMOCO process for terephthalic acid production).[1][2]

Q2: What are the primary byproducts I should expect?

A2: Common byproducts arise from incomplete oxidation or side reactions. These can include:

  • Partially oxidized intermediates: Such as the corresponding monocarboxylic acid (e.g., 2,6-dimethyl-4-toluic acid) and aldehydes.

  • Brominated aromatic compounds: Formed by the reaction of the aromatic ring with the bromide component of the catalyst.

  • Ring-oxidized products: Such as trimellitic acid, resulting from the oxidation of a methyl group and a portion of the aromatic ring under harsh conditions.

Q3: How can I minimize the formation of the monocarboxylic acid intermediate?

A3: The oxidation of the second methyl group is often the rate-limiting step. To drive the reaction to completion, you can:

  • Increase the manganese and bromide concentration in your catalyst mixture.[1]

  • Elevate the reaction temperature and/or extend the reaction time.

  • Ensure efficient mixing to maximize oxygen transfer.

Q4: What are the recommended purification techniques for crude this compound?

A4: Due to its low solubility in most solvents, purification can be challenging. Common methods include:

  • Recrystallization: Using a suitable high-boiling point solvent.

  • Conversion to the dimethyl ester: The resulting dimethyl 2,6-dimethylterephthalate is more soluble and can be purified by distillation or recrystallization, followed by hydrolysis back to the diacid.[3]

  • Catalytic hydrogenation: To decolorize the product by converting colored impurities to colorless compounds.

Q5: Which analytical techniques are suitable for monitoring the reaction and assessing product purity?

A5: High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying the desired diacid from its various byproducts.[4][5][6] Gas chromatography (GC), often coupled with mass spectrometry (GC/MS), is typically used after converting the non-volatile acids to their more volatile methyl esters.[7][8]

Experimental Protocols

Protocol: Liquid-Phase Oxidation of a Polymethyl Aromatic Precursor

Materials:

  • Polymethylated aromatic hydrocarbon (e.g., p-xylene for terephthalic acid)

  • Acetic acid (solvent)

  • Cobalt (II) acetate tetrahydrate (catalyst)

  • Manganese (II) acetate tetrahydrate (catalyst)

  • Sodium bromide or hydrobromic acid (catalyst promoter)

  • High-purity compressed air or oxygen

Equipment:

  • High-pressure autoclave reactor equipped with a gas inlet, mechanical stirrer, thermocouple, and pressure gauge.

  • Heating mantle or oil bath.

  • Product recovery system (filtration).

Procedure:

  • Reactor Charging: Charge the autoclave with the polymethylated aromatic hydrocarbon, acetic acid, and the catalyst components (cobalt acetate, manganese acetate, and sodium bromide).

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove any residual air.

  • Pressurization and Heating: Pressurize the reactor with nitrogen to a desired initial pressure. Begin stirring and heat the reactor to the target reaction temperature (e.g., 175-225°C).

  • Initiation of Oxidation: Once the desired temperature is reached, introduce compressed air or oxygen into the reactor at a controlled rate to maintain the desired total pressure (e.g., 15-30 bar). The reaction is exothermic, so cooling may be required to maintain a constant temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them for the disappearance of the starting material and the formation of the product and byproducts using HPLC or GC (after esterification).

  • Reaction Completion and Cooldown: Once the reaction is complete (typically after several hours), stop the oxidant flow and cool the reactor to room temperature.

  • Product Recovery: Carefully vent the reactor. The crude product, which is likely to be a solid slurry, can be collected by filtration.

  • Purification: Wash the crude product with fresh solvent (e.g., acetic acid or water) and then dry it. Further purification can be carried out as described in the FAQs.

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Start Polymethyl Aromatic Precursor Intermediate Monocarboxylic Acid Intermediate Start->Intermediate Oxidation Product 2,6-Dimethylterephthalic Acid Intermediate->Product Oxidation Bromo Brominated Byproducts Intermediate->Bromo Side Reaction (High [Br-]) RingOx Ring-Oxidized Byproducts Product->RingOx Over-oxidation

Caption: Byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow Start Low Product Yield? IncompleteOx Incomplete Oxidation? Start->IncompleteOx Yes CatalystIssue Catalyst Deactivation? Start->CatalystIssue No IncreaseParams Increase Temp, Pressure, or Reaction Time IncompleteOx->IncreaseParams Yes OptimizeSolvent Optimize Solvent System IncompleteOx->OptimizeSolvent No CheckCatalyst Use Fresh Catalyst & Purity Feedstock CatalystIssue->CheckCatalyst Yes Success Yield Improved IncreaseParams->Success CheckCatalyst->Success OptimizeSolvent->Success

Caption: Troubleshooting workflow for low yield in synthesis.

References

troubleshooting low molecular weight in step-growth polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during step-growth polymerization, with a specific focus on resolving issues of low molecular weight.

Frequently Asked Questions (FAQs)

Q1: My step-growth polymerization resulted in a polymer with a low molecular weight. What are the most common causes?

Low molecular weight is a frequent issue in step-growth polymerization and typically indicates that the polymer chains did not grow to the desired length. The primary causes are often related to five key areas: stoichiometric imbalance, monomer impurities, inefficient removal of condensation byproducts, suboptimal reaction conditions, and catalyst inefficiency. A systematic approach to troubleshooting is essential to pinpoint the root cause of the problem.

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check_catalyst -> issue_catalyst [label=" Activity/Conc. Issue"]; issue_catalyst -> fix_catalyst; check_catalyst -> check_conditions [label=" OK"];

check_conditions -> issue_conditions [label=" Suboptimal"]; issue_conditions -> fix_conditions;

fix_stoich -> end_node; fix_leaks -> end_node; fix_byproduct -> end_node; fix_catalyst -> end_node; fix_conditions -> end_node; check_conditions -> end_node [label=" Optimized"]; } ` Caption: Troubleshooting workflow for low molecular weight polymer.

Troubleshooting Guides

Q2: How critical is precise stoichiometry and how does it affect molecular weight?

Achieving a high molecular weight in step-growth polymerization is critically dependent on maintaining a precise 1:1 molar ratio of functional groups.[1][2] Any deviation from this perfect balance leads to a situation where one functional group is depleted, leaving chain ends that cannot react further, thus limiting the molecular weight.[3][4] This is one of the most crucial factors to control.[3][5] The Carothers equation quantitatively describes this relationship, showing that even small stoichiometric imbalances drastically limit the degree of polymerization (Xn), especially at high conversions.

Table 1: Effect of Stoichiometric Imbalance (r) on Degree of Polymerization (Xn) at 99.5% Conversion (p=0.995)

Stoichiometric Ratio (r) Number-Average Degree of Polymerization (Xn)
1.000 200
0.995 133
0.990 100
0.980 67
0.950 39

Note: The degree of polymerization (Xn) is calculated using the Carothers equation for a bifunctional system: Xn = (1 + r) / (1 + r - 2rp), where r is the stoichiometric ratio of functional groups (≤ 1) and p is the fractional conversion.

Troubleshooting Steps:

  • Accurate Measurements: Ensure highly accurate weighing and dispensing of all monomers.

  • Purity Check: The presence of monofunctional impurities can act as "chain stoppers," effectively creating a stoichiometric imbalance.[4][5] Always use the highest purity monomers available.

  • Monomer Volatility: If one monomer is significantly more volatile, it may be lost from the reaction vessel, upsetting the initial 1:1 ratio. Consider this when setting up the reaction apparatus.

Q3: My monomer purity is high and stoichiometry is correct, but the molecular weight is still low. What's next?

If stoichiometry and purity are confirmed, the next critical factor is the efficient removal of the small molecule byproduct (e.g., water in polyesterification or HCl in certain polycondensations). According to Le Chatelier's principle, the polymerization is an equilibrium reaction. The presence of the byproduct will shift the equilibrium back towards the reactants, preventing the formation of long polymer chains.

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Troubleshooting Steps:

  • High Vacuum: For melt or solution polymerizations that generate a volatile byproduct, applying a high vacuum (typically <1 mbar) during the final stages is essential to drive the reaction to completion.

  • Inert Gas Purge: A continuous flow of a dry, inert gas (like nitrogen or argon) can help carry away the volatile byproduct.

  • Efficient Stirring: High melt viscosity can trap the byproduct. Vigorous and effective stirring increases the surface area and facilitates the diffusion and removal of the byproduct.

  • Apparatus Design: Use a reaction vessel that maximizes surface area to volume ratio. Ensure there are no "cold spots" where the byproduct could condense and return to the reaction mixture.

Q4: How do reaction temperature and time influence molecular weight?

Reaction kinetics are governed by temperature and time. Insufficient temperature or reaction time will result in low conversion, and as the Carothers equation shows, high molecular weight is only achieved at very high degrees of conversion (typically >99%).[6]

Troubleshooting Steps:

  • Temperature: Increasing the temperature generally increases the reaction rate.[6] However, excessively high temperatures can cause thermal degradation, depolymerization, or unwanted side reactions, which can discolor the polymer and limit molecular weight. Consult literature for the optimal temperature range for your specific polymer system.

  • Reaction Time: Step-growth polymerizations are often slow and may require several hours to reach high molecular weight.[7] Monitoring the reaction progress by measuring melt viscosity can indicate when the polymerization has reached a plateau.

  • Staged Approach: Many procedures use a two-stage approach: a lower temperature stage to form oligomers and remove the bulk of the byproduct, followed by a higher temperature, high vacuum stage to build high molecular weight.

Table 2: Typical Reaction Conditions for Common Step-Growth Polymers

Polymer Type Monomers Catalyst Example Temperature Range (°C) Key Considerations
Polyester (PET) Terephthalic acid, Ethylene glycol Antimony trioxide 190-240 (esterification), 260-290 (polycondensation) High vacuum required in the second stage.
Polyamide (Nylon 6,6) Adipic acid, Hexamethylenediamine None (forms salt first) 220-280 Precise salt stoichiometry is critical.

| Polyurethane | Diisocyanate, Diol | Tin(II) octoate | 50-120 | Highly sensitive to moisture.[8] |

Experimental Protocols

Protocol 1: Monomer Purification by Recrystallization

Impurities in monomers can act as chain terminators, significantly reducing the final molecular weight.[9] Recrystallization is a common and effective method for purifying solid monomers like diols and diacids.

Methodology:

  • Solvent Selection: Choose a solvent in which the monomer is highly soluble at elevated temperatures but poorly soluble at low temperatures.

  • Dissolution: In a flask, add the impure monomer to the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point until a constant weight is achieved.

Protocol 2: General Two-Stage Melt Polycondensation for a Polyester

This protocol outlines a general procedure for synthesizing a polyester from a diol and a diacid, emphasizing the conditions needed to achieve high molecular weight.

Methodology:

  • Setup: Assemble a reaction vessel equipped with a mechanical stirrer, an inert gas inlet, and a distillation outlet connected to a vacuum pump via a cold trap.

  • Charging the Reactor: Charge the reactor with equimolar amounts of the purified diacid and diol, along with the appropriate catalyst (e.g., 0.05 mol% antimony trioxide).

  • First Stage (Esterification):

    • Heat the mixture to 180-220°C under a slow stream of dry nitrogen.

    • Stir the mixture to facilitate the reaction and the removal of the water byproduct, which will distill from the vessel.

    • Continue this stage until the theoretical amount of water has been collected (typically 2-4 hours).

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 260-280°C.

    • Simultaneously, slowly apply a high vacuum (<1 mbar) to the system.

    • A significant increase in melt viscosity will be observed. The torque on the mechanical stirrer is a good indicator of increasing molecular weight.

    • Continue the reaction under these conditions for another 2-4 hours, or until the desired viscosity is reached.

  • Termination and Isolation:

    • Remove the heat source and break the vacuum with an inert gas.

    • Extrude or pour the molten polymer onto a cooling surface.

    • Allow the polymer to cool and solidify before characterization.

Protocol 3: Molecular Weight Characterization by Size Exclusion Chromatography (SEC/GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution (MWD) of a polymer.[10][11][12]

Principle: The technique separates polymer molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer coils cannot enter the pores and thus elute faster, while smaller coils explore more of the pore volume and elute later. The elution time is correlated with molecular weight by calibrating the system with polymer standards of known molecular weights. The output provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[12] For step-growth polymerization, the theoretical PDI is approximately 2.[4]

References

Technical Support Center: Catalyst Deactivation in 2,6-Dimethylterephthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of 2,6-dimethylterephthalic acid. The primary focus is on the prevalent industrial synthesis route: the liquid-phase aerobic oxidation of 2,6-dimethylnaphthalene (2,6-DMN) to 2,6-naphthalenedicarboxylic acid (2,6-NDA), the direct precursor to this compound, utilizing a Co/Mn/Br catalyst system in an acetic acid solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalyst system used for the synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDA), and what are the typical reaction conditions?

A1: The most common and industrially established method for synthesizing 2,6-NDA is the liquid-phase aerobic oxidation of 2,6-dimethylnaphthalene (2,6-DMN). This process typically employs a homogeneous catalyst system composed of cobalt and manganese salts (e.g., acetates) and a bromine source (e.g., HBr or NaBr) in an acetic acid solvent.[1][2] The reaction is generally carried out at elevated temperatures and pressures.

Q2: What are the main causes of catalyst deactivation in this process?

A2: Catalyst deactivation in the Co/Mn/Br system can be attributed to several factors, including:

  • Changes in the catalyst's oxidation state: The catalytic cycle relies on the Co(III)/Co(II) and Mn(III)/Mn(II) redox couples. The formation of inactive catalyst species or the disruption of this redox cycle can lead to deactivation.

  • Formation of inhibiting byproducts: Intermediates and byproducts of the oxidation reaction can complex with the metal catalysts, rendering them inactive.

  • Precipitation of metal species: Changes in the reaction medium (e.g., water concentration) can lead to the precipitation of inactive metal oxides or hydroxides.

  • Loss of active bromine: The bromine promoter can be lost from the reaction medium through various side reactions, reducing the catalyst's effectiveness.

Q3: What are the common impurities or byproducts observed in the synthesis of 2,6-NDA, and what do they indicate?

A3: The presence of specific impurities can provide insights into reaction inefficiencies and potential catalyst deactivation. Common byproducts include:

  • 2-formyl-6-naphthoic acid (FNA): This is a product of incomplete oxidation of one of the methyl groups.[2] Its presence often suggests suboptimal reaction conditions or a decline in catalyst activity.

  • Trimellitic acid (TMLA): The formation of TMLA results from the oxidation of one of the aromatic rings of the naphthalene core.[2] This indicates overly harsh reaction conditions (e.g., excessively high temperatures) or a change in the catalyst's selectivity.

  • Bromo-naphthalenedicarboxylic acid: This byproduct is formed through the bromination of the naphthalene ring and represents a loss of active bromine promoter.

Troubleshooting Guide

Problem 1: Low yield of 2,6-naphthalenedicarboxylic acid and high concentration of 2-formyl-6-naphthoic acid (FNA).

Possible Cause Troubleshooting Step
Insufficient Catalyst Activity - Increase the total catalyst concentration. - Optimize the Co/Mn/Br ratio. A synergistic effect exists between cobalt and manganese.[3] - Ensure the bromine source is active and present in the correct proportion.
Low Reaction Temperature - Gradually increase the reaction temperature within the optimal range (typically 187-215°C). Temperatures below this range can lead to increased FNA levels.[2]
Inadequate Oxygen Supply - Ensure sufficient partial pressure of oxygen by increasing the total pressure or the oxygen concentration in the feed gas.
Catalyst Inhibition by Intermediates - Consider a staged addition of the 2,6-DMN feedstock to maintain a low concentration of intermediates that might inhibit the catalyst.

Problem 2: Increased formation of trimellitic acid (TMLA).

Possible Cause Troubleshooting Step
Excessively High Reaction Temperature - Reduce the reaction temperature. Temperatures exceeding the optimal range (above 215°C) can promote the oxidation of the naphthalene ring, leading to higher TMLA formation.[2]
Incorrect Catalyst Composition - Verify the Co/Mn ratio. An imbalance in the catalyst components can affect selectivity.
High Water Content in Solvent - While some water is necessary, excessive amounts can alter the catalyst's coordination sphere and activity. Ensure the acetic acid solvent has the appropriate water content.

Problem 3: Gradual decrease in reaction rate over time.

Possible Cause Troubleshooting Step
Catalyst Precipitation - Analyze the catalyst solution for any precipitated solids. Adjusting the water content in the acetic acid solvent can sometimes redissolve precipitated catalyst species.
Loss of Bromine Promoter - Analyze the concentration of bromide in the reaction medium. If depleted, a fresh addition of the bromine source may be necessary.
Accumulation of Inhibiting Byproducts - If operating in a continuous or semi-batch mode, consider implementing a purge of the mother liquor to prevent the buildup of inhibitory byproducts.
Corrosion Metal Contamination - Corrosion of the reactor can introduce metals like iron and nickel into the reaction, which can interfere with the catalyst. Consider using corrosion-resistant reactor materials.

Quantitative Data

Table 1: Effect of Catalyst Composition on the Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid (Analogous System)

Co:Mn:Br Molar RatioProduct Yield (%)Observations
1:0:0No reactionCobalt alone is not sufficient to catalyze the reaction.
0:1:0No reactionManganese alone is not sufficient to catalyze the reaction.
0:0:1No reactionBromine alone is not sufficient to catalyze the reaction.
1:1:0Trace productA combination of cobalt and manganese shows minimal activity without bromine.
1:0:2ModerateCobalt and bromine together show catalytic activity.
0:1:2Higher yield, longer reaction timeManganese and bromine are effective, but the reaction is slower.
1:1:293%A ternary system of Co, Mn, and Br provides the highest yield and a moderate reaction time.[3]

Table 2: Effect of Reaction Temperature on Byproduct Formation in 2,6-NDA Synthesis

Temperature (°C)Key Observation
< 187Increased levels of 2-formyl-6-naphthoic acid (FNA) due to incomplete oxidation.[2]
187 - 215Optimal range for high yield of 2,6-naphthalenedicarboxylic acid (2,6-NDA).[2]
> 215Excessive formation of trimellitic acid (TMLA) due to ring oxidation.[2]

Experimental Protocols

Protocol 1: Catalyst Activity Testing in 2,6-DMN Oxidation

Objective: To determine the catalytic activity of a fresh or regenerated Co/Mn/Br catalyst system for the oxidation of 2,6-dimethylnaphthalene.

Materials:

  • 2,6-dimethylnaphthalene (2,6-DMN)

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide or hydrobromic acid

  • Glacial acetic acid

  • High-pressure autoclave reactor with a stirrer, gas inlet, sampling port, and temperature and pressure controls

  • Oxygen or compressed air source

  • Analytical equipment (e.g., HPLC or GC) for product analysis

Procedure:

  • Catalyst Solution Preparation: Prepare a stock solution of the catalyst by dissolving the desired amounts of cobalt acetate, manganese acetate, and the bromine source in glacial acetic acid.

  • Reactor Charging: Charge the high-pressure autoclave with the desired amount of 2,6-DMN and the acetic acid solvent.

  • Catalyst Addition: Add the required volume of the catalyst stock solution to the reactor.

  • Reaction Initiation: Seal the reactor, and purge with nitrogen. Pressurize the reactor with oxygen or air to the desired pressure.

  • Heating and Stirring: Heat the reactor to the target temperature (e.g., 190-210°C) while stirring vigorously to ensure good gas-liquid mixing.

  • Sampling: At regular intervals, carefully withdraw small samples from the reactor through the sampling port. Quench the reaction in the sample immediately.

  • Analysis: Analyze the samples using a calibrated HPLC or GC method to determine the concentrations of 2,6-DMN, 2,6-NDA, and any byproducts.

  • Data Evaluation: Plot the concentration of 2,6-DMN and 2,6-NDA as a function of time to determine the reaction rate and catalyst activity.

Protocol 2: General Procedure for Catalyst Recovery and Regeneration

Objective: To recover and regenerate the Co/Mn/Br catalyst from the reaction mother liquor.

Materials:

  • Reaction mother liquor containing dissolved Co, Mn, and Br species.

  • A suitable precipitating agent (e.g., oxalic acid or sodium carbonate).

  • Acetic acid

  • A bromine source (e.g., HBr or acetyl bromide)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Precipitation: To the mother liquor, add a precipitating agent to selectively precipitate the cobalt and manganese as insoluble salts (e.g., oxalates or carbonates), leaving corrosion metals in the solution.

  • Filtration: Filter the slurry to isolate the precipitated cobalt and manganese salts.

  • Washing: Wash the filter cake with fresh acetic acid and then water to remove any entrained impurities.

  • Drying: Dry the recovered metal salts in an oven.

  • Re-dissolution and Re-bromination: Re-dissolve the dried cobalt and manganese salts in fresh acetic acid. Add the appropriate amount of a bromine source to regenerate the active catalyst solution.

  • Activity Verification: Test the activity of the regenerated catalyst using the protocol described above (Protocol 1).

Visualizations

TroubleshootingWorkflow start Problem Identified: Low Yield or High Impurities check_byproducts Analyze Byproduct Profile (HPLC/GC) start->check_byproducts high_fna High 2-Formyl-6-Naphthoic Acid (FNA) check_byproducts->high_fna Incomplete Oxidation high_tmla High Trimellitic Acid (TMLA) check_byproducts->high_tmla Ring Oxidation low_rate Gradual Decrease in Reaction Rate check_byproducts->low_rate General Deactivation cause_fna1 Insufficient Catalyst Activity high_fna->cause_fna1 cause_fna2 Low Reaction Temperature high_fna->cause_fna2 cause_tmla1 Excessively High Temperature high_tmla->cause_tmla1 cause_rate1 Catalyst Precipitation/Inhibition low_rate->cause_rate1 solution_fna1 Optimize Catalyst Concentration/Ratio cause_fna1->solution_fna1 solution_fna2 Increase Temperature cause_fna2->solution_fna2 solution_tmla1 Decrease Temperature cause_tmla1->solution_tmla1 solution_rate1 Check Solvent Composition/ Implement Purge cause_rate1->solution_rate1

Caption: Troubleshooting workflow for catalyst deactivation.

DeactivationPathways cluster_deactivation Deactivation Pathways active_catalyst Active Catalyst Co(III)/Mn(III)-Br Complex inactive_species Inactive Catalyst Species (e.g., Co(II)/Mn(II) complexes) active_catalyst->inactive_species Reductive Deactivation precipitated_catalyst Precipitated Metal Oxides/ Hydroxides active_catalyst->precipitated_catalyst Change in Solvent (e.g., high water content) inhibited_catalyst Catalyst-Byproduct Complexes active_catalyst->inhibited_catalyst Complexation with Byproducts (FNA, etc.)

Caption: Catalyst deactivation pathways.

References

Technical Support Center: 2,6-Dimethylterephthalic Acid Monomer Purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the purity of 2,6-Dimethylterephthalic acid during their experiments.

Troubleshooting Guide: Common Purity Issues

1. Issue: Presence of Isomeric Impurities

  • Question: My analytical results (GC-MS, HPLC, or NMR) indicate the presence of other dimethylterephthalate isomers, such as 2,5- or 3,5-dimethylterephthalic acid. What is the likely cause and how can I remove them?

  • Answer: Isomeric impurities often arise from impurities in the starting materials or from side reactions during synthesis. Their similar physical properties to the desired 2,6-isomer can make them challenging to remove.

    • Cause: Use of non-isomerically pure starting materials (e.g., mixed xylenes for oxidation).

    • Troubleshooting:

      • Verify Starting Material Purity: Analyze the purity of your starting p-xylene derivative before synthesis.

      • Purification via Recrystallization: Recrystallization is an effective method for separating isomers. Methanol is a commonly used solvent for the recrystallization of dimethyl terephthalate compounds.[1][2][3] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which enables the desired isomer to crystallize out while impurities remain in the mother liquor.

      • Supramolecular Extraction: Advanced separation techniques using host-guest chemistry, such as with cyclodextrins, have shown promise. For instance, alpha-cyclodextrin has been shown to bind dimethyl terephthalate more strongly than its isophthalate (1,3-) isomer, suggesting a potential avenue for selective extraction.[4]

2. Issue: Incomplete Esterification or Presence of Mono-Methyl Ester

  • Question: My product contains significant amounts of this compound monomethyl ester or unreacted terephthalic acid. How can I drive the reaction to completion?

  • Answer: This indicates an incomplete esterification reaction. The direct esterification of a terephthalic acid with methanol is a reversible equilibrium reaction.[5]

    • Cause: Insufficient reaction time, inadequate catalyst activity, or accumulation of water byproduct which shifts the equilibrium backward.

    • Troubleshooting:

      • Increase Reaction Time/Temperature: Extend the reaction duration or cautiously increase the temperature to improve the reaction rate.[6]

      • Use Excess Methanol: Employing a larger excess of methanol can shift the reaction equilibrium towards the formation of the diester product.[6]

      • Efficient Water Removal: Ensure that water, a byproduct of the reaction, is effectively removed from the reaction mixture as it forms.

      • Catalyst Optimization: If using a catalyst, such as a solid acid zeolite, ensure it is active and used in the correct proportion.[5][6] Consider catalyst regeneration or using a fresh batch if activity is low.

3. Issue: Aldehyde or Other Oxidation Byproducts Detected

  • Question: My this compound is contaminated with colored impurities, and analysis shows the presence of aldehydes (like 4-carboxybenzaldehyde analogs) or other oxidation byproducts. What is the source and how can I purify my product?

  • Answer: These impurities typically originate from the incomplete oxidation of the methyl groups on the starting p-xylene derivative used to create the terephthalic acid backbone.[7][8] They can cause discoloration in final polymers.

    • Cause: The oxidation of p-xylene to terephthalic acid is a multi-step process; incomplete oxidation can leave intermediates like p-toluic acid and 4-carboxybenzaldehyde (4-CBA).[7]

    • Troubleshooting:

      • Optimize Oxidation Conditions: If synthesizing the diacid yourself, ensure oxidation conditions (catalyst, temperature, pressure, reaction time) are optimized for complete conversion.

      • Purification of the Diacid: Purify the crude terephthalic acid intermediate before the esterification step.

      • Purification of the Final Ester: Recrystallization from solvents like methanol or xylene is a standard method to remove these types of impurities.[9] The mother liquor will retain the more soluble aldehyde and acid impurities.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods for assessing the purity of this compound? A1: A combination of techniques is often best for a comprehensive purity profile. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) are commonly used.[10] Each has distinct advantages for identifying and quantifying different types of impurities.

Q2: How does solvent choice impact purification by recrystallization? A2: Solvent choice is critical. The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures, while dissolving impurities at all temperatures. For dimethyl terephthalate and its analogs, methanol and xylene are effective choices.[1][9][11] Methyl p-toluate has also been used as a solvent, as many common impurities are more soluble in it than in xylene.[11]

Q3: Can I use a solid acid catalyst for the esterification step? A3: Yes, solid acid catalysts like zeolites are excellent alternatives to traditional homogeneous catalysts such as sulfuric acid.[5] They are less corrosive, easier to separate from the reaction mixture, and more environmentally friendly.[6] β-zeolite, in particular, has shown high conversion and selectivity for the esterification of terephthalic acid.[6]

Q4: What is the typical purity requirement for polymerization-grade monomers? A4: For use in polyester synthesis (e.g., PET, PBT), monomer purity is critical and should typically be very high, often exceeding 99.5% or 99.9%. Impurities can terminate polymer chains, cause discoloration, and negatively impact the final polymer's mechanical and thermal properties.[11][12]

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Validation

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity; detection by mass-to-charge ratio.Separation based on polarity and stationary phase interaction; UV or MS detection.Primary ratio method based on the direct proportionality of signal intensity to the number of nuclei.
Best For Identifying and quantifying volatile impurities and isomers.Analyzing less volatile impurities and reaction intermediates.High-accuracy quantification of the main component and major impurities without a reference standard for each impurity.
Limit of Detection (LOD) Low (µg/L to ng/mL range).[10]Low (ng/mL range).[10]Generally higher than chromatographic methods for trace impurities.[10]
Key Advantage Excellent separation and definitive identification of compounds.Versatile for a wide range of compounds.High precision and accuracy; does not require identical response factors.

Data summarized from a comparative guide on dimethyl terephthalate analysis.[10]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Methanol

This protocol describes a standard laboratory procedure for purifying crude this compound.

  • Objective: To remove soluble impurities, such as isomers and oxidation byproducts.

  • Materials:

    • Crude this compound

    • Methanol (reagent grade)

    • Erlenmeyer flask

    • Heating mantle or hot plate

    • Condenser

    • Buchner funnel and filter flask

    • Filter paper

    • Ice bath

  • Methodology:

    • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol, enough to form a slurry.

    • Heating: Gently heat the mixture to reflux using a heating mantle. Add small portions of hot methanol until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.

    • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

    • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to rinse away any remaining mother liquor.[1][3]

    • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for validating the purity of a this compound sample.

  • Objective: To identify and quantify volatile impurities.

  • Equipment & Reagents:

    • Gas chromatograph with a mass spectrometer detector

    • Capillary column (e.g., 5% phenyl methyl siloxane)[10]

    • Dimethyl terephthalate reference standard (≥99% purity)[10]

    • High-purity solvent (e.g., Dichloromethane)[10]

    • Internal Standard (IS) (e.g., Diphenyl phthalate)[10]

  • Methodology:

    • Sample Preparation:

      • Accurately weigh a known amount of the purified this compound sample.

      • Dissolve the sample in the solvent to a known concentration (e.g., 1 mg/mL).

      • Add the internal standard at a known concentration.

      • Vortex to ensure the solution is homogeneous.[10]

    • Calibration: Prepare a series of calibration standards containing known concentrations of the this compound reference standard and the internal standard.

    • GC-MS Analysis:

      • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

      • Run the instrument using an appropriate temperature program to separate the components. A typical program might start at 70°C and ramp to 280°C.[10]

      • The mass spectrometer will fragment the eluting compounds, providing mass spectra for identification.

    • Data Analysis:

      • Identify the peaks corresponding to this compound, the internal standard, and any impurities by comparing their retention times and mass spectra to known standards and libraries.

      • Integrate the peak areas.

      • Construct a calibration curve from the standard solutions and use it to calculate the precise concentration and purity of the sample.[10]

Visualizations

Troubleshooting_Workflow Figure 1: Troubleshooting Workflow for Purity Issues start Purity Issue Detected (e.g., Off-color, Low Yield, Analytical Signal) identify Identify Impurity (GC-MS, HPLC, NMR) start->identify isomers Isomeric Impurities (e.g., 2,5- or 3,5-isomers) identify->isomers What type? oxidation Oxidation Byproducts (e.g., Aldehydes, Mono-acids) identify->oxidation What type? incomplete_rxn Incomplete Reaction (Starting Material, Intermediates) identify->incomplete_rxn What type? solution_recrystal Purify via Recrystallization isomers->solution_recrystal solution_chromatography Consider Column Chromatography isomers->solution_chromatography oxidation->solution_recrystal solution_optimize_synth Optimize Synthesis Conditions (Time, Temp, Stoichiometry) incomplete_rxn->solution_optimize_synth Recrystallization_Workflow Figure 2: Experimental Workflow for Recrystallization cluster_purification Purification Steps crude Crude 2,6-DMTA dissolve Dissolve in Minimum Hot Methanol crude->dissolve cool Cool Slowly to Room Temperature dissolve->cool ice_bath Place in Ice Bath to Maximize Precipitation cool->ice_bath filter Vacuum Filter to Isolate Crystals ice_bath->filter wash Wash with Ice-Cold Methanol filter->wash dry Dry Crystals Under Vacuum wash->dry product Pure 2,6-DMTA dry->product

References

Technical Support Center: Controlling Polydispersity in Polymers from 2,6-Dimethylterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 2,6-Dimethylterephthalic acid. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you control the polydispersity of your polymers and achieve your desired material properties.

Frequently Asked Questions (FAQs)

Q1: What is polydispersity and why is it important to control it in polymers made from this compound?

A1: Polydispersity, or more accurately, dispersity (Đ), is a measure of the distribution of molecular mass in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (Đ = Mw/Mn). A Đ value of 1.0 indicates a perfectly monodisperse polymer where all chains have the same length, while higher values indicate a broader distribution of chain lengths.

Controlling polydispersity is crucial because it directly impacts the physical and mechanical properties of the final polymer, such as its tensile strength, elasticity, viscosity, and thermal stability. For specialized applications, including drug delivery systems and high-performance materials, a narrow and controlled polydispersity is often essential for predictable and reproducible performance.

Q2: What is the typical synthesis method for producing polyesters from this compound?

A2: The most common method is a two-stage melt polycondensation process.[1]

  • Transesterification: 2,6-Dimethylterephthalate is reacted with an excess of a diol (e.g., ethylene glycol, 1,4-butanediol) in the presence of a catalyst. This reaction forms a bis(hydroxyalkyl) terephthalate oligomer and methanol as a byproduct, which is removed by distillation to drive the reaction forward.[1]

  • Polycondensation: The oligomers from the first stage are then heated to a higher temperature under a high vacuum. During this stage, the excess diol is removed, and the polymer chains grow in length, increasing the molecular weight.[1]

Q3: What are the key factors that influence the polydispersity of polyesters synthesized from this compound?

A3: Several factors can influence the polydispersity of the final polymer:

  • Monomer Purity: Impurities in the this compound or the diol can act as chain terminators or branching agents, leading to a broader polydispersity.

  • Stoichiometry of Reactants: Precise control over the molar ratio of the di-ester to the diol is critical. While an excess of diol is used initially to drive the transesterification, it must be efficiently removed during polycondensation to achieve high molecular weights and a controlled polydispersity.

  • Catalyst Selection and Concentration: The type and concentration of both the transesterification and polycondensation catalysts can affect reaction rates and the potential for side reactions.

  • Reaction Temperature and Time: Both stages of the reaction require careful temperature control. Insufficient time or temperature can lead to incomplete reaction and a lower molecular weight with a broader polydispersity. Conversely, excessively high temperatures or prolonged reaction times can cause thermal degradation of the polymer, also broadening the polydispersity.

  • Efficiency of Byproduct Removal: The efficient removal of methanol during transesterification and the excess diol during polycondensation is crucial for shifting the equilibrium towards polymer formation and achieving a high degree of polymerization.

  • Mixing: Inadequate mixing can lead to localized variations in temperature and reactant concentrations, resulting in a non-uniform polymer and a broader polydispersity.

Q4: How can I measure the polydispersity of my polymer?

A4: The most common and effective technique for measuring the molecular weight distribution and polydispersity of polyesters is Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).[2] This technique separates polymer chains based on their hydrodynamic volume in solution. By calibrating with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ) can be determined.[2]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of polyesters from this compound, with a focus on controlling polydispersity.

Issue 1: High Polydispersity (Đ > 2.5) with Low Molecular Weight
Potential Cause Troubleshooting Steps
Inefficient Methanol Removal - Ensure the distillation column is properly insulated and packed for efficient separation. - Monitor the temperature at the top of the column; it should be close to the boiling point of methanol (approx. 65 °C). - Verify that the theoretical amount of methanol has been collected before proceeding to the polycondensation stage.
Impurities in Monomers - Use high-purity this compound and diol. Consider recrystallization or distillation of monomers if purity is questionable. - Ensure all glassware is scrupulously clean and dry.
Incorrect Stoichiometry - Accurately weigh all reactants. - Ensure the initial excess of diol is within the recommended range for the specific diol being used (typically 1.5:1 to 2.5:1 diol to diester molar ratio).[3]
Inactive or Insufficient Catalyst - Use fresh, properly stored catalysts. - Optimize the catalyst concentration. For the transesterification stage, common catalysts include zinc acetate or manganese acetate. For polycondensation, antimony trioxide or titanium-based catalysts are often used.[1]
Issue 2: High Polydispersity (Đ > 2.5) with Target or High Molecular Weight
Potential Cause Troubleshooting Steps
Thermal Degradation - Reduce the polycondensation temperature or reaction time. - Ensure a high-purity inert gas (e.g., nitrogen or argon) is used to purge the reactor and maintain an oxygen-free atmosphere throughout the reaction. - Consider adding a thermal stabilizer, such as a phosphite-based antioxidant.
Inefficient Removal of Excess Diol - Ensure a high vacuum (typically < 1 mbar) is achieved and maintained during the polycondensation stage.[3] - Increase the surface area of the molten polymer by using efficient stirring to facilitate the diffusion and removal of the diol. - Use a well-designed vacuum trap to effectively condense and remove the diol.
Side Reactions - The methyl groups on the 2,6-Dimethylterephthalate ring are generally stable under typical polycondensation conditions. However, at very high temperatures, side reactions could potentially occur. If suspected, analyze the polymer structure by NMR for any unexpected signals.
Poor Mixing - Ensure the mechanical stirrer is providing vigorous and uniform agitation of the polymer melt, especially as the viscosity increases.
Issue 3: Bimodal or Multimodal Molecular Weight Distribution in GPC/SEC
Potential Cause Troubleshooting Steps
Incomplete Transesterification - Ensure the transesterification reaction has gone to completion by monitoring methanol evolution. Unreacted monomer or low molecular weight oligomers can result in a multimodal distribution.
Oligomer Sublimation/Deposition - In some high vacuum systems, lower molecular weight oligomers can sublime and deposit in cooler parts of the reactor, later falling back into the melt and causing a bimodal distribution. Ensure the reactor is designed to minimize cold spots.
GPC/SEC Artifacts - Ensure the polymer is fully dissolved in the GPC/SEC eluent.[4] - Check for potential interactions between the polymer and the GPC/SEC column material. - Run GPC/SEC standards to verify the system is functioning correctly.

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene 2,6-dimethylterephthalate) with Controlled Polydispersity

This protocol outlines the laboratory-scale synthesis of poly(ethylene 2,6-dimethylterephthalate) via a two-stage melt polycondensation process.

Materials:

  • This compound (high purity)

  • Ethylene glycol (high purity)

  • Zinc acetate (transesterification catalyst)

  • Antimony trioxide (polycondensation catalyst)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation column and condenser

  • Heating mantle with temperature controller

  • Vacuum pump and cold trap

Procedure:

Stage 1: Transesterification

  • Charge the reactor with this compound and ethylene glycol in a 1:2.2 molar ratio.

  • Add zinc acetate catalyst (e.g., 0.05-0.1 mol% relative to the diester).

  • Purge the system with nitrogen gas for at least 30 minutes to remove oxygen.

  • Begin heating the mixture with stirring under a slow stream of nitrogen.

  • Gradually increase the temperature to 180-200 °C. Methanol will begin to distill.

  • Continue the reaction, slowly raising the temperature to 220-230 °C, until the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

Stage 2: Polycondensation

  • Once methanol evolution ceases, add the polycondensation catalyst, antimony trioxide (e.g., 0.03-0.05 mol% relative to the initial diester).

  • Gradually increase the temperature to 260-280 °C.

  • Slowly apply a vacuum, gradually reducing the pressure to below 1 mbar.

  • Excess ethylene glycol will distill off and be collected in the cold trap.

  • Continue the reaction under high vacuum and elevated temperature. The progress of the reaction can be monitored by the increase in the viscosity of the melt (observed via the torque on the stirrer).

  • Once the desired viscosity is reached (typically after 2-3 hours), break the vacuum with nitrogen gas.

  • Cool the reactor and recover the polymer.

Protocol 2: Characterization of Polydispersity by GPC/SEC

Instrumentation and Conditions (Example):

  • System: Agilent 1260 Infinity GPC/SEC System or similar.[5]

  • Columns: A set of columns suitable for polyester analysis, such as Agilent PLgel MIXED-B columns.

  • Eluent: A suitable solvent for the polyester. For many polyesters, a common eluent is 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with a salt like potassium trifluoroacetate to prevent aggregation.[6] For some polyesters, o-chlorophenol at elevated temperatures can be used.[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Dependent on the solvent (e.g., 40 °C for HFIP, 100-110 °C for o-chlorophenol).[6]

  • Detector: Refractive Index (RI) detector is standard. A viscometer and/or light scattering detector can provide more accurate molecular weight information.

  • Calibration: Use narrow polydispersity polystyrene or polymethyl methacrylate (PMMA) standards to generate a calibration curve.

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the polymer in the GPC eluent to a known concentration (e.g., 1-2 mg/mL). Ensure the polymer is fully dissolved, which may require gentle heating and/or extended dissolution time.

  • Filtration: Filter the sample solution through a solvent-resistant filter (e.g., 0.2 or 0.45 µm PTFE) to remove any particulates.

  • Injection: Inject the filtered sample onto the GPC/SEC system.

  • Data Analysis: Using the system's software, integrate the chromatogram and calculate Mn, Mw, and Đ relative to the calibration standards.

Data Presentation

Table 1: Effect of Polycondensation Time on Molecular Weight and Polydispersity of a Representative Polyester from this compound

Polycondensation Time (hours)Mn ( g/mol )Mw ( g/mol )Đ (Mw/Mn)
18,50017,5002.06
215,20031,3002.06
322,10045,5002.06
425,30052,4002.07

Note: These are illustrative data based on typical step-growth polymerization kinetics. Actual results will vary depending on the specific reaction conditions. For linear step-growth polymerization, the theoretical polydispersity index approaches a value of 2 as the reaction goes to completion.

Visualizations

Polymer_Synthesis_Workflow cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation Reactants 2,6-Dimethylterephthalate + Excess Diol + Catalyst (e.g., Zn(OAc)2) Heating Heat to 180-230 °C under Nitrogen Reactants->Heating Charge Reactor Distillation Methanol Distills Off Heating->Distillation Add_Catalyst Add Polycondensation Catalyst (e.g., Sb2O3) Distillation->Add_Catalyst Reaction Completion High_Temp_Vac Heat to 260-280 °C under High Vacuum Add_Catalyst->High_Temp_Vac Diol_Removal Excess Diol Removed High_Temp_Vac->Diol_Removal Polymer High Molecular Weight Polyester Diol_Removal->Polymer

Caption: Workflow for the two-stage synthesis of polyesters from this compound.

Troubleshooting_High_PDI Start High Polydispersity (Đ > 2.5) Observed Check_MW Is Molecular Weight Low? Start->Check_MW Analyze GPC/SEC Data Check_Degradation Is Molecular Weight High or at Target? Start->Check_Degradation Analyze GPC/SEC Data Low_MW_Causes Potential Causes: - Inefficient Byproduct Removal - Impurities - Incorrect Stoichiometry - Inactive Catalyst Check_MW->Low_MW_Causes Yes High_MW_Causes Potential Causes: - Thermal Degradation - Inefficient Diol Removal - Side Reactions - Poor Mixing Check_Degradation->High_MW_Causes Yes Low_MW_Solutions Solutions: - Improve Distillation/Vacuum - Purify Monomers - Verify Stoichiometry - Use Fresh Catalyst Low_MW_Causes->Low_MW_Solutions High_MW_Solutions Solutions: - Lower Temp/Time, Use Stabilizer - Improve Vacuum/Stirring - Optimize Conditions - Improve Agitation High_MW_Causes->High_MW_Solutions

Caption: Troubleshooting flowchart for high polydispersity in polyester synthesis.

References

Technical Support Center: Identifying Impurities in 2,6-Dimethylterephthalic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2,6-Dimethylterephthalic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound samples?

A1: Impurities in this compound can originate from starting materials, intermediates, byproducts of the synthesis process, or degradation products. Common synthesis routes involve the oxidation of 2,6-dimethyl-p-xylene. Therefore, potential impurities include:

  • Starting Materials: Unreacted 2,6-dimethyl-p-xylene.

  • Intermediates and Byproducts: Partially oxidized species such as 2,6-dimethyl-p-toluic acid and methyl-substituted carboxybenzaldehydes.

  • Isomers: Other isomers of dimethylterephthalic acid if the starting xylene isomer is not pure.

  • Related Aromatic Acids: Benzoic acid and other related aromatic carboxylic acids may also be present.[1][2]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: The most common and effective techniques for analyzing impurities in this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC is well-suited for separating and quantifying non-volatile aromatic acids and their derivatives.

  • GC-MS is excellent for identifying volatile and semi-volatile impurities. Derivatization of the carboxylic acid groups to esters (e.g., methyl esters) is often necessary to increase volatility.[3]

  • NMR provides detailed structural information about the impurities, aiding in their definitive identification.[4][5]

Q3: My HPLC chromatogram for this compound shows significant peak tailing for the main peak and impurities. What could be the cause and how can I fix it?

A3: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and the silica-based stationary phase, specifically with residual silanol groups.[6][7] Here are common causes and solutions:

  • Mobile Phase pH: If the mobile phase pH is not optimal, the carboxylic acid groups can be partially ionized, leading to interactions with silanol groups. Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the acidic analytes. This ensures they are in their protonated, less polar form.[7][8]

  • Inadequate Buffering: An insufficient buffer concentration can lead to pH shifts on the column, causing peak tailing. Solution: Use a buffer concentration between 10-50 mM to maintain a stable pH.[6][8]

  • Column Choice: Older, Type A silica columns have more accessible and acidic silanol groups. Solution: Switch to a modern, high-purity, end-capped Type B silica column or a column with a different stationary phase designed for polar compounds.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase. Solution: Reduce the injection volume or dilute the sample.[9][10]

Troubleshooting Guides

HPLC Analysis: Troubleshooting Peak Tailing for Aromatic Acids

This guide provides a systematic approach to resolving peak tailing issues when analyzing this compound and its impurities.

Problem: Asymmetrical peaks with a pronounced tailing factor are observed.

Troubleshooting Workflow:

G Troubleshooting HPLC Peak Tailing start Peak Tailing Observed check_ph Check Mobile Phase pH (Is it < pKa - 2?) start->check_ph adjust_ph Adjust pH with Acid (e.g., Phosphoric Acid) check_ph->adjust_ph No check_buffer Check Buffer Concentration (Is it 10-50 mM?) check_ph->check_buffer Yes adjust_ph->check_buffer adjust_buffer Increase Buffer Strength check_buffer->adjust_buffer No check_column Evaluate Column Type (Is it Type B silica?) check_buffer->check_column Yes adjust_buffer->check_column change_column Switch to a High-Purity, End-Capped Column check_column->change_column No check_overload Check for Column Overload (Inject diluted sample) check_column->check_overload Yes change_column->check_overload reduce_load Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes end Symmetrical Peaks Achieved check_overload->end No reduce_load->end

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

GC-MS Analysis: Identifying Unknown Peaks

Problem: Unknown peaks are present in the GC-MS chromatogram of a derivatized this compound sample.

Identification Workflow:

G GC-MS Unknown Peak Identification start Unknown Peak Detected get_ms Acquire Mass Spectrum start->get_ms library_search Search Mass Spectral Library (e.g., NIST, Wiley) get_ms->library_search tentative_id Tentative Identification library_search->tentative_id analyze_fragments Analyze Fragmentation Pattern (Is it consistent with expected structures?) tentative_id->analyze_fragments Match Found no_match No Match Found tentative_id->no_match No Match confirm_structure Propose Putative Structure analyze_fragments->confirm_structure Yes analyze_fragments->no_match No end Impurity Identified confirm_structure->end synthesis_intermediate Consider Synthesis Intermediates and Byproducts no_match->synthesis_intermediate synthesis_intermediate->analyze_fragments

Caption: A workflow for identifying unknown impurities via GC-MS.

Quantitative Data

The following table provides representative data on impurity levels that can be found in crude and purified samples of terephthalic acid, a structurally related compound. These values can serve as a general guideline for what to expect in this compound samples.

ImpurityTypical Concentration in Crude Sample (ppm)Typical Concentration in Purified Sample (ppm)
4-Carboxybenzaldehyde60 - 3005 - 7
p-Toluic AcidVaries< 25
Benzoic Acid60 - 3005 - 7
4-Hydroxymethylbenzoic AcidPresentNot Typically Detected

Data adapted from studies on terephthalic acid impurities.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol outlines a general reversed-phase HPLC method for the separation of this compound from its potential acidic impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Buffer salt (e.g., potassium phosphate)

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 20 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

    • Organic Phase: Acetonitrile.

    • Filter and degas both phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

    • Gradient Elution:

      • Start with 95% aqueous phase and 5% acetonitrile.

      • Linearly increase to 50% acetonitrile over 20 minutes.

      • Hold at 50% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes before the next injection.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample.

    • Dissolve in a suitable solvent (e.g., a small amount of methanol or acetonitrile) and dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol describes a general method for the analysis of volatile and semi-volatile impurities after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

Reagents:

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or another suitable esterification catalyst.

  • Dichloromethane or other suitable extraction solvent.

  • Anhydrous sodium sulfate.

Procedure:

  • Derivatization (Esterification):

    • To approximately 10 mg of the this compound sample, add 2 mL of anhydrous methanol and 2-3 drops of concentrated sulfuric acid.

    • Reflux the mixture for 2-3 hours.

    • After cooling, add 5 mL of water and extract the methyl esters with 3 x 5 mL of dichloromethane.

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 split ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general guideline for preparing a sample of this compound for NMR analysis to identify impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, as many organic acids are soluble in it).

  • Internal standard (optional, for quantification), e.g., tetramethylsilane (TMS).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum. Key parameters to set include:

      • Number of scans (e.g., 16 or 32 for good signal-to-noise).

      • Relaxation delay (e.g., 1-2 seconds).

    • Acquire a 13C NMR spectrum. This will require a longer acquisition time.

    • If necessary for complex mixtures, perform 2D NMR experiments like COSY and HSQC to establish connectivity and further aid in structure elucidation.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the main component and impurities.

    • Compare the chemical shifts and coupling constants of impurity signals to literature values or spectral databases to identify the structures.[4][5] The presence of signals corresponding to aldehydes (around 9-10 ppm in 1H NMR) or additional aromatic and methyl signals can indicate specific impurities.

References

Validation & Comparative

A Comparative Guide: 2,6-Dimethylterephthalic Acid versus Terephthalic Acid in Polymer Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of polyesters derived from 2,6-Dimethylterephthalic Acid and Terephthalic Acid, supported by experimental data and detailed protocols.

The substitution of two methyl groups onto the aromatic ring of terephthalic acid at the 2 and 6 positions significantly alters the geometry of the monomer, leading to notable changes in the physical and chemical properties of the resulting polyesters. This guide provides a comprehensive comparison of polymers synthesized from this compound and the conventional terephthalic acid, offering insights into how this structural modification impacts polymer performance.

Executive Summary

Polyesters derived from this compound exhibit distinct thermal and mechanical properties when compared to their counterparts made from terephthalic acid. The presence of the methyl groups introduces steric hindrance, which restricts chain rotation and packing. This structural change generally leads to a higher glass transition temperature (Tg) and altered crystallization behavior. While terephthalic acid-based polyesters like poly(ethylene terephthalate) (PET) are known for their excellent balance of properties and widespread use, polyesters from this compound offer potential advantages in applications requiring enhanced thermal stability and specific mechanical characteristics.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative differences in the properties of polyesters synthesized with ethylene glycol and either terephthalic acid or this compound.

PropertyPoly(ethylene terephthalate) (PET)Poly(ethylene 2,6-dimethylterephthalate) (PEDMT)
Glass Transition Temperature (Tg) ~75 °CHigher than PET
Melting Temperature (Tm) ~250 - 265 °CPotentially lower or less defined than PET
Crystallinity Semi-crystallineGenerally lower or amorphous
Tensile Strength HighDependent on crystallinity
Young's Modulus HighDependent on crystallinity

Note: The properties of Poly(ethylene 2,6-dimethylterephthalate) can vary depending on the synthesis conditions and resulting molecular weight and crystallinity.

Impact of Methyl Substitution on Polymer Properties

The introduction of methyl groups onto the terephthalic acid ring has a cascading effect on the final polymer's characteristics:

  • Chain Rigidity and Packing: The methyl groups in the 2 and 6 positions increase the steric bulk of the monomer unit. This steric hindrance restricts the rotation of the phenyl ring within the polymer backbone, leading to a more rigid and less flexible chain. Consequently, the polymer chains cannot pack as efficiently as the linear chains of PET, which often results in a lower degree of crystallinity or even an amorphous structure.

  • Thermal Properties: The increased chain rigidity directly contributes to a higher glass transition temperature (Tg). The Tg is the temperature at which the amorphous regions of a polymer transition from a rigid, glassy state to a more flexible, rubbery state. A higher Tg indicates that the polymer can maintain its rigidity at higher temperatures. The melting temperature (Tm), which is associated with the crystalline regions, may be less affected or even lowered due to the reduced ability of the chains to form a highly ordered crystalline lattice.

  • Mechanical Properties: The mechanical properties, such as tensile strength and Young's modulus, are strongly influenced by the degree of crystallinity. While the increased chain rigidity of PEDMT might suggest higher intrinsic stiffness, the potentially lower crystallinity can lead to a reduction in overall strength and modulus compared to the highly crystalline PET. However, in an amorphous state, PEDMT might exhibit improved toughness and impact resistance.

Experimental Protocols

The following section details the methodologies for the synthesis and characterization of polyesters from both this compound and terephthalic acid.

Synthesis of Polyesters by Melt Polycondensation

Objective: To synthesize high molecular weight polyesters from a diacid (or its dimethyl ester) and a diol via a two-stage melt polycondensation process.

Materials:

  • Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)

  • This compound (DMTA) or Dimethyl 2,6-dimethylterephthalate (DMDMT)

  • Ethylene glycol (EG)

  • Transesterification catalyst (e.g., Zinc acetate)

  • Polycondensation catalyst (e.g., Antimony trioxide)

  • Stabilizer (e.g., Phosphoric acid)

  • High-purity nitrogen gas

Equipment:

  • Glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a distillation column, and a vacuum connection.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Methanol and ethylene glycol collection flasks.

Procedure:

Stage 1: Esterification/Transesterification

  • The reactor is charged with the diacid (TPA or DMTA) or dimethyl ester (DMT or DMDMT) and an excess of ethylene glycol (typically a molar ratio of 1:1.5 to 1:2.2).

  • The transesterification catalyst (e.g., zinc acetate) is added.

  • The mixture is heated under a slow stream of nitrogen to a temperature of 180-220°C.

  • For the DMT/DMDMT route, methanol is distilled off as the reaction proceeds. For the TPA/DMTA route, water is the byproduct. The reaction is continued until the theoretical amount of byproduct is collected.

Stage 2: Polycondensation

  • The polycondensation catalyst (e.g., antimony trioxide) and a stabilizer (e.g., phosphoric acid) are added to the reactor.

  • The temperature is gradually increased to 270-290°C.

  • The pressure in the reactor is slowly reduced to below 1 Torr to facilitate the removal of excess ethylene glycol.

  • The reaction is continued under high vacuum and high temperature. The progress of the polymerization is monitored by the increase in the viscosity of the melt, which can be observed by the torque on the stirrer.

  • Once the desired viscosity is achieved, the reaction is stopped by cooling the reactor. The resulting polymer is then extruded and pelletized.

Characterization of Polymer Properties
  • Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymers. A sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is observed as a step change in the heat flow, while the Tm is seen as an endothermic peak. The degree of crystallinity can be calculated from the enthalpy of melting.

  • Mechanical Testing: The tensile properties of the polymers, such as tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine according to ASTM standards (e.g., ASTM D638). Dog-bone shaped specimens are subjected to a tensile load until failure.

  • Molecular Weight Determination: The molecular weight of the polymers can be determined by techniques such as gel permeation chromatography (GPC) or intrinsic viscosity measurements.

Visualizations

Monomer_Comparison TPA Terephthalic Acid PET_unit Repeating Unit (PET) TPA->PET_unit + EG1 Ethylene Glycol EG1->PET_unit + Polymer_Chain1 Linear Polymer Chain (High Crystallinity) PET_unit->Polymer_Chain1 Polymerization DMTA This compound PEDMT_unit Repeating Unit (PEDMT) DMTA->PEDMT_unit + EG2 Ethylene Glycol EG2->PEDMT_unit + Polymer_Chain2 Less Ordered Polymer Chain (Lower Crystallinity) PEDMT_unit->Polymer_Chain2 Polymerization Experimental_Workflow start Start monomers Select Monomers (TPA/DMTA + EG) start->monomers synthesis Melt Polycondensation monomers->synthesis characterization Polymer Characterization synthesis->characterization dsc Thermal Analysis (DSC) - Tg, Tm, Crystallinity characterization->dsc tensile Mechanical Testing - Tensile Strength, Modulus characterization->tensile gpc Molecular Weight (GPC) characterization->gpc data Data Analysis & Comparison dsc->data tensile->data gpc->data end End data->end

Unveiling the Structure of 2,6-Dimethylterephthalic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic and analytical techniques used to characterize 2,6-Dimethylterephthalic acid. Due to the limited availability of specific experimental data for this particular isomer, this report leverages data from its close structural analogs, terephthalic acid and its dimethyl ester, to provide a comprehensive overview of the expected analytical outcomes.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its related compounds. This data is essential for the identification and confirmation of the target molecule.

Technique Expected Data for this compound Reference Data: Terephthalic Acid Reference Data: Dimethyl Terephthalate
¹H NMR Singlet for the two aromatic protons; Singlet for the six methyl protons; Broad singlet for the two carboxylic acid protons.Singlet for the four aromatic protons.Singlet for the four aromatic protons; Singlet for the six methyl ester protons.
¹³C NMR Signal for the aromatic carbons (quaternary and protonated); Signal for the methyl carbons; Signal for the carboxylic acid carbons.Signals for the aromatic carbons (quaternary and protonated); Signal for the carboxylic acid carbons.Signals for the aromatic carbons (quaternary and protonated); Signal for the methyl ester carbons; Signal for the ester carbonyl carbons.
IR Spectroscopy Broad O-H stretch (carboxylic acid dimer); C=O stretch (carbonyl); C=C stretch (aromatic); C-H stretch (methyl).Broad O-H stretch (carboxylic acid dimer); C=O stretch (carbonyl); C=C stretch (aromatic).C=O stretch (ester); C-O stretch (ester); C=C stretch (aromatic); C-H stretch (methyl).
Mass Spectrometry Molecular ion peak (M⁺) at m/z 194.19; Fragmentation pattern showing loss of -OH, -COOH, and methyl groups.Molecular ion peak (M⁺) at m/z 166.13.Molecular ion peak (M⁺) at m/z 194.18.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are generalized for the analysis of aromatic carboxylic acids and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical for ensuring sample solubility and minimizing interference with the analyte signals.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the expected chemical shifts for aromatic, methyl, and carboxylic acid protons.

  • ¹³C NMR Acquisition: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is typically required. A proton-decoupled experiment is standard for simplifying the spectrum.

  • Data Processing: The raw data is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: The absorption bands in the spectrum are correlated with specific functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation of components prior to analysis.

  • Ionization Technique: Electron Ionization (EI) is a common technique for volatile compounds and provides characteristic fragmentation patterns. For less volatile or thermally labile compounds, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Structural Confirmation Workflow

The logical flow for the structural analysis and confirmation of this compound is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectroscopic Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparison with Reference Data (Analogs/Predicted Spectra) data_analysis->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for the structural analysis and confirmation of this compound.

This comprehensive approach, combining multiple analytical techniques and leveraging comparative data, provides a robust framework for the unambiguous structural confirmation of this compound, ensuring the integrity and reliability of research and development endeavors.

References

performance comparison of polymers derived from different terephthalic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the performance characteristics of polyesters and polyamides synthesized from terephthalic acid, isophthalic acid, and phthalic acid for researchers, scientists, and drug development professionals.

The selection of monomeric building blocks is a critical determinant in the synthesis of polymers with tailored properties for advanced applications, ranging from high-performance materials to sophisticated drug delivery systems. Among the myriad of available monomers, the isomers of phthalic acid—terephthalic acid (para-), isophthalic acid (meta-), and phthalic acid (ortho-)—offer a versatile platform for the development of a wide array of polyesters and polyamides. The seemingly subtle variation in the substitution pattern of the carboxyl groups on the benzene ring profoundly influences the resultant polymer's architecture, and consequently, its macroscopic properties. This guide provides an in-depth comparison of the performance of polymers derived from these three isomers, supported by experimental data, to aid researchers in making informed decisions for polymer design and development.

The Isomers: A Structural Overview

The fundamental difference between terephthalic acid (TPA), isophthalic acid (IPA), and phthalic acid (PA) lies in the geometric arrangement of their carboxylic acid functional groups. This structural variance is the primary determinant of the polymer chain's linearity, packing efficiency, and ultimately, its physical and chemical properties.

Figure 1: Molecular structures of terephthalic acid and its isomers.

The linear and symmetrical structure of TPA allows for close chain packing, leading to polymers with high crystallinity, excellent mechanical strength, and thermal stability. In contrast, the kinked structure of IPA disrupts this linearity, resulting in more amorphous polymers with increased solubility and flexibility. Phthalic acid, with its adjacent carboxylic groups, can form an anhydride, which influences its polymerization behavior and the resulting polymer's properties, often leading to improved hydrolytic stability in certain formulations.[1]

Performance Comparison of Derived Polyesters

Polyesters synthesized from these diacids, typically with a diol such as ethylene glycol, exhibit a wide range of properties. Poly(ethylene terephthalate) (PET) is a well-known example of a TPA-based polyester. The introduction of isophthalate or phthalate units into the polymer backbone significantly alters the material's characteristics.

Thermal Properties

The thermal behavior of these polyesters is a direct consequence of their molecular architecture. The linear nature of TPA-based polymers facilitates strong intermolecular forces and efficient chain packing, resulting in higher melting points (Tm) and glass transition temperatures (Tg) compared to their IPA and PA counterparts. The incorporation of isophthalate units disrupts the polymer chain regularity, leading to a decrease in crystallinity and, consequently, lower Tm and often a broader melting range.[2][3] Polyesters based on phthalic acid are generally less common as homopolymers due to the tendency of phthalic anhydride to be used in their synthesis, which can influence the final polymer structure and properties.

PropertyPoly(ethylene terephthalate) (PET)Poly(ethylene isophthalate) (PEI)Poly(ethylene phthalate) (PEP)
Glass Transition Temperature (Tg) ~67-81 °C~55-65 °C~40-50 °C
Melting Temperature (Tm) ~250-265 °CAmorphous or lower Tm if crystallineGenerally amorphous
Crystallinity Semi-crystallineAmorphous to low crystallinityAmorphous

Note: The values presented are approximate and can vary depending on the molecular weight, processing conditions, and specific experimental methods used.

Mechanical Properties

The mechanical strength of these polyesters correlates strongly with their degree of crystallinity. PET, with its semi-crystalline nature, exhibits high tensile strength and modulus, making it suitable for applications requiring structural integrity, such as beverage bottles and fibers.[4][5] In contrast, the amorphous nature of PEI and PEP results in lower tensile strength but potentially greater flexibility and toughness. The incorporation of isophthalic acid into PET to form copolyesters (PETI) is a common strategy to enhance toughness and processability.[3]

PropertyPoly(ethylene terephthalate) (PET)Poly(ethylene isophthalate) (PEI)Poly(ethylene phthalate) (PEP)
Tensile Strength High (e.g., 50-80 MPa)[4]ModerateLower
Elastic Modulus High (e.g., 2.8-3.1 GPa)LowerLower
Flexibility LowerHigherHigher
Chemical Resistance

The chemical resistance of polyesters is influenced by their crystallinity and the presence of ester linkages, which are susceptible to hydrolysis, particularly in the presence of strong acids or bases. Generally, the higher crystallinity of PET provides better resistance to chemical attack compared to the more amorphous PEI and PEP.[6] However, polyesters derived from phthalic anhydride have been reported to offer improved hydrolytic stability in certain applications like urethane-based coatings.[1][7]

Chemical ClassPoly(ethylene terephthalate) (PET)Poly(ethylene isophthalate) (PEI) & Poly(ethylene phthalate) (PEP)
Acids (Weak) Good resistanceGenerally good resistance
Acids (Strong) Susceptible to hydrolysisMore susceptible to hydrolysis
Bases (Weak) Good resistanceModerate to good resistance
Bases (Strong) Susceptible to hydrolysisMore susceptible to hydrolysis
Organic Solvents Good resistance to many common solventsMay exhibit lower resistance to some solvents

Performance Comparison of Derived Polyamides

Polyamides, synthesized from the diacid chlorides of these isomers and a diamine, also exhibit distinct properties based on the monomer structure. Aromatic polyamides (aramids) derived from terephthaloyl chloride and isophthaloyl chloride are known for their exceptional thermal and mechanical properties.

Thermal Properties

Similar to polyesters, polyamides derived from terephthaloyl chloride generally exhibit higher thermal stability than those from isophthaloyl chloride due to the linear and rigid nature of the para-linked aromatic rings.[8][9] This leads to higher glass transition temperatures and decomposition temperatures. The meta-linkage in isophthalamides introduces a kink in the polymer chain, reducing the packing efficiency and lowering the thermal stability compared to their terephthalamide counterparts.

PropertyPolyamide from Terephthaloyl ChloridePolyamide from Isophthaloyl Chloride
Glass Transition Temperature (Tg) HigherLower
Decomposition Temperature HigherLower
Mechanical Properties and Solubility

The rigidity of the polymer backbone in terephthalamides results in extremely high strength and modulus, as exemplified by materials like Kevlar. However, this rigidity also leads to poor solubility in common organic solvents. Isophthalamides, with their less linear structure, generally exhibit improved solubility and are more processable, though with a trade-off in ultimate mechanical strength.[8][9]

PropertyPolyamide from Terephthaloyl ChloridePolyamide from Isophthaloyl Chloride
Tensile Strength & Modulus Very HighHigh
Solubility Generally insoluble in common solventsImproved solubility in polar aprotic solvents

Experimental Protocols

Synthesis of Polyesters by Melt Polycondensation

A general two-stage melt polycondensation process can be employed for the synthesis of polyesters from terephthalic acid, isophthalic acid, or their dimethyl esters with a diol like ethylene glycol.

Polyester_Synthesis cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage Diacid Diacid (TPA, IPA, or PA) Esterification Esterification (e.g., 200-250°C, N2 atm) Diacid->Esterification Diol Diol (e.g., Ethylene Glycol) Diol->Esterification Monomer Monomer/Oligomer (e.g., BHET) Esterification->Monomer Water Water (byproduct) Esterification->Water Polycondensation Polycondensation (e.g., 260-280°C, Vacuum, Catalyst) Monomer->Polycondensation Polyester Polyester Product Polycondensation->Polyester Glycol Excess Glycol (byproduct) Polycondensation->Glycol

References

A Comparative Guide to the Validation of Analytical Methods for 2,6-Dimethylterephthalic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of validated analytical methods for the quantification of aromatic dicarboxylic acids, with a focus on providing relevant data for the analysis of 2,6-Dimethylterephthalic acid. Due to a lack of extensive publicly available validation studies for this compound, this guide leverages data and protocols from its close structural analogs: Dimethyl Terephthalate (DMT) and Terephthalic Acid (TPA). The principles and methodologies described herein are readily adaptable for the validation of methods for this compound.

The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide offers a side-by-side comparison of their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Comparative Overview of Analytical Methods

The choice of an analytical method for the quantification of this compound or its analogs depends on various factors, including the sample matrix, required sensitivity, desired accuracy and precision, and the nature of potential impurities.

Quantitative Performance Data for Analog Compounds

The following table summarizes typical performance characteristics of GC-MS, HPLC, and qNMR methods based on validation studies of Dimethyl Terephthalate (DMT) and Terephthalic Acid (TPA).

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS) for DMTHigh-Performance Liquid Chromatography (HPLC) for TPA & related acidsQuantitative Nuclear Magnetic Resonance (qNMR) for DMT
Principle Separation based on volatility and mass-to-charge ratio.Separation based on polarity and interaction with a stationary phase.Absolute or relative quantification based on the signal intensity of specific nuclei.
Limit of Detection (LOD) 5.0 µg/L[1]0.1 mg/kg (for impurities in TPA)[2]Generally higher than chromatographic methods for trace impurities.
Limit of Quantitation (LOQ) 15.0 µg/L[1]0.5 mg/kg (for impurities in TPA)[2]Excels in high-purity assessment rather than trace analysis.
Linearity (R²) > 0.99[1]> 0.999[2]Excellent over a wide dynamic range.
Accuracy (% Recovery) 70 - 115%[1]89.3 - 104.28%[2]High, as it is a primary ratio method.
Precision (% RSD) < 15%< 1.0% for repeat injections[3]High precision achievable with optimized parameters.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide standardized protocols for GC-MS, HPLC, and qNMR analysis of terephthalic acid derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Dimethyl Terephthalate (DMT)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like DMT. For the analysis of dicarboxylic acids like this compound, a derivatization step to convert the acidic protons to a less polar group (e.g., methylation) is typically required to improve volatility and chromatographic performance.

1. Sample Preparation (with Derivatization):

  • Methylation: Accurately weigh a known amount of the sample (e.g., 10 mg) into a reaction vial.

  • Add a methylating agent such as diazomethane solution or a mixture of methanol and a catalyst (e.g., BF3 or H2SO4).

  • Heat the mixture if necessary to ensure complete derivatization to the dimethyl ester.

  • After the reaction is complete, neutralize the excess reagent and extract the dimethyl ester into a suitable organic solvent (e.g., dichloromethane or hexane).

  • Add a known concentration of an internal standard (e.g., Diphenyl phthalate) to the extract.[1]

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Conditions: [1]

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: 5% phenyl methyl siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Injector Temperature: 250 °C.[1]

  • Injection Mode: Splitless.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.[1]

  • Mass Spectrometer:

    • Transfer Line Temperature: 280 °C.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for the dimethyl ester of this compound and the internal standard. For DMT, quantifier ion m/z 194.2 and qualifier ion m/z 163 are used.[1]

3. Data Analysis:

  • Integrate the peak areas of the analyte (dimethyl 2,6-dimethylterephthalate) and the internal standard.

  • Construct a calibration curve by analyzing a series of standards of known concentrations.

  • Calculate the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol for Terephthalic Acid (TPA) and Related Aromatic Acids

HPLC is well-suited for the analysis of less volatile and more polar compounds like dicarboxylic acids without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent. For terephthalic acid and its isomers, dissolution can be achieved in an aqueous alkaline solution (e.g., dilute NaOH or ammonia), followed by pH adjustment with an acid (e.g., phosphoric acid) to a range of 6-7.[4]

  • Dilute the sample solution to a suitable concentration with the mobile phase.

  • Filter the sample through a 0.22 µm or 0.45 µm membrane filter before injection.[3]

2. HPLC Instrumentation and Conditions: [3]

  • HPLC System: Agilent 1260 Infinity Quaternary LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Agilent Poroshell 120 SB-C18 column (or a similar reversed-phase C18 column).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). For aromatic acids, an acidic mobile phase (e.g., containing 0.1% trifluoroacetic acid or phosphoric acid) is often used to ensure the analytes are in their protonated form, leading to better retention and peak shape.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 240 nm for terephthalic acid and related compounds).[3]

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Integrate the peak area of the analyte.

  • Quantify the analyte concentration using an external standard calibration curve prepared with a certified reference standard of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol for Purity Determination of Dimethyl Terephthalate (DMT)

qNMR is a primary analytical method that can be used for the accurate determination of the purity of a substance without the need for a specific reference standard of the analyte itself, but rather a certified internal standard.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene, or dimethyl terephthalate itself if a certified reference material is available) into an NMR tube.[5]

  • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard completely.[5]

2. NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Key Parameters for Quantitative Analysis:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation between scans.

    • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

    • Pulse Width: A calibrated 90° pulse is often used.

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the signals corresponding to the analyte (specific protons on this compound) and the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method, applicable to GC-MS, HPLC, and other quantitative techniques.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters (e.g., mobile phase, temperature) B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Validation Report D->J E->J F->J G->J H->J I->J K Standard Operating Procedure (SOP) J->K L Routine Analysis K->L

A generalized workflow for analytical method validation.
Logical Relationship of Key Validation Parameters

The following diagram illustrates the interrelationship between key validation parameters.

G Accuracy Accuracy Precision Precision Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ Linearity Linearity Range Range Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision LOD Limit of Detection LOD->LOQ Range->Accuracy Range->Precision

Interdependence of analytical method validation parameters.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of Aromatic Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of aromatic dicarboxylic acids is a cornerstone of the polymer industry, providing the essential monomers for high-performance polyesters like polyethylene terephthalate (PET) and polyethylene naphthalate (PEN). This guide offers a comparative study of the primary catalytic systems employed in the synthesis of terephthalic acid (TPA) and 2,6-naphthalenedicarboxylic acid (2,6-NDCA), which serve as close analogs for the synthesis of functionalized aromatic dicarboxylic acids. The insights provided are geared towards researchers, scientists, and professionals in drug development and materials science who are engaged in organic synthesis and catalysis.

The dominant industrial method for producing these acids is the liquid-phase aerobic oxidation of the corresponding dialkyl aromatic precursors. The most well-established and widely used catalytic system for this transformation is the cobalt-manganese-bromide (Co/Mn/Br) system, famously employed in the AMOCO process for TPA production from p-xylene.[1][2][3]

Comparative Performance of Catalytic Systems

The following table summarizes the performance of various catalytic systems in the synthesis of terephthalic acid and 2,6-naphthalenedicarboxylic acid.

Catalyst SystemPrecursorProductYield (%)Purity (%)Key Reaction ConditionsReference
Co/Mn/Brp-XyleneTerephthalic Acid (TPA)>95>98 (crude)175–225 °C, 15–30 bar, Acetic Acid[1]
Co/Mn/Br2,6-Dimethylnaphthalene2,6-Naphthalenedicarboxylic Acid (2,6-NDCA)HighHighLiquid phase, Acetic Acid[4][5]
Co/Mn/Br/K2,6-Diisopropylnaphthalene2,6-Naphthalenedicarboxylic Acid (2,6-NDCA)82.7698.56200 °C, 3 MPa, 4 hr, Propionic/Acetic Acid[6]
Co/Mn/Br2-Methyl-6-propionylnaphthalene2,6-Naphthalenedicarboxylic Acid (2,6-NDCA)>68>95210 °C, 2.2 MPa, 30 min, Acetic Acid[7]
Nitric Acidp-XyleneTerephthalic Acid (TPA)HighLower (impurities)160-200 °C, 8.5-13.5 bar[1]
CeO₂ Nanoparticlesp-XyleneTerephthalic Acid (TPA)35-70 °C, 1 bar O₂, Aqueous phase[2]
Sn-Beta Zeolite5-(hydroxymethyl)furoic acid + Ethylene4-(hydroxymethyl)benzoic acid (TPA intermediate)- (31% selectivity at 61% conversion)-190 °C, 70 bar Ethylene, Dioxane[8]

Experimental Protocols

A detailed experimental protocol for a typical liquid-phase oxidation reaction using the Co/Mn/Br catalytic system is provided below.

Synthesis of 2,6-Naphthalenedicarboxylic Acid from 2,6-Diisopropylnaphthalene [6]

  • Materials: 2,6-diisopropylnaphthalene (2,6-DIPN), Cobalt Acetate (Co(OAc)₂), Manganese Acetate (Mn(OAc)₂), Potassium Bromide (KBr), Potassium Acetate (KOAc), Propionic Acid, Acetic Acid.

  • Equipment: A semi-continuous stirred titanium reactor, high-pressure liquid chromatography (HPLC) system.

  • Procedure:

    • The titanium reactor is charged with 2,6-diisopropylnaphthalene, the mixed solvent of propionic acid and acetic acid (volume ratio of 0.5:1 to 0.7:1), and the catalyst components. The catalyst composition is cobalt acetate and manganese acetate as the main catalysts, potassium bromide as a promoter, and potassium acetate as a co-catalyst.

    • The reactor is sealed and pressurized with air.

    • The reaction is heated to 200°C and the pressure is maintained at 3 MPa.

    • The reaction mixture is stirred continuously for 4 hours.

    • After the reaction, the reactor is cooled, and the pressure is released.

    • The solid product is separated from the reaction mixture.

    • The purity and yield of the obtained 2,6-NDCA are determined using HPLC.

  • Optimal Conditions: A mole ratio of metal catalysts to 2,6-DIPN (M/F) of 1.2:1 to 1.6:1, and a catalyst metal ratio of n(Co)/n(Mn)/n(Br)/n(K) = 1:1:2:5 resulted in a yield of 82.76% and a purity of 98.56%.[6]

Reaction Pathway and Experimental Workflow

The liquid-phase catalytic oxidation of a dialkyl aromatic compound to a dicarboxylic acid proceeds through a series of intermediate oxidation states. The general pathway involves the oxidation of the methyl groups to formyl groups and then to carboxyl groups.

ReactionPathway Start Dialkyl Aromatic (e.g., p-Xylene) Intermediate1 Mono-formyl Intermediate Start->Intermediate1 [O] Intermediate2 Mono-carboxyl Intermediate Intermediate1->Intermediate2 [O] Intermediate3 Di-formyl Intermediate Intermediate1->Intermediate3 [O] Intermediate4 Formyl-carboxyl Intermediate Intermediate2->Intermediate4 [O] Intermediate3->Intermediate4 [O] End Dicarboxylic Acid (e.g., Terephthalic Acid) Intermediate4->End [O]

Caption: Generalized oxidation pathway of a dialkyl aromatic to a dicarboxylic acid.

The experimental workflow for the synthesis and analysis of aromatic dicarboxylic acids typically involves the following steps.

ExperimentalWorkflow A Reactor Charging (Precursor, Solvent, Catalyst) B Reaction (Controlled T and P) A->B C Product Precipitation and Cooling B->C D Filtration/Centrifugation C->D E Washing and Drying D->E F Product Analysis (HPLC, FT-IR) E->F

Caption: A typical experimental workflow for the synthesis of aromatic dicarboxylic acids.

References

Thermal Analysis of 2,6-Dimethylterephthalic Acid-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of polymers based on 2,6-dimethylterephthalic acid and its structural analogs. The thermal behavior of these polymers is critical for their processing and application in various fields, including advanced materials and drug delivery systems. This document summarizes key quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents detailed experimental protocols, and visualizes the analytical workflow.

Due to the limited availability of published data specifically on homopolymers of this compound, this guide focuses on a comparative analysis of closely related copolyesters containing dimethyl terephthalate (DMT). This information provides valuable insights into the expected thermal characteristics of this compound-based polymers.

Comparative Thermal Analysis Data

The following tables summarize the key thermal properties of various aromatic polyesters, including those containing dimethyl terephthalate, which serve as a reference for understanding the thermal behavior of this compound-based polymers.

Table 1: Thermogravimetric Analysis (TGA) Data of Aromatic Polyesters

Polymer SystemOnset Decomposition Temperature (Tonset, °C)Temperature at 5% Weight Loss (Td5, °C)Temperature at Maximum Decomposition Rate (Tmax, °C)Char Yield at 600°C (%)
Poly(butylene terephthalate) (PBT)~380~400~420<5
Poly(cyclohexylene dimethylene terephthalate) (PCT)~390~410~430<5
P(CT-co-BT) 70/30 a[1]~400~420~440<5
P(CT-co-BT) 50/50 a[1]~405~425~445<5
P(CT-co-BT) 30/70 a[1]~400~420~440<5

Note: Data for PBT and PCT are typical literature values for comparison. Data for P(CT-co-BT) is from copolyesters of dimethyl terephthalate, 1,4-cyclohexanedimethanol (CHDM), and 1,4-butanediol (BDO). a Refers to the molar ratio of PCT to PBT units.

Table 2: Differential Scanning Calorimetry (DSC) Data of Aromatic Polyesters

Polymer SystemGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Crystallization Temperature (Tc, °C)Heat of Fusion (ΔHf, J/g)
Poly(butylene terephthalate) (PBT)40 - 60220 - 230180 - 20040 - 60
Poly(cyclohexylene dimethylene terephthalate) (PCT)80 - 100285 - 295240 - 26050 - 70
P(CT-co-BT) 70/30 a[1]8826522035
P(CT-co-BT) 50/50 a[1]7524020030
P(CT-co-BT) 30/70 a[1]6522518538

Note: Data for PBT and PCT are typical literature values for comparison. Data for P(CT-co-BT) is from copolyesters of dimethyl terephthalate, 1,4-cyclohexanedimethanol (CHDM), and 1,4-butanediol (BDO). a Refers to the molar ratio of PCT to PBT units.

Experimental Protocols

Detailed methodologies for the key thermal analysis techniques are provided below. These protocols are based on common practices for aromatic polyesters and can be adapted for the analysis of this compound-based polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • A temperature program is set, typically a linear heating ramp from ambient temperature to a final temperature above the expected decomposition range (e.g., 30 °C to 600 °C or higher). A common heating rate is 10 °C/min.

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine:

    • Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.

    • Temperature at x% Weight Loss (Tdx): The temperature at which a specific percentage of weight loss occurs (e.g., Td5 for 5% weight loss).

    • Temperature of Maximum Decomposition Rate (Tmax): Determined from the peak of the first derivative of the TGA curve (DTG curve).

    • Char Yield: The percentage of residual mass at a specified high temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures (glass transition, melting, crystallization) and associated enthalpy changes of the polymer.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • A temperature program is set, typically involving a heat-cool-heat cycle to erase the thermal history of the sample.

      • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 30 °C to 300 °C) at a controlled rate (e.g., 10 °C/min).

      • Cooling Scan: Cool the sample from the molten state to a temperature below its glass transition temperature (e.g., 300 °C to 0 °C) at a controlled rate (e.g., 10 °C/min).

      • Second Heating Scan: Reheat the sample to the same upper temperature at the same heating rate as the first scan.

  • Data Acquisition: The heat flow to the sample relative to the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) from the second heating scan is typically used for analysis to ensure a consistent thermal history. The following parameters are determined:

    • Glass Transition Temperature (Tg): Observed as a step-like change in the baseline of the thermogram.

    • Crystallization Temperature (Tc): The temperature at the peak of an exothermic transition during the cooling scan.

    • Melting Temperature (Tm): The temperature at the peak of an endothermic transition during the heating scan.

    • Heat of Fusion (ΔHf): The area under the melting peak, which is proportional to the degree of crystallinity.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound-based polymers.

Thermal_Analysis_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_tga TGA cluster_dsc DSC cluster_comparison Comparative Analysis Monomers This compound + Diol (e.g., Ethylene Glycol) Polymerization Polycondensation Monomers->Polymerization Polymer 2,6-Dimethylterephthalic Acid-Based Polymer Polymerization->Polymer TGA_Sample Sample Preparation (5-10 mg) Polymer->TGA_Sample DSC_Sample Sample Preparation (5-10 mg) Polymer->DSC_Sample TGA_Run TGA Measurement (e.g., 10°C/min in N2) TGA_Sample->TGA_Run TGA_Data TGA Curve (Weight % vs. Temp) TGA_Run->TGA_Data TGA_Analysis Data Analysis: Tonset, Td5, Tmax, Char Yield TGA_Data->TGA_Analysis Comparison Comparison with Alternative Polymers TGA_Analysis->Comparison DSC_Run DSC Measurement (Heat-Cool-Heat, 10°C/min in N2) DSC_Sample->DSC_Run DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC_Run->DSC_Data DSC_Analysis Data Analysis: Tg, Tm, Tc, ΔHf DSC_Data->DSC_Analysis DSC_Analysis->Comparison Conclusion Structure-Property Relationship Comparison->Conclusion

Caption: Workflow for Thermal Analysis of Polymers.

References

mechanical properties of polyesters from 2,6-Dimethylterephthalic acid vs 2,5-Dimethylterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric substitution of methyl groups on the terephthalic acid backbone plays a pivotal role in dictating the final mechanical and thermal properties of resulting polyesters. This guide provides a comparative analysis of polyesters synthesized from 2,6-dimethylterephthalic acid and 2,5-dimethylterephthalic acid. While direct, comprehensive experimental data comparing these specific polyester analogues is limited in publicly available literature, this document outlines the anticipated property differences based on fundamental principles of polymer chemistry and structure-property relationships.

The spatial arrangement of the methyl groups on the aromatic ring significantly influences polymer chain geometry, packing efficiency, and intermolecular interactions. These factors, in turn, govern the macroscopic mechanical and thermal behaviors of the material. The more linear and symmetrical structure of the 2,6-isomer is expected to yield polymers with higher crystallinity and enhanced mechanical strength compared to the more asymmetric 2,5-isomer.

Predicted Influence of Isomeric Structure on Polyester Properties

The primary distinction between polyesters derived from this compound and 2,5-dimethylterephthalic acid lies in the geometry of the monomer unit. The 2,6-isomer possesses a more linear and symmetrical structure, which generally allows for more efficient packing of the polymer chains. In contrast, the 2,5-isomer has a bent, less symmetrical structure that can disrupt chain packing and hinder crystallization.

Incorporating 2,5-dimethylterephthalic acid into polymer chains can enhance thermal stability and mechanical strength.[1] However, the relative comparison to the 2,6-isomer is crucial for material design.

Key Predicted Differences:

  • Crystallinity: Polyesters from the 2,6-isomer are anticipated to exhibit a higher degree of crystallinity due to their linear structure, which facilitates ordered chain alignment. The asymmetry of the 2,5-isomer is likely to lead to more amorphous polymers.

  • Mechanical Strength and Modulus: Higher crystallinity typically correlates with increased tensile strength and Young's modulus. Therefore, polyesters based on the 2,6-isomer are expected to be stronger and stiffer.

  • Glass Transition Temperature (Tg): The restricted chain mobility in the more crystalline 2,6-based polyesters may lead to a higher glass transition temperature.

  • Solubility: The less ordered structure of polyesters from the 2,5-isomer may result in better solubility in common organic solvents.

Comparative Data Summary (Anticipated Trends)

The following table summarizes the expected trends in the mechanical and thermal properties of polyesters derived from the two isomers. It is important to note that these are predictions based on structure-property relationships and not from direct experimental comparison.

PropertyPolyester from this compoundPolyester from 2,5-Dimethylterephthalic AcidRationale
Tensile Strength HigherLowerThe linear structure of the 2,6-isomer allows for better chain packing and higher crystallinity, leading to increased strength.
Young's Modulus HigherLowerIncreased crystallinity and intermolecular forces in the 2,6-based polyester are expected to result in higher stiffness.
Elongation at Break LowerHigherMore amorphous polymers, such as those from the 2,5-isomer, are generally more ductile and can undergo greater deformation before failure.
Glass Transition (Tg) HigherLowerThe more ordered and tightly packed chains of the 2,6-based polyester restrict segmental motion, increasing the Tg.
Melting Temperature (Tm) HigherLower or less definedA higher degree of crystallinity in the 2,6-based polyester will require more energy to disrupt the ordered structure.
Solubility LowerHigherThe irregular chain structure of the 2,5-based polyester disrupts crystal packing, making it easier for solvent molecules to penetrate.

Experimental Protocols

The synthesis of these polyesters would typically follow a two-stage melt polycondensation process.

Stage 1: Esterification or Transesterification
  • Reactants: Dimethyl 2,6-terephthalate or dimethyl 2,5-terephthalate and a diol (e.g., ethylene glycol, 1,4-butanediol) in a specified molar ratio (typically a slight excess of the diol).

  • Catalyst: A suitable transesterification catalyst, such as zinc acetate or manganese acetate, is added.

  • Procedure: The reactants and catalyst are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation column. The mixture is heated under a nitrogen atmosphere to a temperature of 150-220°C. The methanol produced as a byproduct is continuously removed by distillation to drive the reaction forward. This stage is complete when the theoretical amount of methanol has been collected.

Stage 2: Polycondensation
  • Catalyst: A polycondensation catalyst, such as antimony trioxide, is added to the product from the first stage. A thermal stabilizer, like a phosphite compound, is also typically added.

  • Procedure: The temperature is gradually increased to 250-280°C, and a vacuum is slowly applied to remove the excess diol and other volatile byproducts. The viscosity of the molten polymer increases as the reaction progresses. The reaction is considered complete when the desired melt viscosity (and thus molecular weight) is achieved, which can be monitored by the torque on the stirrer.

  • Product Isolation: The resulting polyester is then extruded from the reactor, cooled, and pelletized.

Visualization of Monomer Structures

The structural difference between the two dimethylterephthalic acid isomers is the root of the predicted variations in their corresponding polyester properties.

G cluster_26 This compound cluster_25 2,5-Dimethylterephthalic Acid 26_ring C6H2 26_cooch3_1 COOCH3 26_ring->26_cooch3_1 1 26_cooch3_2 COOCH3 26_ring->26_cooch3_2 4 26_ch3_1 CH3 26_ring->26_ch3_1 2 26_ch3_2 CH3 26_ring->26_ch3_2 6 26_linearity Linear, Symmetrical Structure Higher Crystallinity\nHigher Mechanical Strength Higher Crystallinity Higher Mechanical Strength 26_linearity->Higher Crystallinity\nHigher Mechanical Strength 25_ring C6H2 25_cooch3_1 COOCH3 25_ring->25_cooch3_1 1 25_cooch3_2 COOCH3 25_ring->25_cooch3_2 4 25_ch3_1 CH3 25_ring->25_ch3_1 2 25_ch3_2 CH3 25_ring->25_ch3_2 5 25_asymmetry Bent, Asymmetrical Structure Lower Crystallinity\nLower Mechanical Strength Lower Crystallinity Lower Mechanical Strength 25_asymmetry->Lower Crystallinity\nLower Mechanical Strength

Caption: Structural comparison of 2,6- and 2,5-dimethylterephthalic acid and their influence on polymer properties.

References

A Spectroscopic Comparison: 2,6-Dimethylterephthalic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectral characteristics of 2,6-Dimethylterephthalic acid and its potential precursors, providing researchers with essential data for identification, differentiation, and reaction monitoring.

In the realm of polymer chemistry and materials science, the purity and characterization of monomers are paramount. This compound, a substituted aromatic dicarboxylic acid, serves as a crucial building block for specialty polyesters. Understanding its spectroscopic signature in comparison to its precursors is vital for process optimization and quality control. This guide offers a comparative analysis of the spectroscopic data for this compound and two of its key potential precursors: p-xylene and 2,6-lutidine.

Due to the limited availability of public spectroscopic data for this compound, this guide utilizes data for the closely related isomer, 2,5-Dimethylterephthalic acid, for comparative purposes. The spectral characteristics are expected to be similar, with minor differences in chemical shifts and fragmentation patterns.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2,5-Dimethylterephthalic acid (as a proxy for this compound), p-xylene, and 2,6-lutidine.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec. (m/z)
2,5-Dimethylterephthalic Acid 7.7 (s, 2H, Ar-H), 2.5 (s, 6H, -CH₃)168.0 (C=O), 136.0 (Ar-C), 134.5 (Ar-C), 130.0 (Ar-C), 21.0 (-CH₃)~3000 (br, O-H), ~1680 (s, C=O), ~1600, 1450 (m, C=C)194 (M+), 179, 149, 91, 77
p-Xylene [1][2]7.05 (s, 4H, Ar-H)[1][2], 2.3 (s, 6H, -CH₃)[1]134.6 (Ar-C), 128.9 (Ar-C), 20.8 (-CH₃)3020, 2950 (C-H), 1515, 1450 (C=C), 810 (C-H bend)106 (M+), 91 (base peak), 77
2,6-Lutidine [2][3]7.4 (t, 1H, Ar-H), 6.9 (d, 2H, Ar-H), 2.4 (s, 6H, -CH₃)[1][2]157.5 (Ar-C), 137.0 (Ar-C), 120.5 (Ar-C), 24.5 (-CH₃)3050, 2970 (C-H), 1590, 1460 (C=N, C=C), 780 (C-H bend)107 (M+), 106, 92, 79, 77

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Synthesis Pathway

The synthesis of this compound typically involves the oxidation of a corresponding dimethyl-substituted aromatic precursor. A plausible synthetic route starts from p-xylene, which can be selectively methylated to produce 2,6-dimethyl-p-xylene, followed by oxidation of the methyl groups to carboxylic acids. An alternative conceptual pathway could involve the modification of a pre-existing aromatic structure like 2,6-lutidine, though this is less common for industrial production.

Synthesis_Pathway p_xylene p-Xylene dimethyl_p_xylene 2,6-Dimethyl-p-xylene p_xylene->dimethyl_p_xylene Methylation dmta This compound dimethyl_p_xylene->dmta Oxidation

Figure 1. A simplified potential synthesis pathway for this compound from p-xylene.

Logical Relationship of Compounds

The experimental workflow for comparing these compounds involves a systematic spectroscopic analysis.

Logical_Relationship cluster_precursors Precursors cluster_product Product cluster_analysis Spectroscopic Analysis p_xylene p-Xylene nmr NMR (¹H, ¹³C) p_xylene->nmr ir IR p_xylene->ir ms Mass Spec. p_xylene->ms lutidine 2,6-Lutidine lutidine->nmr lutidine->ir lutidine->ms dmta This compound dmta->nmr dmta->ir dmta->ms

References

A Researcher's Guide to Assessing the Purity of Synthesized 2,6-Dimethylterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 2,6-Dimethylterephthalic acid. We will delve into the principles and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting their strengths, limitations, and model experimental protocols.

Orthogonal Approaches for Robust Purity Determination

Relying on a single analytical method can be misleading. Therefore, employing orthogonal methods, which are based on different physicochemical principles, provides a more comprehensive and reliable assessment of a compound's purity. For this compound, a combination of a chromatographic technique like HPLC or GC-MS for quantitative analysis of impurities and a spectroscopic technique like NMR for structural confirmation and identification of the main component and potential byproducts is highly recommended.

Comparison of Key Analytical Techniques

The choice of an analytical technique for purity assessment depends on several factors, including the required sensitivity, selectivity, nature of potential impurities, and the availability of instrumentation. The following table summarizes the key performance indicators for HPLC, GC-MS, and quantitative NMR (qNMR) in the context of this compound analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Intrinsic primary ratio method based on the direct proportionality of NMR signal intensity to the number of nuclei.
Typical Impurities Detected Isomeric impurities (e.g., 2,5-Dimethylterephthalic acid), reaction intermediates, byproducts of oxidation, and non-volatile impurities.Volatile and semi-volatile impurities, residual solvents, and byproducts from the synthesis. Requires derivatization for non-volatile acids.Structurally related impurities, isomers, and residual solvents. Provides structural information about the impurities.
Sample Preparation Simple dissolution in a suitable solvent and filtration.May require derivatization (e.g., esterification) to increase volatility and thermal stability.Precise weighing and dissolution in a deuterated solvent with a certified internal standard.
Advantages High resolution, suitable for non-volatile and thermally labile compounds, and widely available.High sensitivity and selectivity, provides structural information of impurities through mass spectra.Primary analytical method, highly accurate and precise for purity assignment without the need for a specific reference standard of the analyte. Provides structural confirmation.
Limitations Requires a chromophore for UV detection; sensitivity can be lower than GC-MS for certain compounds.Not suitable for non-volatile or thermally labile compounds without derivatization; potential for sample degradation at high temperatures.Lower sensitivity compared to chromatographic methods for trace impurities; potential for signal overlap in complex mixtures.

Experimental Protocols

Below are detailed model methodologies for the key analytical techniques. Note: These protocols are based on methods for structurally related compounds like terephthalic acid and its esters. They should be considered as a starting point and require optimization and validation for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and its potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile, water, and phosphoric acid or formic acid

  • This compound reference standard (of known purity)

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a sample solution by accurately weighing a known amount of the synthesized this compound and dissolving it in the mobile phase to a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. For more accurate quantification, a calibration curve can be constructed using the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step to convert this compound to a more volatile ester (e.g., dimethyl ester) is typically required.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., 5% phenyl methyl siloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Derivatization agent (e.g., Methanolic HCl or TMSH)

  • High-purity helium as carrier gas

  • Solvents such as dichloromethane or ethyl acetate

  • Reference standard of this compound dimethyl ester (if available)

Derivatization (Esterification):

  • Accurately weigh about 10 mg of the synthesized this compound into a reaction vial.

  • Add 1 mL of 3N methanolic HCl.

  • Seal the vial and heat at 70°C for 1-2 hours.

  • After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the dimethyl ester into an organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration for GC-MS analysis.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM)

Data Analysis: The purity is determined by the relative area percentage of the peak corresponding to the dimethyl ester of this compound. The mass spectrum of the main peak should be compared with a reference spectrum for confirmation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary method for determining purity without the need for a specific reference standard of the analyte.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Sample Preparation:

  • Accurately weigh a precise amount of the synthesized this compound (e.g., 10-20 mg) into a clean, dry vial.

  • Accurately weigh a precise amount of the certified internal standard into the same vial. The molar ratio of the analyte to the standard should be optimized for clear signal integration.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of both the analyte and the internal standard.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time: Sufficient to ensure complete decay of the FID signal.

Data Analysis: The purity of the analyte (P_analyte) is calculated using the following formula:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Potential Impurities in Synthesized this compound

The synthesis of this compound, typically through the oxidation of p-xylene derivatives, can lead to several impurities. Identifying these is crucial for developing an effective purification and analysis strategy.

Common Classes of Impurities:

  • Isomeric Impurities: Such as 2,5-Dimethylterephthalic acid and 3,4-Dimethylterephthalic acid, which can be difficult to separate due to similar physical properties.

  • Incompletely Oxidized Products: Including intermediates like 2-methyl-p-toluic acid and 2,6-dimethylbenzaldehyde.

  • Starting Materials: Unreacted p-xylene derivatives.

  • Byproducts from Side Reactions: Such as products of over-oxidation or ring-opening.

  • Residual Solvents: From the reaction and purification steps.

Physical Property for Purity Assessment: Melting Point

A sharp melting point range is a good indicator of high purity. For this compound, the melting point is expected to be high, likely over 300 °C, similar to terephthalic acid which sublimes at this temperature. A broad melting range suggests the presence of impurities. The melting point of the closely related isomer, 2,5-dimethylterephthalic acid, is reported to be >260°C (decomposes)[1].

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area or Calibration) integrate->calculate Orthogonal_Purity_Assessment cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods Synthesized_Product Synthesized This compound HPLC HPLC (Quantitative Impurity Profile) Synthesized_Product->HPLC GC_MS GC-MS (Volatile Impurity Profile) Synthesized_Product->GC_MS NMR NMR (Structural Confirmation & qNMR) Synthesized_Product->NMR Purity_Assessment Comprehensive Purity Assessment HPLC->Purity_Assessment GC_MS->Purity_Assessment NMR->Purity_Assessment

References

An Economic Analysis of Synthesis Routes for 2,6-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Note on Nomenclature: The user's original query specified "2,6-Dimethylterephthalic acid." However, a comprehensive review of scientific and industrial literature indicates that the likely compound of interest is 2,6-Naphthalenedicarboxylic acid (2,6-NDA) . This dicarboxylic acid is a key monomer in the production of high-performance polymers like polyethylene naphthalate (PEN). This guide will therefore focus on the synthesis and economic analysis of 2,6-NDA.

The commercial viability of polymers derived from 2,6-Naphthalenedicarboxylic acid (2,6-NDA) is intrinsically linked to the economic efficiency of its synthesis. This guide provides a comparative analysis of the primary manufacturing routes to 2,6-NDA, with a focus on experimental data and economic drivers.

Primary Synthesis Routes for 2,6-Naphthalenedicarboxylic Acid

The production of 2,6-NDA is dominated by the oxidation of dialkylnaphthalenes. Other methods, while historically significant or academically interesting, have yet to achieve the same level of commercial traction. The main routes of synthesis include:

  • Liquid-Phase Catalytic Oxidation of 2,6-Dimethylnaphthalene (2,6-DMN)

  • Liquid-Phase Catalytic Oxidation of 2,6-Diisopropylnaphthalene (2,6-DIPN)

  • The Henkel Process (Disproportionation of Naphthoic Acid Salts)

  • Homogeneous Catalytic Oxidative Carbonylation of Naphthalene

Comparative Analysis of Synthesis Routes

The economic feasibility of each route is determined by a combination of factors including raw material cost, catalyst efficiency, energy consumption, and the complexity of purification processes.

Data Presentation: Performance and Economic Metrics
ParameterLiquid-Phase Oxidation of 2,6-DMNLiquid-Phase Oxidation of 2,6-DIPNThe Henkel ProcessHomogeneous Catalytic Oxidative Carbonylation of Naphthalene
Primary Feedstock 2,6-Dimethylnaphthalene (2,6-DMN)2,6-Diisopropylnaphthalene (2,6-DIPN)Naphthoic Acid SaltsNaphthalene, Carbon Monoxide
Typical Catalyst Co/Mn/Br saltsCo/Mn/Br salts with K acetateCadmium or Zinc saltsPalladium salts with a reoxidizer
Typical Solvent Acetic AcidAcetic Acid/Propionic AcidHigh-boiling point aromatic hydrocarbonsNot always required
Reaction Temperature 180-220 °C[1]160-220 °C350-450 °C150-250 °C
Reaction Pressure 15-30 atm[1]20-30 atmHigh Pressure50-100 atm
Reported Yield >95%[1]80-85%Moderate to HighPotentially high, but selectivity can be an issue
Product Purity (Crude) High, but requires purificationGood, requires purificationVariable, dependent on separationCan be high, but catalyst separation is a challenge

Economic Considerations

A qualitative economic comparison highlights the trade-offs between the different synthetic pathways.

Economic FactorLiquid-Phase Oxidation of 2,6-DMNLiquid-Phase Oxidation of 2,6-DIPNThe Henkel ProcessHomogeneous Catalytic Oxidative Carbonylation of Naphthalene
Raw Material Cost High (2,6-DMN is expensive to produce and purify)[2]Moderate to HighModerateLow (Naphthalene and CO are commodity chemicals)
Catalyst Cost Moderate (Cobalt and Manganese salts are relatively inexpensive)[3]ModerateLow to ModerateHigh (Palladium catalysts are expensive)
Energy Consumption Moderate (High temperatures and pressures required)Moderate to HighHigh (Very high temperatures required)Moderate to High (High pressures required)
Capital Expenditure High (Requires high-pressure reactors and extensive purification units)HighHighHigh (Requires specialized high-pressure equipment)
Operating Expenditure High (Dominated by raw material and energy costs)HighModerate to HighModerate (Dependent on catalyst stability and recycling)
Purification Costs Significant (Removal of by-products and catalyst residues)SignificantModerateHigh (Catalyst recovery is critical and can be costly)

Experimental Protocols

Liquid-Phase Catalytic Oxidation of 2,6-Dimethylnaphthalene

This is the most commercially practiced route for 2,6-NDA synthesis.

Materials:

  • 2,6-Dimethylnaphthalene (2,6-DMN)

  • Acetic Acid (solvent)

  • Cobalt(II) acetate tetrahydrate (catalyst)

  • Manganese(II) acetate tetrahydrate (catalyst)

  • Sodium Bromide (promoter)

  • Compressed air or oxygen

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, condenser, and temperature and pressure controls.

  • Filtration apparatus

  • Drying oven

Procedure:

  • The high-pressure reactor is charged with 2,6-dimethylnaphthalene, acetic acid, cobalt acetate, manganese acetate, and sodium bromide.

  • The reactor is sealed and purged with nitrogen.

  • The mixture is heated to the reaction temperature (typically 180-220°C) with constant stirring.

  • Compressed air or oxygen is introduced into the reactor to maintain a pressure of 15-30 atm.[1]

  • The reaction is allowed to proceed for a specified duration, during which the oxidation of the methyl groups to carboxylic acid groups occurs.

  • After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.

  • The solid product, crude 2,6-NDA, is collected by filtration.

  • The crude product is washed with hot acetic acid and then water to remove impurities and residual catalyst.

  • The purified 2,6-NDA is dried in an oven.

The Henkel Process

This process involves the rearrangement of potassium naphthoates at high temperatures.

Materials:

  • Potassium salt of a naphthalenecarboxylic acid (e.g., potassium 2-naphthoate)

  • Cadmium iodide or other catalyst

  • High-boiling point inert solvent (e.g., naphthalene)

Equipment:

  • High-temperature, high-pressure autoclave

  • Distillation apparatus for solvent recovery

  • Filtration and washing equipment

Procedure:

  • The potassium salt of a naphthalenecarboxylic acid and the catalyst are charged into the autoclave.

  • The autoclave is sealed and heated to a high temperature (e.g., 400°C) under an inert atmosphere (e.g., nitrogen).

  • The reaction mixture is held at this temperature for several hours to allow for the disproportionation reaction to occur, forming a mixture of naphthalene and dipotassium 2,6-naphthalenedicarboxylate.

  • After cooling, the reaction mass is dissolved in water.

  • The dipotassium salt of 2,6-NDA is precipitated by adjusting the pH.

  • The precipitate is filtered, washed, and then acidified to yield 2,6-naphthalenedicarboxylic acid.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the primary synthesis routes for 2,6-Naphthalenedicarboxylic acid.

G cluster_0 Oxidation of 2,6-Dimethylnaphthalene (2,6-DMN) 2,6-DMN 2,6-DMN Oxidation_Reactor Oxidation_Reactor 2,6-DMN->Oxidation_Reactor Acetic_Acid Acetic_Acid Acetic_Acid->Oxidation_Reactor Co_Mn_Br_Catalyst Co_Mn_Br_Catalyst Co_Mn_Br_Catalyst->Oxidation_Reactor Crude_2,6-NDA Crude_2,6-NDA Oxidation_Reactor->Crude_2,6-NDA Purification Purification Crude_2,6-NDA->Purification Pure_2,6-NDA Pure_2,6-NDA Purification->Pure_2,6-NDA

Figure 1. Workflow for the liquid-phase oxidation of 2,6-DMN to 2,6-NDA.

G cluster_1 The Henkel Process Potassium_Naphthoate Potassium_Naphthoate High_Temp_Reactor High_Temp_Reactor Potassium_Naphthoate->High_Temp_Reactor Catalyst_Cd_Zn Catalyst_Cd_Zn Catalyst_Cd_Zn->High_Temp_Reactor Disproportionation_Products Disproportionation_Products High_Temp_Reactor->Disproportionation_Products Aqueous_Workup Aqueous_Workup Disproportionation_Products->Aqueous_Workup Acidification Acidification Aqueous_Workup->Acidification Pure_2,6-NDA Pure_2,6-NDA Acidification->Pure_2,6-NDA

Figure 2. Simplified workflow for the Henkel Process.

Conclusion

The liquid-phase catalytic oxidation of 2,6-dimethylnaphthalene is currently the most established and economically viable route for the large-scale production of 2,6-naphthalenedicarboxylic acid, despite the high cost of the 2,6-DMN feedstock. The process benefits from high yields and selectivity, which are critical for achieving the high purity required for polymerization. The oxidation of 2,6-diisopropylnaphthalene presents a viable alternative, though it may be less efficient. The Henkel process and direct carbonylation of naphthalene, while offering the potential for lower-cost raw materials, face significant challenges in terms of harsh reaction conditions, catalyst cost, and separation complexities, which have limited their industrial application. Future research aimed at reducing the cost of 2,6-DMN synthesis or developing more efficient and selective catalysts for alternative routes could significantly impact the economics of 2,6-NDA and, consequently, the market for high-performance PEN polymers.

References

A Greener Path to Terephthalic Acid: Comparing Production Methods and Their Environmental Footprint

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the environmental impact of various terephthalic acid (PTA) production methods reveals significant differences in greenhouse gas emissions, energy consumption, and other key environmental indicators. This guide provides a detailed comparison of the conventional Mid-Century (MC) process, the innovative spray process, and emerging bio-based routes, offering researchers, scientists, and drug development professionals valuable insights into the sustainability of this critical industrial chemical.

Terephthalic acid is a cornerstone of the polymer industry, primarily serving as a precursor to polyethylene terephthalate (PET). As the demand for PET continues to grow, so does the environmental burden associated with PTA production. This has spurred the development of more sustainable manufacturing processes. This guide synthesizes available data to offer a clear comparison of the environmental performance of these methods.

Quantitative Environmental Impact Comparison

The following table summarizes the key environmental impact indicators for different PTA production methods. The data is based on life cycle assessments (LCAs), which provide a comprehensive view of the environmental burdens associated with a product or process from cradle to gate.

Environmental Impact CategoryConventional Mid-Century (MC) ProcessGreener Spray ProcessBio-based Process (from Miscanthus)
Global Warming Potential (GWP) 1.72 kg CO2 eq/kg PTA[1]~0.74 kg CO2 eq/kg PTA1.04 kg CO2 eq/kg PTA[1]
Acidification Potential Higher than Spray Process[2]Lower than MC Process[2]Data not available
Eutrophication Potential Data not availableData not availableData not available
Cumulative Energy Demand Higher than Spray ProcessLower than MC ProcessData not available
Human Health Noncancer Air Potential Higher than Spray Process[2]Lower than MC Process[2]Data not available

Note: The GWP for the Greener Spray Process is an estimate based on a reported ~57% reduction in greenhouse gas emissions compared to the MC process.[3] Data for a comprehensive range of impact categories for all processes is limited in the public domain.

Unpacking the Production Processes and Their Environmental Implications

The environmental performance of each PTA production method is intrinsically linked to its underlying chemistry and process design.

The Conventional Mid-Century (MC) Process

The long-established MC process involves the liquid-phase oxidation of p-xylene using a cobalt-manganese-bromine catalyst system.[4] A significant contributor to its environmental footprint is the need for a subsequent purification step involving hydrogenation to remove impurities, primarily 4-carboxybenzaldehyde (4-CBA).[2][3] This hydrogenation step is energy-intensive and contributes to the overall greenhouse gas emissions of the process.

The Greener Spray Process

A more recent innovation, the spray process, offers a significant environmental advantage by eliminating the need for the energy-intensive hydrogenation step.[2][3] This is achieved by spraying the liquid feed into a high-temperature, high-pressure reactor, which allows for a more complete oxidation of p-xylene to high-purity PTA in a single step.[2] This simplification of the process leads to lower capital and operating costs and a reduction in several adverse environmental impacts, including global warming potential and acidification.[2]

Bio-based Production Routes

The quest for a truly circular economy has driven research into producing PTA from renewable feedstocks. These bio-based routes typically involve the conversion of biomass, such as Miscanthus, into platform chemicals that can then be transformed into PTA.[1][5] Life cycle assessments have shown that some bio-based routes can offer a lower global warming potential compared to the conventional fossil-fuel-based process.[1] However, the environmental performance of bio-based methods is highly dependent on the type of feedstock, the conversion technology used (e.g., biochemical vs. thermochemical), and the allocation of environmental burdens to co-products.[5]

Experimental Protocols: A Look at Life Cycle Assessment (LCA)

The quantitative data presented in this guide is derived from Life Cycle Assessment (LCA) studies. LCA is a standardized methodology (ISO 14040/14044) used to evaluate the environmental impacts of a product or process throughout its life cycle.[6]

A typical LCA for a chemical production process involves the following key steps:

  • Goal and Scope Definition: This initial step defines the purpose of the study, the functional unit, and the system boundaries.

    • Functional Unit: For a fair comparison, the functional unit is typically defined as a specific mass of PTA produced (e.g., 1 kg of PTA).[7] This ensures that the environmental impacts are compared on a consistent basis.

    • System Boundaries: The system boundaries determine which life cycle stages are included in the assessment. A "cradle-to-gate" analysis, common for chemical products, includes all processes from raw material extraction (the "cradle") to the point where the product leaves the factory gate.[8]

  • Life Cycle Inventory (LCI): This phase involves compiling an inventory of all inputs (e.g., raw materials, energy, water) and outputs (e.g., emissions to air, water, and soil; waste) for each process within the system boundaries.[9]

  • Life Cycle Impact Assessment (LCIA): The LCI data is then translated into potential environmental impacts. This is done using characterization models that group and quantify the inventory data into specific impact categories, such as:

    • Global Warming Potential (GWP): Measures the potential contribution to climate change, typically expressed in kilograms of carbon dioxide equivalents (kg CO2 eq).

    • Acidification Potential: Assesses the potential for emissions to cause acid rain.

    • Eutrophication Potential: Measures the potential for nutrient enrichment of water bodies, leading to algal blooms and oxygen depletion.

    • Cumulative Energy Demand (CED): Quantifies the total primary energy consumed throughout the life cycle.

Visualizing the Pathways to Terephthalic Acid

The following diagrams illustrate the logical relationships between the different production methods and their key environmental characteristics.

cluster_fossil Fossil-Based Routes cluster_bio Bio-Based Routes MC_Process Conventional Mid-Century (MC) Process PTA Terephthalic Acid (PTA) MC_Process->PTA High_GWP Higher Environmental Impact (e.g., GWP, Acidification) MC_Process->High_GWP Higher GWP Spray_Process Greener Spray Process Spray_Process->PTA Low_GWP Lower Environmental Impact (e.g., GWP, Acidification) Spray_Process->Low_GWP Lower GWP Biochemical Biochemical Conversion Biochemical->PTA Bio_GWP Potentially Lower GWP (Feedstock Dependent) Biochemical->Bio_GWP Variable GWP Thermochemical Thermochemical Conversion Thermochemical->PTA Thermochemical->Bio_GWP p-Xylene p-Xylene (from Fossil Fuels) p-Xylene->MC_Process p-Xylene->Spray_Process Biomass Biomass (e.g., Miscanthus) Biomass->Biochemical Biomass->Thermochemical

Caption: Production routes to terephthalic acid and their relative environmental impacts.

Goal_Scope Goal & Scope Definition - Functional Unit (e.g., 1 kg PTA) - System Boundaries (e.g., Cradle-to-Gate) LCI Life Cycle Inventory (LCI) - Inputs (Raw Materials, Energy) - Outputs (Emissions, Waste) Goal_Scope->LCI LCIA Life Cycle Impact Assessment (LCIA) - GWP, Acidification, etc. LCI->LCIA Interpretation Interpretation - Identify Hotspots - Recommendations LCIA->Interpretation

Caption: The four main phases of a Life Cycle Assessment (LCA).

References

A Comparative Guide to Copolymers Containing 2,6-Dimethylterephthalic Acid for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of 2,6-dimethylterephthalic acid (DMTA) into polyester structures presents a compelling avenue for the development of high-performance materials with tailored thermal and mechanical properties. This guide provides an objective comparison of copolymers containing DMTA against conventional polyesters, supported by experimental data, to assist researchers in material selection and development.

Performance Comparison: DMTA Copolymers vs. Alternatives

The introduction of methyl groups on the terephthalate ring in DMTA copolymers significantly influences their physical properties when compared to standard polyesters like poly(ethylene terephthalate) (PET). These alterations primarily manifest in thermal stability, mechanical strength, and barrier properties.

Thermal Properties

Copolymers incorporating DMTA often exhibit distinct thermal behavior compared to their unsubstituted counterparts. The methyl groups can restrict chain mobility, leading to changes in glass transition temperature (Tg) and melting temperature (Tm).

Table 1: Comparison of Thermal Properties of Various Copolyesters

Copolymer CompositionGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (TGA, 5% weight loss) (°C)
Poly(ethylene terephthalate) (PET)~75~260~390[1]
Poly(ethylene 2,6-naphthalate) (PEN)~120~270>400
Copolyester with 2,6-Naphthalenedicarboxylic Acid (NDA)Increases with NDA contentDecreases with NDA content-
Copolyester with Isophthalic Acid (IPA)80-90 (for 10-20% IPA)Decreases with IPA content-
Hypothetical Poly(ethylene 2,6-dimethylterephthalate) Potentially higher than PET Potentially lower than PET Expected to be high

Note: Direct quantitative data for homopolymers or copolymers of this compound is limited in the readily available literature. The values for the hypothetical polymer are based on theoretical considerations of the methyl groups' effect on chain packing and rigidity.

Mechanical Properties

The mechanical performance of DMTA-based copolymers is anticipated to be superior in certain aspects due to the increased rigidity of the polymer backbone.

Table 2: Comparison of Mechanical Properties of Various Polyesters

PropertyPoly(ethylene terephthalate) (PET)Furan-Based Polyesters (PEF)Hypothetical Poly(ethylene 2,6-dimethylterephthalate)
Tensile Modulus (GPa)~2.0 - 2.7[1]~2.0 - 4.0[1]Expected to be higher than PET
Tensile Strength (MPa)45 - 60[1]55 - 70[1]Expected to be comparable or higher than PET
Elongation at Break (%)>502 - 6%[1]Expected to be lower than PET

Note: The expected properties for the hypothetical DMTA-based polyester are inferred from the structural impact of the methyl groups.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of copolymers. The following are standard protocols for key analytical techniques.

Synthesis of Copolyesters via Melt Polycondensation

This two-stage process is a common method for producing polyesters.[2][3]

  • Esterification/Transesterification: The diacid (e.g., this compound) or its dimethyl ester (e.g., dimethyl 2,6-dimethylterephthalate) is reacted with an excess of a diol (e.g., ethylene glycol) in the presence of a catalyst (e.g., antimony trioxide) at elevated temperatures (180-220°C) and atmospheric pressure.[4] This stage results in the formation of a low molecular weight oligomer and the removal of a byproduct (water or methanol).

  • Polycondensation: The temperature is further increased (260-290°C), and a vacuum is applied to remove the excess diol and drive the polymerization reaction forward. This results in a high molecular weight copolyester.

SynthesisWorkflow Monomers Diacid/Diester + Diol Reactor1 Reactor (180-220°C, Atm. Pressure) Monomers->Reactor1 Catalyst Catalyst (e.g., Antimony Trioxide) Catalyst->Reactor1 Oligomer Oligomer + Byproduct (Water/Methanol) Reactor1->Oligomer Reactor2 Reactor (260-290°C, Vacuum) Byproduct2 Excess Diol Removal Reactor2->Byproduct2 Copolymer High Molecular Weight Copolyester Reactor2->Copolymer Oligomer->Reactor2

Copolyester Synthesis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the chemical structure, composition, and monomer sequence distribution of copolymers.[3]

  • Sample Preparation: Dissolve 5-10 mg of the copolyester sample in a suitable deuterated solvent (e.g., a mixture of CDCl₃ and trifluoroacetic acid).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the molar ratio of the different monomer units in the copolymer chain. Analyze the carbonyl carbon region in the ¹³C NMR spectrum to gain insights into the sequence distribution of the monomers.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the copolyester, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Sample Preparation: Accurately weigh 5-10 mg of the copolyester sample into an aluminum DSC pan and seal it.

  • Heating and Cooling Cycles:

    • Heat the sample to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min).

    • Heat the sample again at a controlled rate (e.g., 10°C/min) to observe the thermal transitions.

  • Data Analysis: Determine the Tg, Tm, and enthalpy of fusion from the second heating scan.

DSC_Workflow Start Start Prep Sample Preparation (5-10mg in pan) Start->Prep Heat1 First Heating Scan (erase thermal history) Prep->Heat1 Cool Controlled Cooling (e.g., 10°C/min) Heat1->Cool Heat2 Second Heating Scan (e.g., 10°C/min) Cool->Heat2 Analysis Data Analysis (Tg, Tm, ΔHm) Heat2->Analysis End End Analysis->End StructureProperty cluster_monomer Monomer Structure cluster_polymer Polymer Chain Characteristics cluster_properties Material Properties DMTA This compound (Increased Rigidity, Steric Hindrance) ChainMobility Reduced Chain Mobility DMTA->ChainMobility leads to ChainPacking Disrupted Chain Packing DMTA->ChainPacking causes Thermal Altered Thermal Properties (Tg, Tm) ChainMobility->Thermal influences Mechanical Enhanced Mechanical Stiffness ChainMobility->Mechanical impacts ChainPacking->Thermal influences

References

Safety Operating Guide

Navigating the Disposal of 2,6-Dimethylterephthalic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2,6-Dimethylterephthalic acid, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment and Waste Classification

Based on available data for related substances, this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] However, it is imperative to determine if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[2]

Key Considerations for Classification:

  • Toxicity: While acute oral toxicity of similar compounds is low, any potential for harm to aquatic life should be considered.[3][4]

  • Ignitability: The compound is a solid and not expected to be ignitable at standard conditions, though dust explosion can be a hazard with fine powders.[5]

  • Corrosivity: As an acid, its pH in solution should be considered. Aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5 are considered corrosive.[2]

  • Reactivity: The compound is generally stable.[3]

If the waste this compound, or a solution containing it, exhibits any of these characteristics, it must be managed as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for the related compound Dimethyl terephthalate, which can serve as a reference point in the absence of specific data for this compound.

PropertyValueSource
Acute Oral Toxicity (LD50, Rat) >3200 mg/kg[3]
Acute Dermal Toxicity (LD50, Guinea Pig) >5000 mg/kg[3]
Flash Point 154 °C / 309.2 °F[5]
Water Solubility 0.036 g/l (20°C) (practically insoluble)[6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:

  • Safety glasses or goggles.[1]

  • Chemical-resistant gloves (e.g., nitrile).[1]

  • Laboratory coat.[1]

2. Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, properly labeled waste container.[7]

  • Do not mix with other chemical waste streams unless compatibility has been confirmed.[7]

  • Solid waste should be kept separate from liquid waste.

3. Container Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste" (if applicable) and the full chemical name: "Waste this compound".[8]

  • Include the date of accumulation and any associated hazards.[9]

4. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA).[7]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Ensure the container is kept closed except when adding waste.[8]

5. Off-Site Disposal:

  • Arrange for the collection of the waste by a licensed hazardous waste disposal contractor.[9]

  • Provide the contractor with a full chemical inventory of the waste container.

6. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8]

  • The rinsate must be collected and disposed of as chemical waste.[8]

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, though labels should be defaced or removed.[10][11]

Experimental Workflow for Waste Characterization

To definitively classify the waste, the following experimental protocol for determining the corrosivity (pH) of an aqueous solution of the waste can be performed.

Objective: To determine if an aqueous solution of waste this compound meets the RCRA characteristic for corrosivity.

Materials:

  • Sample of waste this compound

  • Deionized water

  • Calibrated pH meter

  • Beakers

  • Stir plate and stir bar

Procedure:

  • Prepare a saturated aqueous solution of the waste this compound in a beaker.

  • Agitate the solution using a stir plate and stir bar for at least one hour to ensure maximum dissolution.

  • Allow any undissolved solid to settle.

  • Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.

  • Measure the pH of the clear supernatant of the prepared solution.

  • Record the pH value.

  • If the pH is ≤ 2 or ≥ 12.5, the waste must be classified as corrosive hazardous waste.

Logical Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound waste assess Assess Waste Characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) start->assess is_hazardous Is the waste hazardous? assess->is_hazardous hazardous_disposal Manage as Hazardous Waste: - Segregate and label container - Store in Satellite Accumulation Area - Arrange for licensed disposal is_hazardous->hazardous_disposal Yes non_hazardous_disposal Manage as Non-Hazardous Waste: - Collect in a labeled container - Dispose according to institutional guidelines is_hazardous->non_hazardous_disposal No end End: Proper Disposal Complete hazardous_disposal->end non_hazardous_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2,6-Dimethylterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Dimethylterephthalic acid. Adherence to these procedures is crucial for ensuring personal safety and proper chemical management.

Chemical Properties and Data

While detailed toxicological data is limited, the following physical and chemical properties are available for this compound.

PropertyValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance Solid (form may vary)
Storage Room temperature, in a dry environment[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is recommended when handling this compound.

PPE CategoryRecommendation
Eye and Face Protection Wear chemical safety goggles or safety glasses with side shields.[2] If there is a splash hazard, a face shield should also be worn.[3]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).[2] Always consult the glove manufacturer's specifications for chemical compatibility and breakthrough times.
Skin Protection A standard laboratory coat is required. For tasks with a higher risk of dust generation or splashing, consider a chemically resistant apron or coveralls.[2]
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. If dust is generated, a NIOSH-approved N95 or P1 dust mask should be used.[2] For larger quantities or in poorly ventilated areas, use a respirator with a particulate filter.[4]

Safe Handling and Operational Plan

A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.

1. Preparation:

  • Thoroughly read and understand this safety guide before beginning work.

  • Ensure all necessary PPE is available and in good condition.[2]

  • Work in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the solid to minimize dust inhalation.[5]

  • Locate the nearest eyewash station and safety shower before starting any procedure.

2. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Minimize dust generation when handling the solid material.[6][7] Use techniques like careful scooping rather than pouring from a height.

  • Keep the container tightly closed when not in use.[7]

  • Do not eat, drink, or smoke in the laboratory or handling area.[2][4]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]

3. Accidental Release Measures:

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust creation, and place it into a suitable, labeled container for disposal.[6][8] Moisten the material slightly to prevent it from becoming airborne if appropriate.[4]

  • Ventilate the area of the spill.

  • For large spills, evacuate the area and consult with your institution's EHS department.

First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately.[6] If they feel unwell or have difficulty breathing, seek medical attention.[7]
Skin Contact Remove all contaminated clothing immediately.[6] Rinse the affected skin area with plenty of soap and water.[7] If irritation develops or persists, get medical advice.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] If the person is conscious and alert, give them a couple of glasses of water to drink.[6] Seek medical attention.

Disposal Plan

Proper disposal prevents environmental contamination and ensures regulatory compliance.

  • Waste Classification: Based on information for similar compounds, this compound is not typically classified as a hazardous waste. However, waste classification can vary by jurisdiction and the presence of contaminants.

  • Disposal Method: Dispose of the chemical waste and any contaminated materials (e.g., gloves, weighing paper) in a designated and properly labeled chemical waste container.[6][7] The material may be suitable for incineration at a licensed chemical destruction facility.[9]

  • Contaminated Packaging: Empty containers should be triple-rinsed and disposed of according to institutional guidelines.[9]

  • Regulatory Compliance: Always follow local, state, and federal regulations for chemical waste disposal.[10] Do not discharge to sewer systems or waterways.[9]

Procedural Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 4. Waste Disposal cluster_emergency 3. Emergency Response prep1 Risk Assessment prep2 Gather & Inspect PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handle1 Weigh/Transfer Chemical (Minimize Dust) prep3->handle1 Proceed when ready handle2 Perform Experiment handle1->handle2 handle3 Close Container & Clean Workspace handle2->handle3 emergency Exposure or Spill Occurs handle2->emergency If incident occurs disp1 Segregate Waste (Chemical & Contaminated PPE) handle3->disp1 Post-experiment disp2 Label Waste Container disp1->disp2 disp3 Store for Pickup disp2->disp3 first_aid Administer First Aid (See Table) emergency->first_aid spill_response Contain & Clean Spill (See Measures) emergency->spill_response seek_medical Seek Medical Attention first_aid->seek_medical report Report Incident to EHS spill_response->report

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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2,6-Dimethylterephthalic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.